2,5-Diazabicyclo[2.2.2]octane
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,5-diazabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-6-4-7-5(1)3-8-6/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWDAKFSDBOQJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329731 | |
| Record name | 2,5-diazabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658-24-2 | |
| Record name | 2,5-diazabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2,5-Diazabicyclo[2.2.2]octane Derivatives: Strategies and Applications
For Researchers, Scientists, and Drug Development Professionals
The 2,5-diazabicyclo[2.2.2]octane core is a conformationally rigid scaffold that has garnered significant attention in medicinal chemistry. Its constrained three-dimensional structure allows for the precise orientation of substituents, making it an invaluable tool in the design of potent and selective ligands for various biological targets. This guide provides an in-depth overview of the key synthetic strategies for constructing this bicyclic system, with a focus on the underlying chemical principles and practical applications in drug discovery.
The Strategic Importance of Conformational Restriction
The piperazine moiety is a common feature in a vast number of pharmacologically active compounds, including antipsychotics, antidepressants, and antihistamines.[1] However, the inherent flexibility of the piperazine ring can be a drawback in rational drug design, as it can lead to interactions with multiple targets and off-target effects. The this compound framework can be considered a conformationally "locked" or restricted piperazine. This rigidity reduces the entropic penalty upon binding to a receptor and allows for a more defined structure-activity relationship (SAR) to be established.
Key Synthetic Strategies for the this compound Core
Several synthetic routes have been developed to access the this compound scaffold. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Dieckmann-Analogous Cyclization: A Powerful and Versatile Approach
One of the most robust and frequently employed methods for the synthesis of the this compound core is a modified Dieckmann-type condensation.[2] This intramolecular cyclization strategy typically starts from readily available chiral precursors, such as amino acids, allowing for the stereocontrolled synthesis of the bicyclic system.
A common starting point is the use of (S)-aspartate or (S)-glutamate.[3] The key step in this synthetic sequence is the intramolecular cyclization of a piperazine-2-acetate derivative. A critical aspect of this reaction is the trapping of the intermediate hemiketal anion with a reagent like trimethylsilyl chloride (TMS-Cl). This trapping is crucial for driving the reaction towards the formation of the strained bicyclo[2.2.2]octane system.[2][3] The high diastereoselectivity of this cyclization is often attributed to the formation of a six-membered sodium chelate intermediate.[3]
The resulting bicyclic ketone can then be further functionalized. For instance, stereoselective reduction of the ketone followed by dehydration and reduction can yield a variety of substituted this compound derivatives.[3]
Experimental Workflow: Dieckmann-Analogous Cyclization
References
The Enduring Scaffold: An In-depth Technical Guide to the Crystal Structure and Application of 2,5-Diazabicyclo[2.2.2]octane
Foreword: The Architectural Elegance of a Seemingly Simple Scaffold
In the vast and ever-expanding universe of chemical entities relevant to drug discovery, certain molecular architectures consistently emerge as privileged scaffolds. These frameworks, through a combination of inherent rigidity, precise three-dimensional presentation of functional groups, and favorable physicochemical properties, offer a robust foundation upon which to build novel therapeutic agents. The 2,5-diazabicyclo[2.2.2]octane core is a prime example of such a scaffold. Its deceptively simple, bicyclic structure belies a conformational rigidity and stereochemical richness that has captured the attention of medicinal chemists for decades. This guide aims to provide a comprehensive technical overview of the crystal structure of this compound, delving into its synthesis, characterization, and burgeoning applications in the pharmaceutical landscape. For the researcher, scientist, and drug development professional, a deep understanding of this scaffold's structural underpinnings is paramount to unlocking its full therapeutic potential.
The Crystalline Architecture: A Foundation of Rigidity and Chirality
The defining feature of the this compound scaffold is its rigid, cage-like structure. This rigidity, a direct consequence of its bicyclic nature, significantly limits conformational freedom, a highly desirable trait in rational drug design. By locking the relative orientation of substituents, this scaffold allows for a more precise and predictable interaction with biological targets.
Typically, the bicyclo[2.2.2]octane core adopts a highly symmetric, twisted-boat conformation. The nitrogen atoms at positions 2 and 5 are held in a fixed spatial relationship, influencing the directionality of potential hydrogen bonds and other non-covalent interactions. The ethylene bridges create a compact and sterically defined framework.
The true elegance of this scaffold is further revealed in its chirality. The bridgehead carbons (C1 and C4) are chiral centers, giving rise to enantiomeric forms. The synthesis and resolution of these enantiomers are crucial for developing stereospecific drugs, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles.[1]
Table 1: Representative Crystallographic Data for a this compound Derivative
| Parameter | Value | Source |
| Compound | (±)-2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acid | Mendeleev Communications |
| Space Group | P2₁/n | [1] |
| Key Feature | The molecular and crystal structures were determined, highlighting the packing arrangements. | [1] |
| Compound | (–)-2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acid | Mendeleev Communications |
| Space Group | P2₁ | [1] |
| Key Feature | The absolute configuration of the enantiomer was established. | [1] |
The crystal packing of these molecules is often dominated by hydrogen bonding interactions, particularly in derivatives bearing functional groups like carboxylic acids or amides.[2] These interactions can lead to the formation of well-defined supramolecular structures, such as tapes and layers, which can influence the solid-state properties of the material, including solubility and stability.[2]
Synthesis and Spectroscopic Elucidation: From Precursors to a Defined Scaffold
The synthesis of the this compound core can be approached through several strategic routes. A common and effective method involves the cyclization of piperazine derivatives. For instance, racemic 2,3-diaryl-1,4-diazabicyclo[2.2.2]octane derivatives can be synthesized from readily available piperazines.[3]
A detailed protocol for the synthesis of the chiral (1S,4S)-2,5-diazabicyclo[2.2.2]octane highlights a multi-step approach starting from N-Cbz-glycine succinimide ester and L-homoserine lactone. This synthesis underscores the importance of chiral pool starting materials for accessing enantiomerically pure scaffolds.
Experimental Protocol: Synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.2]octane
This protocol is adapted from the work of Jordis and Küenburg.
Step 1: Synthesis of (1S,4S)-3,6-diethoxy-2,5-diazabicyclo[2.2.2]octa-2,5-diene
-
This intermediate is prepared according to the established literature procedures.
Step 2: Reduction to (1S,4S)-2,5-Diazabicyclo[2.2.2]octane
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To a solution of (1S,4S)-3,6-diethoxy-2,5-diazabicyclo[2.2.2]octa-2,5-diene (4.6 mmol) in 20 mL of dry toluene at 0 °C, add diisobutylaluminium hydride (DIBAL-H) (9.0 mL of a 1.5 M solution in toluene).
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Stir the reaction mixture for 1 hour at 20 °C.
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Carefully add 40% aqueous NaOH (15 drops) to quench the reaction.
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Filter the resulting precipitate and wash with toluene (3 x 5 mL).
-
Treat the combined toluene phases with dry HCl in diethyl ether to precipitate the dihydrochloride salt.
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Filter the crystalline product, wash with diethyl ether (3 x 5 mL), and dry in vacuo to yield the title compound as its dihydrochloride salt.
Caption: Synthetic workflow for (1S,4S)-2,5-diazabicyclo[2.2.2]octane.
Spectroscopic Characterization
The structural integrity of the synthesized this compound is confirmed through a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework. The high symmetry of the parent scaffold results in a relatively simple spectrum. The bridgehead protons typically appear as a multiplet, while the ethylene bridge protons give rise to another set of signals. The chemical shifts are sensitive to the nature and stereochemistry of any substituents.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. For the parent diamine, the N-H stretching vibrations are characteristic.
Applications in Drug Discovery and Development: A Scaffold of Therapeutic Promise
The rigid this compound scaffold has found significant utility in medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS) and as antimicrobial agents.
Central Nervous System (CNS) Applications
The conformational constraint offered by the bicyclic system is particularly advantageous for designing ligands that can differentiate between closely related receptor subtypes, a common challenge in CNS drug discovery. This has been notably exploited in the development of kappa-opioid receptor (KOR) agonists. The defined spatial arrangement of nitrogen atoms and substituents on the scaffold allows for precise tuning of receptor affinity and selectivity.
Antimicrobial Agents
Derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO), a structurally related isomer, have shown promise as potent antimicrobial agents. Quaternary ammonium salts derived from this scaffold exhibit broad-spectrum antibacterial activity.[4] While less explored for the 2,5-isomer, the inherent properties of the diazabicyclooctane core suggest its potential as a foundational element in the design of novel anti-infective drugs.
Asymmetric Catalysis
The chiral variants of diazabicyclooctane derivatives have also been employed as ligands in asymmetric catalysis. The fixed stereochemistry of the scaffold can induce high levels of enantioselectivity in a variety of chemical transformations, making it a valuable tool for the synthesis of other chiral molecules.
Caption: Key application areas of the this compound scaffold.
Future Perspectives and Conclusion
The this compound scaffold represents a compelling starting point for the design of novel, conformationally restricted molecules with significant therapeutic potential. Its robust and predictable three-dimensional structure provides a solid anchor for the exploration of chemical space in a rational and efficient manner. As synthetic methodologies for its stereoselective preparation continue to evolve and our understanding of its interactions with biological targets deepens, we can anticipate the emergence of new drug candidates and clinical agents built upon this elegant and enduring molecular framework. The insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to the art and science of drug discovery, empowering them to leverage the unique architectural advantages of the this compound core in their quest for the next generation of innovative medicines.
References
- 1. This compound-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Foreword: The Strategic Importance of Conformational Rigidity
An In-depth Technical Guide to the Stereoisomers of 2,5-Diazabicyclo[2.2.2]octanes
In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer precise three-dimensional control is paramount. The 2,5-diazabicyclo[2.2.2]octane core represents a privileged structure, not merely as a piperazine analogue, but as a conformationally rigid framework that significantly reduces the entropic penalty of binding to a biological target. This rigidity, however, introduces a critical element of stereochemistry at the C1 and C4 bridgehead positions. The ability to synthesize, separate, and unequivocally characterize the stereoisomers of this scaffold is not an academic exercise; it is a fundamental requirement for developing potent and selective therapeutics. This guide provides a comprehensive overview of the principles, experimental methodologies, and analytical validations essential for mastering the stereochemistry of this important chemical entity.
The Stereochemical Landscape of the this compound Core
The this compound skeleton is inherently chiral due to the fixed spatial arrangement of its atoms. The bridgehead carbons, C1 and C4, are stereogenic centers. This gives rise to a pair of non-superimposable mirror images, or enantiomers: (1R,4R) and (1S,4S). Unlike more flexible ring systems, the bicyclic structure locks the molecule into a rigid conformation, making the distinct stereochemical presentation of substituents a defining feature for molecular recognition by enzymes and receptors.[1]
The absolute configuration dictates the orientation of the nitrogen lone pairs and any substituents, which is critical for interactions such as hydrogen bonding and Lewis acid-base catalysis.[1] Therefore, controlling and confirming the stereochemistry is the primary step in leveraging this scaffold for any application, particularly in drug development where enantiomers can have vastly different pharmacological and toxicological profiles.
References
A Guide to the 2,5-Diazabicyclo[2.2.2]octane Scaffold in Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2,5-diazabicyclo[2.2.2]octane scaffold is a conformationally rigid, bridged piperazine derivative that has emerged as a privileged structure in modern medicinal chemistry. Its unique three-dimensional architecture provides a fixed spatial arrangement of nitrogen atoms, enabling precise and high-affinity interactions with a variety of biological targets. This guide offers an in-depth exploration of the scaffold, covering its fundamental properties, synthetic accessibility, diverse therapeutic applications, and the nuanced structure-activity relationships that govern its biological effects. Particular focus is given to its role in the development of modulators for nicotinic acetylcholine and sigma receptors, exemplified by case studies of key clinical candidates. Detailed protocols and visual guides to synthetic and biological pathways are provided to serve as a practical resource for researchers aiming to leverage this versatile scaffold in drug discovery programs.
Introduction: A Privileged Scaffold
In the vast landscape of chemical structures used in drug design, certain molecular frameworks appear repeatedly in successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to serve as high-affinity ligands for multiple, distinct biological targets. The this compound core is a quintessential example of such a structure.
Physicochemical Properties and Conformational Analysis
The core of the this compound system is a saturated bicyclic amine with the molecular formula C₆H₁₂N₂[1]. Its defining feature is its rigidity. Unlike simple piperazines which can adopt various chair and boat conformations, the ethylene bridges in this scaffold lock the molecule into a single, well-defined conformation. This rigidity is a powerful tool in medicinal chemistry for several reasons:
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Reduced Entropy Loss upon Binding: A flexible molecule must "pay" a significant entropic penalty to adopt the correct conformation to bind to a receptor. A rigid molecule like this scaffold has already paid much of this penalty, leading to a more favorable free energy of binding.
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Precise Vectorial Display of Substituents: The fixed geometry allows for the precise positioning of functional groups in three-dimensional space. This enables chemists to design molecules that perfectly match the pharmacophore requirements of a target's binding site.
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Improved Selectivity: By locking in a specific conformation, it is often possible to achieve higher selectivity for a desired target over off-targets, which may prefer a different ligand conformation.
The two nitrogen atoms are key interaction points, capable of acting as hydrogen bond acceptors or, when protonated, as hydrogen bond donors and forming salt bridges. The distance and orientation between these nitrogens are fixed, which is a critical feature for its interaction with targets like the kappa-opioid receptor (KOR), where the ethylenediamine pharmacophore's dihedral angle is crucial for affinity[2].
Significance in Medicinal Chemistry
The this compound scaffold is a key component in a wide range of pharmacologically active compounds, including agents targeting the central nervous system (CNS), quinolone antibacterials, and 5-HT antagonists[3]. Its rigid structure serves as a conformationally restricted analog of piperazine, a ubiquitous motif in drug discovery. This conformational constraint is a primary reason for its success in targeting complex receptors where precise ligand positioning is paramount for achieving high potency and selectivity.
Synthetic Strategies
The utility of a scaffold is directly tied to its synthetic accessibility. Fortunately, several robust methods have been developed for the synthesis of the this compound core, including stereoselective routes to furnish enantiomerically pure products.
Core Scaffold Synthesis
A common and effective strategy for constructing the bicyclic core involves the reduction of a this compound-3,6-dione intermediate. This diketopiperazine precursor can be synthesized through various cyclization strategies.
One powerful method is the Dieckmann-analogous cyclization. This key step involves an intramolecular condensation to form the bicyclic system. For instance, stereoisomeric scaffolds can be prepared starting from chiral pool amino acids like (S)- or (R)-aspartate[4][5]. The process involves creating a (dioxopiperazinyl)acetate, which then undergoes a base-mediated cyclization to form the bicyclic core[4][5]. The inherent strain of the bicyclo[2.2.2]octane system can sometimes lead to low yields, but the reaction is highly diastereoselective[4].
A more direct and high-yielding approach involves the strong reduction of the diketopiperazine intermediate using a powerful reducing agent like lithium aluminum hydride (LAH) in a solvent such as tetrahydrofuran (THF)[6][7].
Caption: General workflow for the synthesis of the core scaffold.
Enantioselective Synthesis
For many therapeutic applications, controlling the stereochemistry is critical. Enantiomerically pure (1R,4R) or (1S,4S) scaffolds are often required. A common strategy involves the resolution of a racemic precursor, such as this compound-3,6-dione-1,4-dicarboxylic acid, using chiral amines to form diastereomeric salts[6][8]. The desired enantiomer can then be isolated and decarboxylated to yield the enantiopure diketopiperazine, which is subsequently reduced to the final product with high enantiomeric excess (>99%)[6].
Example Protocol: Synthesis of this compound from Diketopiperazine
This protocol is adapted from a general procedure for the reduction of lactams[6][7].
Objective: To synthesize the core this compound scaffold by reduction of its diketopiperazine precursor.
Materials:
-
This compound-3,6-dione
-
Lithium aluminum hydride (LAH), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Water (deionized)
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4 M Sodium hydroxide (NaOH) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
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Round-bottom flask with reflux condenser and magnetic stirrer
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Soxhlet extractor
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Heating mantle
Procedure:
-
Setup: Charge a Soxhlet extractor thimble with this compound-3,6-dione (1.0 eq). Place the thimble in a Soxhlet apparatus suspended over a flask containing a solution of LAH (6.0 eq, 1.0 M in THF) in anhydrous THF.
-
Reaction: Heat the system to reflux for 16 hours. The continuous extraction and reaction ensure the complete conversion of the starting material. Rationale: LAH is a potent reducing agent capable of reducing the amide bonds of the diketopiperazine to the corresponding amines. Refluxing in THF provides the necessary energy for the reaction to proceed to completion.
-
Quenching: After 16 hours, cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add water (e.g., 0.2 mL per 4 mL of LAH solution), 4 M NaOH solution (e.g., 0.2 mL), and then more water (e.g., 0.6 mL). Rationale: This specific quenching procedure (Fieser workup) is critical for safely neutralizing the excess reactive LAH and precipitating the aluminum salts as a filterable solid, simplifying purification.
-
Workup: Allow the resulting suspension to stir at room temperature for 1 hour. Dry the mixture by adding anhydrous Na₂SO₄.
-
Isolation: Filter the suspension and wash the filter cake thoroughly with THF. Combine the filtrates and evaporate the solvent under reduced pressure to afford the this compound product, typically as a pale yellow oil[7].
Therapeutic Applications
The rigid scaffold has been successfully employed to create potent and selective ligands for a variety of targets, most notably neuronal nicotinic acetylcholine receptors (nAChRs) and sigma (σ) receptors.
Targeting Nicotinic Acetylcholine Receptors (nAChRs)
The α7 and α4β2 subtypes of nAChRs are critical targets for treating cognitive disorders and nicotine addiction, respectively. The this compound scaffold has been instrumental in developing modulators for these receptors[9][10][11].
Caption: Varenicline's mechanism at the α4β2 nAChR.
Case Study: Varenicline (Chantix®)
Varenicline is arguably the most prominent drug featuring a scaffold related to the this compound core, specifically a pyrazino[2,3-h][6]benzazepine structure which incorporates a rigid, bridged diamine system[12]. It is a partial agonist of the α4β2 nAChR and is a leading medication for smoking cessation[13][14].
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Mechanism of Action: As a partial agonist, varenicline binds to the α4β2 receptor with higher affinity than nicotine but elicits a weaker response. This dual action:
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Reduces Cravings: By stimulating the receptor (agonist activity), it provides a moderate and sustained release of dopamine, alleviating the craving and withdrawal symptoms associated with quitting smoking.
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Blocks Reinforcement: By occupying the receptor (antagonist activity), it prevents nicotine from binding, thus blocking the pleasurable and reinforcing effects if the patient lapses and smokes a cigarette.
-
The synthesis of varenicline is a complex, multi-step process, but it relies on the initial construction of a rigid bicyclic framework that correctly orients the key nitrogen atoms for high-affinity receptor binding[12][15].
Targeting Sigma (σ) Receptors
The σ₁ receptor is an intracellular chaperone protein implicated in a range of cellular functions and is a target for neurological disorders and cancer. The this compound scaffold has been used to develop potent and selective σ₁ receptor ligands[4][16]. The rigidity of the scaffold helps in dissecting the structure-activity relationships (SAR) for σ₁ binding[5][16]. Studies have shown that substituents at the N-2 and N-5 positions, as well as on the carbon bridge, significantly influence binding affinity and selectivity[4]. Molecular dynamics simulations based on homology models of the σ₁ receptor have been used to rationalize these interactions, highlighting the value of this rigid scaffold in computational and medicinal chemistry[4][5].
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into the requirements for potent and selective receptor binding.
Impact of N-Substituents
For σ₁ receptor ligands, the nature of the substituents on the nitrogen atoms is paramount. For example, research has shown that a benzyl or dimethylallyl group at the N-1 position (using a different numbering system in some literature) is often optimal for high σ₁ affinity[4]. The stereochemistry of the scaffold and its substituents also plays a critical role. In a series of KOR agonists, the orientation of a pyrrolidine ring relative to the bicyclic core dramatically impacted affinity, with derivative (S,R,S)-16a showing a Ki of 31 nM[2]. This compound acted as a full agonist in a [³⁵S]GTPγS assay with an EC₅₀ value of 240 nM[2].
Tabulated SAR Data
The following table summarizes representative SAR data for a series of this compound derivatives targeting the KOR.
| Compound ID | Stereochemistry | N-Substituents | KOR Affinity Kᵢ (nM) | MOR Selectivity (fold) | DOR Selectivity (fold) |
| (S,R,S)-16a | S,R,S | 2,5-dibenzyl | 31 | 8 | 5 |
| (R,S,R)-16a | R,S,R | 2,5-dibenzyl | 74 | - | - |
| Data adapted from Wittig et al., Org. Biomol. Chem.[2] |
This data clearly demonstrates the high stereochemical sensitivity of the kappa-opioid receptor to ligands based on this scaffold. The (S,R,S) configuration is more than twice as potent as its (R,S,R) enantiomer, highlighting how the rigid framework translates subtle changes in 3D geometry into significant differences in biological activity.
Future Directions and Outlook
The this compound scaffold remains a highly attractive and versatile core for drug discovery. Its proven success in targeting complex receptors in the CNS ensures its continued exploration. Future work will likely focus on:
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Novel Therapeutic Targets: Expanding the application of the scaffold to other target classes, such as ion channels, transporters, and enzymes where conformational restriction can enhance selectivity.
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Advanced Synthetic Methods: Developing more efficient and modular synthetic routes to allow for the rapid generation of diverse chemical libraries for high-throughput screening.
-
Bio-conjugation and Targeted Delivery: Utilizing the scaffold as a rigid linker to attach payloads (e.g., imaging agents, cytotoxic drugs) for targeted delivery to specific tissues or cell types.
The combination of conformational rigidity, synthetic tractability, and proven biological activity solidifies the this compound scaffold's position as a truly privileged and powerful tool in the medicinal chemist's arsenal.
References
- 1. 2,5-Diazabicyclo(2.2.2)octane | C6H12N2 | CID 423347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of conformationally restricted KOR agonists based on the this compound scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Chiral bridged piperazines: synthesis of (1S,4S) this compound [ch.ic.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (1R,4R)-2,5-Diazabicyclo(2.2.2)octane () for sale [vulcanchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 9. MXPA01007660A - Diazabicyclic derivatives as nicotinic acetylcholine receptor ligands - Google Patents [patents.google.com]
- 10. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 14. WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate - Google Patents [patents.google.com]
- 15. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 16. Rigidity versus Flexibility: Is This an Issue in σ1 Receptor Ligand Affinity and Activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Electronic Landscape of 2,5-Diazabicyclo[2.2.2]octane: A Technical Guide for Drug Development Professionals
Foreword: The Emergence of a Novel Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional structures and electronic properties is paramount. 2,5-Diazabicyclo[2.2.2]octane has emerged as a compelling structural motif, distinct from its more extensively studied isomer, 1,4-diazabicyclo[2.2.2]octane (DABCO). Its rigid bicyclic framework and the specific spatial arrangement of its nitrogen atoms bestow upon it a unique set of electronic characteristics that are of significant interest to researchers, scientists, and drug development professionals. This in-depth technical guide aims to provide a comprehensive overview of the core electronic properties of the this compound scaffold, offering insights into its potential applications and the experimental and computational methodologies used to elucidate its electronic nature.
Structural and Stereochemical Foundations
The this compound molecule is characterized by a bicyclic structure with nitrogen atoms at the 2 and 5 positions. This arrangement imposes significant conformational rigidity, which is a key determinant of its electronic behavior. The parent structure is synthesized through a two-step reduction of this compound-3,6-dione.[1] The constrained nature of the bicyclo[2.2.2]octane framework restricts the rotational freedom of the molecule, leading to a fixed spatial orientation of the nitrogen lone pairs.[1] This is in contrast to more flexible aliphatic amines, and it is this structural rigidity that underpins its utility in catalysis and as a building block in pharmacologically active compounds.
The stereochemistry of substituted this compound derivatives, such as the (1R,4R) configuration, is crucial for their enantioselective interactions with biological targets.[1] X-ray crystallography studies have confirmed the strained bicyclic system in derivatives, providing precise bond lengths and angles that are essential inputs for computational modeling of electronic properties.[1]
The Electronic Core: A Theoretical Perspective
A thorough understanding of the electronic properties of a molecular scaffold is fundamental to predicting its reactivity, intermolecular interactions, and metabolic stability. For this compound, while direct experimental data on its electronic properties are not extensively available in public literature, we can leverage computational chemistry and draw comparisons with its well-characterized isomer, DABCO, to build a comprehensive theoretical picture.
Frontier Molecular Orbitals: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy corresponds to the electron affinity (the ability to accept an electron). The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule.
For this compound, the HOMO is expected to be largely localized on the nitrogen lone pairs. However, unlike in DABCO where the two nitrogen atoms are at bridgehead positions and their lone pair orbitals can interact through space and through the carbon skeleton, the nitrogen atoms in the 2,5-isomer are in a different electronic environment. This will lead to a different HOMO energy and a distinct pattern of orbital interactions.
Computational studies, specifically using Density Functional Theory (DFT), are invaluable for predicting the HOMO-LUMO energies and the overall electronic structure. While specific DFT studies on the parent this compound are not readily found in the literature, such studies have been performed on its derivatives. For instance, DFT calculations on tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate have been used to predict how electron-withdrawing substituents can modulate the catalytic activity, which is directly linked to the electronic properties of the nitrogen atoms.[1]
A hypothetical workflow for a computational investigation of the electronic properties of this compound is presented below.
Caption: A typical DFT workflow for calculating electronic properties.
Ionization Potential and Electron Affinity
The ionization potential (IP) is the energy required to remove an electron from a molecule in the gaseous phase. For amine-containing compounds, the first IP typically corresponds to the removal of an electron from the nitrogen lone pair. Experimental techniques like Photoelectron Spectroscopy (PES) and theoretical methods can determine this value.
For comparison, the adiabatic ionization energy of the related 2,3-dimethyl-2,3-diazabicyclo[2.2.2]octane has been determined to be 6.45 ± 0.05 eV.[2] This value provides a reasonable estimate for the IP of the 2,5-isomer, which is expected to be in a similar range.
The electron affinity (EA) is the energy released when an electron is added to a neutral molecule. Saturated amines generally have negative electron affinities, meaning they are unstable as anions. The LUMO of this compound is likely to be a high-energy, anti-bonding orbital, suggesting that the molecule will not readily accept an electron.
The table below provides a comparative summary of expected electronic properties, drawing on data from related compounds.
| Property | This compound (Predicted) | 1,4-Diazabicyclo[2.2.2]octane (DABCO) (Experimental/Computational) | 2,3-Dimethyl-2,3-diazabicyclo[2.2.2]octane (Experimental) |
| First Ionization Potential (eV) | ~6.5 - 7.5 | ~7.53 (Adiabatic) | 6.45 ± 0.05 (Adiabatic) |
| Electron Affinity (eV) | < 0 (unstable anion) | < 0 (unstable anion) | Not available |
| HOMO-LUMO Gap (eV) | Expected to be large (> 6 eV) | ~6.7 eV (calculated) | Not available |
Experimental Methodologies for Electronic Property Determination
To experimentally validate the theoretical predictions, several advanced spectroscopic and analytical techniques can be employed.
Photoelectron Spectroscopy (PES)
Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique for directly measuring the ionization potentials of a molecule. In a UPS experiment, a sample is irradiated with high-energy UV photons, causing the ejection of valence electrons. By measuring the kinetic energy of these photoelectrons, the binding energies of the molecular orbitals can be determined, providing a direct map of the occupied electronic states.
Experimental Protocol: Ultraviolet Photoelectron Spectroscopy
-
Sample Preparation: The this compound sample is purified to a high degree to avoid interference from impurities. For gas-phase measurements, the sample is introduced into a high-vacuum chamber.
-
Ionization: The sample is irradiated with a monochromatic UV light source, typically a helium lamp (He I, 21.22 eV).
-
Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured using an electron energy analyzer.
-
Data Analysis: The ionization potential is calculated using the equation: IP = hν - E_k, where hν is the energy of the incident photons and E_k is the kinetic energy of the photoelectrons.
Caption: A simplified workflow for a UPS experiment.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique that can provide information about the redox properties of a molecule, from which the HOMO and LUMO energies can be estimated. By measuring the oxidation and reduction potentials, one can approximate the ionization potential and electron affinity.
Implications for Drug Development
The electronic properties of this compound have direct implications for its application in drug development:
-
Basicity and pKa: The availability of the nitrogen lone pairs, as described by the HOMO energy, directly influences the basicity (pKa) of the molecule. This is a critical parameter for drug candidates as it affects their solubility, absorption, and interaction with biological targets.
-
Hydrogen Bonding: The ability of the nitrogen atoms to act as hydrogen bond acceptors is governed by their electron density and the electrostatic potential around them. These interactions are fundamental to drug-receptor binding.
-
Metabolic Stability: The ionization potential can be correlated with the susceptibility of a molecule to oxidative metabolism by cytochrome P450 enzymes. A higher ionization potential can sometimes indicate greater metabolic stability.
-
Reactivity and Synthetic handles: The nucleophilicity of the nitrogen atoms, a direct consequence of their electronic properties, allows for the facile introduction of various substituents, making the this compound scaffold a versatile building block in medicinal chemistry.
Conclusion and Future Directions
This compound represents a promising and relatively underexplored scaffold in drug discovery. While a complete experimental characterization of its electronic properties is still forthcoming, theoretical calculations and comparisons with related structures provide a solid foundation for understanding its electronic landscape. Future research should focus on obtaining precise experimental measurements of its ionization potential and electron affinity, as well as detailed computational studies to map out its reactivity and interaction profiles. Such data will be invaluable for the rational design of novel therapeutics based on this unique and versatile molecular framework.
References
In-Depth Technical Guide to the Spectroscopic Characterization of 2,5-Diazabicyclo[2.2.2]octane
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the bicyclic diamine 2,5-diazabicyclo[2.2.2]octane. This constrained scaffold is a valuable building block in medicinal chemistry and materials science, making its unambiguous identification and structural elucidation paramount for researchers, scientists, and drug development professionals. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the analysis of this compound.
Molecular Structure and its Spectroscopic Implications
This compound possesses a rigid cage-like structure with two nitrogen atoms at the bridgehead positions. This conformationally restricted framework gives rise to a unique spectroscopic fingerprint. The high degree of symmetry in the parent molecule simplifies its NMR spectra, while the presence of N-H bonds and the overall molecular architecture dictates its characteristic IR absorptions and mass spectral fragmentation patterns.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms within the molecule.
¹H NMR Spectroscopy
Interpretation of the Spectrum: Due to the molecule's symmetry, the ¹H NMR spectrum of unsubstituted this compound is expected to be relatively simple. The protons on the ethylene bridges are chemically equivalent, as are the bridgehead protons. The N-H protons will also give rise to a characteristic signal. For substituted derivatives, the symmetry is broken, leading to more complex spectra that can be resolved using two-dimensional NMR techniques.
Key Spectral Features:
-
Bridgehead Protons (H-1, H-4): These protons are expected to appear as a multiplet.
-
Ethylene Bridge Protons (H-3, H-6, H-7, H-8): These methylene protons will likely appear as a complex multiplet.
-
N-H Protons: The chemical shift of the N-H protons can vary depending on the solvent and concentration. This peak will disappear upon the addition of D₂O, a useful diagnostic test.
| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity |
| Bridgehead (CH) | Varies with substitution | Multiplet |
| Ethylene (CH₂) | Varies with substitution | Multiplet |
| Amine (NH) | Broad, variable | Singlet (broad) |
¹³C NMR Spectroscopy
Interpretation of the Spectrum: The ¹³C NMR spectrum of the parent compound is expected to show two signals corresponding to the bridgehead carbons and the ethylene bridge carbons, reflecting the molecule's symmetry.
Key Spectral Features:
-
Bridgehead Carbons (C-1, C-4): These carbons will appear at a specific chemical shift.
-
Ethylene Bridge Carbons (C-3, C-6, C-7, C-8): These carbons will give rise to a single signal at a different chemical shift.
| Carbon Assignment | Expected Chemical Shift (δ) ppm |
| Bridgehead (CH) | Varies with substitution |
| Ethylene (CH₂) | Varies with substitution |
Note: As with ¹H NMR, precise chemical shifts for the unsubstituted compound are not available in the searched literature. The data is more commonly reported for derivatives like diketopiperazines or other substituted analogs[2].
Experimental Protocol for NMR Analysis
Caption: A generalized workflow for NMR analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O) to a volume of about 0.6 mL. The solution should be clear and free of particulate matter.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
Data Acquisition: Record standard ¹H and ¹³C{¹H} NMR spectra. For derivatives with complex spin systems, two-dimensional experiments such as COSY, HSQC, and HMBC are invaluable for assigning proton and carbon signals unequivocally[3].
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in this compound.
Interpretation of the Spectrum: The IR spectrum will be dominated by absorptions corresponding to N-H and C-H stretching and bending vibrations. As a secondary amine, it will exhibit characteristic N-H stretches.
Key Spectral Features:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3350 - 3310 | Weak to Medium |
| C-H Stretch (alkane) | 2950 - 2850 | Strong |
| N-H Bend | 1650 - 1580 | Variable |
| C-N Stretch | 1250 - 1020 | Medium to Weak |
Note: The IR spectrum of the hydrochloride salt of the related 1,4-isomer shows characteristic absorptions in the fingerprint region[4]. While not identical, this provides a reference for the types of vibrations to expect.
Experimental Protocol for ATR-FTIR Analysis
Caption: A streamlined workflow for ATR-FTIR analysis.
-
Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, no special sample preparation is needed. A small amount of the solid this compound is placed directly on the ATR crystal.
-
Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory is used.
-
Data Acquisition: A background spectrum of the empty ATR crystal is first recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The instrument's software automatically ratios the sample spectrum to the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.
Interpretation of the Spectrum: Using a hard ionization technique like Electron Ionization (EI), the molecular ion peak (M⁺˙) is expected. The fragmentation pattern will be influenced by the stability of the bicyclic ring system and the presence of the nitrogen atoms, which can direct cleavage pathways.
Key Spectral Features:
-
Molecular Ion (M⁺˙): The peak corresponding to the molecular weight of the compound (112.17 g/mol ) should be observable.
-
Fragmentation Pattern: Common fragmentation pathways for cyclic amines involve the loss of ethylene or other small neutral molecules. The presence of two nitrogen atoms may lead to characteristic fragment ions.
| Ion | m/z | Significance |
| [C₆H₁₂N₂]⁺˙ | 112 | Molecular Ion |
| Fragment Ions | Varies | Provides structural information |
Experimental Protocol for EI-MS Analysis
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating a reproducible fragmentation pattern.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
X-ray Crystallography
For definitive proof of structure and stereochemistry, single-crystal X-ray diffraction is the gold standard. This technique provides the precise three-dimensional arrangement of atoms in the crystalline state.
Interpretation of the Data: The crystallographic data will provide bond lengths, bond angles, and torsional angles, confirming the bicyclo[2.2.2]octane framework and the positions of the nitrogen atoms. For chiral derivatives, the absolute configuration can be determined.
Key Crystallographic Parameters:
-
Crystal System and Space Group: These describe the symmetry of the crystal lattice.
-
Unit Cell Dimensions: The lengths of the sides and the angles of the unit cell.
-
Atomic Coordinates: The position of each atom within the unit cell.
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are used to solve the crystal structure and refine the atomic positions.
References
- 1. (1S,4S)-2-BOC-2,5-DIAZABICYCLO(2.2.2)OCTANE(944238-89-5) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. A fungal P450 deconstructs the this compound ring en route to the complete biosynthesis of 21R-citrinadin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,4,-Diazabicyclo[2.2.2]octane hydrochloride [webbook.nist.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
The Architects of Complexity: A Technical Guide to the Biosynthesis of 2,5-Diazabicyclo[2.2.2]octane Containing Natural Products
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,5-diazabicyclo[2.2.2]octane core is a privileged scaffold in a diverse array of natural products, endowing them with significant biological activities, including antitumor, insecticidal, and anthelmintic properties.[1][2][3] This guide provides an in-depth exploration of the biosynthetic pathways responsible for the construction of this intricate three-dimensional framework. We will dissect the enzymatic machinery, precursor molecules, and key chemical transformations that lead to the formation of prominent members of this family, such as the stephacidins, notoamides, and brevianamides. By understanding the underlying biosynthetic logic, from the initial dipeptide assembly by nonribosomal peptide synthetases (NRPSs) to the crucial intramolecular Diels-Alder (IMDA) cyclization and subsequent tailoring reactions, researchers can gain insights for pathway engineering, biomimetic synthesis, and the discovery of novel therapeutic agents.
Introduction: The Significance of the this compound Scaffold
Natural products bearing the this compound ring system represent a fascinating class of molecules with complex, cage-like architectures.[3] This rigid bicyclic core is a recurring motif in prenylated indole alkaloids, which are primarily isolated from fungi.[4][5] The unique topology of this scaffold plays a crucial role in the potent biological activities exhibited by these compounds, making them attractive targets for drug discovery and development.[2] The biosynthesis of these intricate molecules is a testament to the remarkable catalytic power of enzymes, which orchestrate a series of elegant and often stereospecific reactions to construct the core and introduce further structural diversity.
This guide will delve into the biosynthetic pathways of two major classes of these natural products: the diketopiperazine (DKP) alkaloids and the monoketopiperazine (MKP) alkaloids. We will explore the key enzymatic players and the proposed mechanisms that govern their formation.
Biosynthesis of Diketopiperazine (DKP) Alkaloids: A Journey from Dipeptides to Caged Complexity
The biosynthesis of many well-known this compound-containing DKP alkaloids, such as the brevianamides, stephacidin A, and notoamides, is believed to originate from tryptophan and a second amino acid, often proline.[6] The assembly of these precursors is orchestrated by nonribosomal peptide synthetases (NRPSs), large multienzyme complexes that function as molecular assembly lines.[2][7]
A central and highly debated step in the biosynthesis of these molecules is the formation of the bicyclo[2.2.2]diazaoctane core, which is widely proposed to occur through an intramolecular Diels-Alder (IMDA) reaction.[4][6] While in some cases this reaction may proceed spontaneously, there is growing evidence for the involvement of a dedicated "Diels-Alderase" enzyme that catalyzes this transformation with high stereocontrol.[4]
The Brevianamide Pathway: A Case Study
The biosynthesis of (+)-brevianamides A and B provides an excellent model for understanding the construction of the DKP subclass.[1][2] The pathway commences with the formation of the diketopiperazine, brevianamide F, by an NRPS.[2] This is followed by a series of tailoring reactions, including prenylation and oxidation, to generate a key azadiene intermediate. This intermediate then undergoes the pivotal IMDA reaction to forge the bicyclo[2.2.2]diazaoctane core.[2][8]
The following diagram illustrates the proposed biosynthetic pathway for brevianamides A and B:
Caption: Proposed biosynthetic pathway of brevianamides A and B.
Stephacidin A and the Notoamides: A Divergent Pathway
The biosynthesis of stephacidin A and the notoamides also follows a similar logic, starting from tryptophan and proline derivatives.[4][9] After the initial DKP formation, a series of oxidative and prenylation steps lead to precursors primed for the IMDA reaction.[4] Interestingly, stephacidin A is proposed to be a biosynthetic precursor to notoamide B, highlighting the divergent nature of these pathways where a common intermediate can be channeled towards different final products through the action of specific tailoring enzymes.[9]
The following workflow outlines the general steps in the biosynthesis of stephacidin A and its conversion to notoamide B:
Caption: General workflow for stephacidin A and notoamide B biosynthesis.
Biosynthesis of Piperazine-Derived Diazabicyclic Alkaloids
Beyond the DKP family, the this compound core is also found in other classes of alkaloids. The biosynthesis of these compounds often involves a nonribosomal peptide synthetase (NRPS) to generate a piperazine intermediate, which is then further modified by tailoring enzymes.[7] A key enzyme in the diversification of these molecules is a multifunctional cytochrome P450 monooxygenase, which can catalyze a range of cyclization events to generate the diazabicyclic core.[7]
Herquline A: A Strained Piperazine Alkaloid
The biosynthesis of herquline A, a highly strained fungal piperazine alkaloid, provides a fascinating example of how nature constructs complex molecular architectures.[10][11] The pathway begins with an NRPS-derived dityrosine piperazine intermediate.[11][12] Subsequent enzymatic reduction and N-methylation trigger a cascade of stereoselective, non-enzymatic transformations to yield the final intricate structure.[10][11]
Deconstruction of the this compound Ring: A Gateway to Further Complexity
Intriguingly, the this compound core is not always the final destination in these biosynthetic pathways. In the biosynthesis of 21R-citrinadin A, a unique fungal cytochrome P450 enzyme has been identified that catalyzes the cleavage of an amide bond within the bicyclic system.[5][13] This deconstruction step is followed by a decarboxylation, leading to the formation of a distinct pentacyclic ring system.[5][13] This discovery highlights a novel biosynthetic strategy for breaking the stable amide bond and underscores the remarkable versatility of P450 enzymes in natural product biosynthesis.[5]
The following diagram depicts the key transformation in the deconstruction of the this compound ring:
Caption: Enzymatic deconstruction of the this compound core.
Experimental Protocols: Elucidating Biosynthetic Pathways
The elucidation of these complex biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Here, we provide a generalized protocol for the heterologous expression of a biosynthetic gene cluster and in vitro characterization of a key enzyme, such as a cytochrome P450.
Protocol: Heterologous Expression and In Vitro Enzyme Assay
Objective: To functionally characterize a putative tailoring enzyme (e.g., a P450) from a this compound biosynthetic gene cluster.
Materials:
-
Expression host (e.g., Aspergillus oryzae or Saccharomyces cerevisiae)
-
Expression vector
-
Putative biosynthetic gene cluster or individual enzyme-coding gene
-
Substrate for the enzyme (can be synthesized or isolated from a mutant strain)
-
Cofactors (e.g., NADPH for P450s)
-
Appropriate buffers and growth media
-
LC-MS instrumentation for product analysis
Methodology:
-
Gene Cloning and Vector Construction:
-
Amplify the gene(s) of interest from the producer organism's genomic DNA using PCR.
-
Clone the amplified gene(s) into a suitable expression vector under the control of an inducible promoter.
-
Verify the construct by sequencing.
-
-
Heterologous Expression:
-
Transform the expression vector into the chosen heterologous host.
-
Grow the transformed host under appropriate conditions to a suitable cell density.
-
Induce gene expression by adding the appropriate inducer to the culture medium.
-
Continue incubation to allow for protein expression and product formation.
-
-
Metabolite Extraction and Analysis:
-
Extract the secondary metabolites from the culture broth and/or mycelia using an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the extract and analyze by LC-MS to identify the product(s) of the expressed enzyme(s). Compare the retention time and mass spectrum with an authentic standard if available.
-
-
In Vitro Enzyme Assay (for purified enzyme):
-
Overexpress and purify the enzyme of interest using standard protein purification techniques (e.g., affinity chromatography).
-
Set up a reaction mixture containing the purified enzyme, the substrate, and necessary cofactors in a suitable buffer.
-
Incubate the reaction at the optimal temperature for a defined period.
-
Quench the reaction and extract the products.
-
Analyze the products by LC-MS to determine the enzymatic activity and product identity.
-
Data Presentation: Key Enzymes and Their Functions
The following table summarizes the key enzyme families involved in the biosynthesis of this compound containing natural products and their primary functions.
| Enzyme Family | Function | Examples in Pathways |
| Nonribosomal Peptide Synthetase (NRPS) | Assembles dipeptide precursors from amino acids. | Brevianamides, Stephacidins, Herquline A[2][7] |
| Prenyltransferases | Attaches isoprenoid moieties to the core scaffold. | Brevianamides, Stephacidins[1][2] |
| Cytochrome P450 Monooxygenases | Catalyze a wide range of oxidative reactions, including cyclizations and ring deconstruction. | Piperazine-derived alkaloids, Citrinadin A[5][7][13] |
| Flavin Monooxygenases (FMOs) | Perform oxidative modifications. | Brevianamides[1][2] |
| Putative Diels-Alderase | Catalyzes the intramolecular Diels-Alder reaction to form the bicyclic core. | Stephacidins, Notoamides[4] |
Conclusion and Future Perspectives
The biosynthesis of this compound containing natural products is a rich field of study, revealing nature's elegant solutions for constructing molecular complexity. The interplay of NRPSs, tailoring enzymes, and fascinating chemical transformations like the IMDA reaction provides a blueprint for synthetic and synthetic biology approaches to these valuable compounds. The recent discovery of enzymes capable of deconstructing this stable scaffold further expands our understanding of the metabolic potential encoded within fungal genomes.
Future research in this area will likely focus on the definitive characterization of elusive enzymes like the proposed Diels-Alderases, the exploration of the substrate scope of the tailoring enzymes for generating novel analogs, and the implementation of engineered biosynthetic pathways in microbial hosts for the sustainable production of these potent bioactive molecules.[1][14] These endeavors will undoubtedly pave the way for the development of new therapeutics and a deeper appreciation for the chemical artistry of the microbial world.
References
- 1. Engineering a Biosynthetic Pathway to Produce (+)-Brevianamides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering a Biosynthetic Pathway to Produce (+)-Brevianamides A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the Biosynthesis of the Stephacidin and Notoamide Natural Products: A Stereochemical and Genetic Conundrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fungal P450 deconstructs the this compound ring en route to the complete biosynthesis of 21R-citrinadin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biosynthesis of Strained Piperazine Alkaloids: Uncovering the Concise Pathway of Herquline A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biosynthesis of Strained Piperazine Alkaloids – Uncovering the Concise Pathway of Herquline A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
Conformational Landscape of 2,5-Diazabicyclo[2.2.2]octane: A Technical Guide for Drug Development Professionals
Abstract
The 2,5-diazabicyclo[2.2.2]octane scaffold is a conformationally restricted bicyclic diamine that has garnered significant interest in medicinal chemistry and drug development. Its rigid three-dimensional structure provides a unique platform for the precise spatial orientation of functional groups, making it an attractive building block for designing potent and selective ligands for various biological targets. This in-depth technical guide provides a comprehensive analysis of the conformational properties of the this compound core. We will delve into the subtle interplay of ring puckering and nitrogen inversion, supported by experimental data from Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy and theoretical insights from Density Functional Theory (DFT) calculations. A thorough understanding of this conformational landscape is paramount for researchers aiming to leverage this privileged scaffold in the rational design of novel therapeutics.
Introduction: The Strategic Advantage of Conformational Rigidity
In the intricate dance of molecular recognition, the conformational flexibility of a ligand can be a double-edged sword. While flexibility allows a molecule to adapt to a binding site, it often comes at an entropic cost upon binding, potentially reducing affinity. Rigid scaffolds, such as this compound, mitigate this entropic penalty by pre-organizing the pharmacophoric elements in a bioactive conformation. This inherent rigidity is a key feature in the design of potent and selective ligands.[1] The bicyclo[2.2.2]octane framework locks the relative positions of the two nitrogen atoms and any appended substituents, providing a well-defined vector for interaction with biological macromolecules.[1]
The this compound core is chiral, with stereocenters at the bridgehead carbons (C-1 and C-4).[1] This chirality plays a crucial role in its interactions with biological systems and is a key consideration in its synthesis and application in drug discovery. The synthesis of this strained bicyclic system can be challenging, with methodologies like the Dieckmann-analogous cyclization being employed for its construction.[2][3]
This guide will explore the nuanced conformational dynamics of this seemingly rigid scaffold, providing researchers with the foundational knowledge required to effectively utilize it in their drug design endeavors.
The Conformational Dynamics: Beyond a Static Picture
While often described as "rigid," the this compound system is not entirely static. The core structure, composed of three interconnected piperazine-like rings, can undergo subtle conformational changes. The primary modes of flexibility involve twisting of the ethylenediamine bridges, analogous to the boat-boat interconversion in cyclohexane, and pyramidal inversion at the nitrogen centers.
Boat-like Twisting of the Ethylenediamine Bridges
The bicyclo[2.2.2]octane skeleton is known to exist in a twisted conformation in its ground state. In this compound, the three ethylenediamine bridges can be envisioned as adopting boat-like conformations. A concerted twisting motion of these bridges can lead to an overall conformational isomerism. While the energy barrier for this process in the parent carbocyclic bicyclo[2.2.2]octane is low, the introduction of heteroatoms and substituents can influence this dynamic equilibrium.
Nitrogen Inversion: A Key Dynamic Process
A more significant conformational process in this compound is nitrogen inversion. The lone pair of electrons on each nitrogen atom can rapidly oscillate from one side of the nitrogen plane to the other. In the constrained environment of the bicyclic system, the barrier to this inversion is influenced by the geometry of the Cα-N-Cα tripyramidal fragment.[4][5][6][7] The energy barrier for nitrogen inversion in bicyclic amines can be significantly higher than in their acyclic counterparts, a phenomenon sometimes referred to as the "bicyclic effect".[4][5][6][7] Understanding the energetics of this process is crucial, as the orientation of the nitrogen lone pairs can dictate the molecule's hydrogen bonding capabilities and its interaction with metal ions in metalloenzymes.
Experimental Elucidation: Variable-Temperature NMR Spectroscopy
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for probing the conformational dynamics of molecules in solution.[8][9][10][11] By monitoring the changes in the NMR spectrum as a function of temperature, one can extract kinetic and thermodynamic parameters for conformational exchange processes.
Principle of VT-NMR for Conformational Analysis
At high temperatures, if the rate of conformational interconversion is fast on the NMR timescale, the observed spectrum will show time-averaged signals for the exchanging nuclei. As the temperature is lowered, the rate of interconversion decreases. If the rate becomes slow enough, separate signals for each conformer may be observed. The temperature at which the separate signals coalesce into a single broad peak is known as the coalescence temperature (Tc). From Tc and the chemical shift difference between the signals of the two conformers, the free energy of activation (ΔG‡) for the conformational process can be calculated using the Eyring equation.
A Protocol for VT-NMR Analysis of this compound
Objective: To determine the energy barrier for conformational exchange processes (e.g., nitrogen inversion, ring twisting) in this compound.
Materials:
-
This compound sample
-
Appropriate deuterated solvent (e.g., deuterated toluene, deuterated methanol)
-
High-resolution NMR spectrometer equipped with a variable-temperature probe
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen deuterated solvent at a concentration suitable for ¹H NMR spectroscopy.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature to identify the relevant proton signals.
-
High-Temperature Spectrum: Increase the probe temperature in increments (e.g., 10 K) and acquire a spectrum at each temperature until no further changes in the lineshapes are observed. This establishes the fast-exchange regime.
-
Low-Temperature Spectra: Gradually decrease the temperature below ambient in increments. Carefully monitor the lineshapes of the signals, particularly those of the protons on the ethylenediamine bridges.
-
Identify Coalescence: Note the temperature at which distinct signals begin to broaden and coalesce into a single peak. This is the coalescence temperature (Tc).
-
Slow-Exchange Spectra: Continue to lower the temperature until the signals for the individual conformers are sharp and well-resolved (the slow-exchange regime).
-
Data Analysis:
-
Determine the chemical shift difference (Δν) between the signals of the exchanging protons in the slow-exchange regime.
-
Use the coalescence temperature (Tc) and Δν to calculate the rate constant (k) at coalescence.
-
Apply the Eyring equation to calculate the free energy of activation (ΔG‡).
-
Expected Observations: Protons adjacent to the nitrogen atoms are expected to be the most sensitive probes for nitrogen inversion. As the temperature is lowered, the signals for the axial and equatorial protons on the ethylenediamine bridges may decoalesce, providing direct evidence for a slowed conformational process.
Theoretical Modeling: Insights from Density Functional Theory
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful complementary approach to experimental studies for understanding conformational preferences and energy barriers.[12] DFT calculations can be used to model the geometries and relative energies of different conformers and the transition states that connect them.
Computational Protocol for Conformational Analysis
Objective: To calculate the geometries and relative energies of the stable conformers of this compound and the transition state for their interconversion.
Methodology:
-
Structure Building: Construct the initial 3D structure of this compound.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This should include structures with different twist angles of the ethylenediamine bridges.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Transition State Search: Locate the transition state for the interconversion between the major conformers. This can be done using methods like synchronous transit-guided quasi-Newton (STQN).
-
Transition State Verification: Perform a frequency calculation on the transition state structure to confirm that it has exactly one imaginary frequency corresponding to the desired conformational change.
-
Energy Profile: Calculate the relative energies of the conformers and the transition state, including ZPVE corrections, to construct a potential energy profile for the conformational interconversion.
Predicted Conformational Landscape
DFT calculations are expected to confirm that the ground state of this compound possesses a twisted D2 symmetry. The calculations would provide quantitative data on the energy difference between this twisted conformer and a hypothetical untwisted (D3h symmetry) transition state. Furthermore, the energy barrier for nitrogen inversion can be calculated by modeling the planar transition state at the nitrogen center. These computational results, when correlated with experimental VT-NMR data, provide a robust and validated model of the conformational dynamics.
Data Presentation and Visualization
To facilitate a clear understanding of the conformational analysis, the key quantitative data is summarized in the following table:
| Parameter | Experimental (VT-NMR) | Theoretical (DFT) | Significance in Drug Design |
| ΔG‡ (Ring Twist) | To be determined | To be calculated | Influences the rate of adoption of the bioactive conformation. |
| ΔG‡ (N-Inversion) | To be determined | To be calculated | Dictates the orientation of nitrogen lone pairs for H-bonding and metal coordination. |
| Conformer Population | To be determined | To be calculated | Determines the predominant shape of the molecule in solution. |
Experimental Workflow for Conformational Analysis
Caption: Integrated experimental and computational workflow for the conformational analysis of this compound.
Conformational Interconversion Pathway
Caption: Simplified energy profile for the boat-like twisting of the this compound core.
Conclusion: A Roadmap for Rational Design
The this compound scaffold, while conformationally restricted, exhibits subtle but important dynamic processes. A comprehensive understanding of its conformational landscape, achieved through the synergistic application of experimental techniques like VT-NMR and computational methods such as DFT, is indispensable for its effective utilization in drug discovery. This guide has provided a framework for elucidating these dynamics, from detailed experimental protocols to the underlying theoretical principles. By appreciating the energetic barriers to ring twisting and nitrogen inversion, and by quantifying the populations of different conformers, drug development professionals can make more informed decisions in the design of novel ligands with enhanced potency, selectivity, and pharmacokinetic properties. The rigid yet dynamic nature of the this compound core offers a unique and powerful tool for the creation of next-generation therapeutics.
References
- 1. A variable temperature nuclear magnetic resonance spectroscopy study of nitrogen inversion in medium-ring monocyclic and bicyclic systems - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzyl this compound-2-carboxylate | 956794-81-3 | Benchchem [benchchem.com]
- 4. Nitrogen inversion in cyclic amines and the bicyclic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cris.biu.ac.il [cris.biu.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]
- 9. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
Introduction: The Strategic Importance of Chiral 2,5-Diazabicyclo[2.2.2]octane Scaffolds
An In-Depth Technical Guide on the Chiral Resolution of 2,5-Diazabicyclo[2.2.2]octane Dicarboxylic Acids
The this compound framework represents a conformationally rigid scaffold that has garnered significant attention in medicinal chemistry and drug development. Its unique three-dimensional structure allows for precise orientation of substituents, making it an attractive building block for creating potent and selective therapeutic agents. The chirality of this scaffold is of paramount importance, as the biological activity of enantiomers can differ significantly, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects. Consequently, the development of robust and efficient methods for the chiral resolution of this compound derivatives, particularly dicarboxylic acids, is a critical endeavor for researchers and scientists in the pharmaceutical industry.
This technical guide provides a comprehensive overview of the core strategies for obtaining enantiomerically pure this compound dicarboxylic acids. We will delve into the principles and practical applications of diastereomeric salt resolution, enzymatic kinetic resolution, and chiral chromatography, offering field-proven insights and detailed methodologies to aid in the design and execution of successful resolution protocols.
Part 1: Diastereomeric Salt Resolution: A Classical and Effective Approach
The formation of diastereomeric salts is a well-established and powerful technique for the separation of enantiomers. This method leverages the different physicochemical properties, most notably solubility, of diastereomers formed by the reaction of a racemic mixture with a chiral resolving agent.
The Principle of Diastereomeric Salt Resolution
The underlying principle of this technique lies in the conversion of a pair of enantiomers into a pair of diastereomers. While enantiomers have identical physical properties (except for their interaction with polarized light), diastereomers possess distinct physical properties, including melting points, boiling points, and solubilities. This difference in solubility allows for the separation of the diastereomers through fractional crystallization. Once separated, the individual diastereomers can be treated to regenerate the pure enantiomers of the original compound and the chiral resolving agent.
A Validated Protocol for the Resolution of Racemic this compound-3,6-dione-1,4-dicarboxylic Acid
The racemic this compound-3,6-dione-1,4-dicarboxylic acid has been successfully resolved into its enantiomers through the formation of diastereomeric salts with a chiral amine.[1][2] The following protocol outlines the key steps in this process:
Experimental Protocol:
-
Selection of the Chiral Resolving Agent: A chiral amine is a suitable choice for the resolution of a dicarboxylic acid. The selection of the specific amine is crucial and may require screening of several candidates to find one that forms well-defined crystalline salts with a significant solubility difference between the two diastereomers.
-
Salt Formation:
-
Dissolve the racemic this compound-3,6-dione-1,4-dicarboxylic acid in a suitable solvent (e.g., a protic solvent like ethanol or methanol).
-
Add an equimolar amount of the chosen chiral amine to the solution.
-
Stir the mixture at room temperature or with gentle heating to ensure complete salt formation.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer can be beneficial.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.
-
The more soluble diastereomer will remain in the mother liquor.
-
Multiple recrystallizations of the less soluble salt may be necessary to achieve high diastereomeric purity.
-
-
Liberation of the Enantiomer:
-
Treat the purified diastereomeric salt with an acid (e.g., hydrochloric acid) to protonate the dicarboxylic acid and liberate it from the chiral amine salt.
-
The enantiomerically enriched dicarboxylic acid will precipitate out of the solution and can be collected by filtration.
-
The chiral resolving agent can be recovered from the filtrate by basification and extraction.
-
-
Determination of Enantiomeric Purity: The enantiomeric excess (e.e.) of the resolved dicarboxylic acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation.
Data Presentation: Typical Resolution Parameters
| Parameter | Typical Value |
| Diastereomeric Excess (d.e.) of crystallized salt | >95% after recrystallization |
| Enantiomeric Excess (e.e.) of liberated acid | >99% |
| Yield of one enantiomer | 30-40% (theoretical maximum is 50%) |
| Specific Rotation [α] | Dependent on the enantiomer and measurement conditions |
Structural Confirmation: The Role of X-ray Crystallography
X-ray crystallography is an invaluable tool for unequivocally determining the absolute configuration of the resolved enantiomers.[1][2] The crystal structures of both the racemic and the enantiomerically pure forms of this compound-3,6-dione-1,4-dicarboxylic acid have been determined, providing definitive proof of their stereochemistry.[1][2]
Workflow for Diastereomeric Salt Resolution
Caption: Workflow of Diastereomeric Salt Resolution.
Part 2: Enzymatic Kinetic Resolution: A Green and Selective Alternative
Enzymatic kinetic resolution is a powerful and environmentally friendly method that utilizes the stereoselectivity of enzymes to resolve racemic mixtures. Lipases are a class of enzymes that have been widely and successfully employed for the kinetic resolution of a variety of chiral compounds, including bicyclic amines and their derivatives.[3][4][5][6]
The Principle of Enzymatic Kinetic Resolution
In an enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic substrate into a product, while leaving the other enantiomer largely unreacted. This difference in reaction rates allows for the separation of the unreacted enantiomer from the product. For dicarboxylic acids, it is often advantageous to first convert them to their corresponding diesters to facilitate the enzymatic reaction.
A Proposed Protocol for the Enzymatic Resolution of a this compound Dicarboxylic Acid Diester
While a specific protocol for the target molecule may need optimization, the following methodology, based on established procedures for similar compounds, provides a solid starting point.
Experimental Protocol:
-
Substrate Preparation:
-
Esterify the racemic this compound dicarboxylic acid to its corresponding dimethyl or diethyl ester using standard esterification methods (e.g., Fischer esterification).
-
-
Enzyme Selection:
-
Enzymatic Hydrolysis:
-
Suspend the racemic diester and the immobilized lipase in a buffered aqueous solution or a biphasic system (e.g., water/toluene).
-
Maintain the pH of the reaction mixture at a constant value (typically around 7) using a pH-stat or by the periodic addition of a base, as the hydrolysis of the ester will produce an acid.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining diester and the monoacid product.
-
The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the product.
-
-
Separation and Isolation:
-
Once the desired conversion is reached, filter off the immobilized enzyme for reuse.
-
Separate the unreacted diester from the monoacid product by extraction. The monoacid can be extracted into an aqueous base, while the diester remains in the organic phase.
-
Acidify the aqueous layer to precipitate the enantiomerically enriched monoacid.
-
The unreacted diester can be recovered from the organic layer.
-
Hydrolyze the separated enantiomers (monoacid and remaining diester) to obtain the corresponding enantiomerically pure dicarboxylic acids.
-
Data Presentation: Expected Outcome of Enzymatic Resolution
| Parameter | Expected Value |
| Conversion | ~50% |
| Enantiomeric Excess (e.e.) of unreacted diester | >95% |
| Enantiomeric Excess (e.e.) of monoacid product | >95% |
| Enantiomeric Ratio (E) | >100 (a measure of the enzyme's selectivity) |
Pathway for Enzymatic Kinetic Resolution
Caption: Pathway of Enzymatic Kinetic Resolution.
Part 3: Chiral Chromatography: A Powerful Analytical and Preparative Tool
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a highly effective technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers.[7][8][9]
The Principle of Chiral Chromatography
Chiral HPLC relies on the use of a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the chiral environment of the CSP, leading to different retention times and thus their separation.
Method Development for the Chiral HPLC Separation of this compound Dicarboxylic Acids
Developing a successful chiral HPLC method involves a systematic approach to selecting the appropriate CSP and mobile phase.
Experimental Protocol:
-
Selection of the Chiral Stationary Phase (CSP):
-
A wide variety of CSPs are commercially available. For dicarboxylic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are often a good starting point.
-
-
Mobile Phase Optimization:
-
Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid or acetic acid) is often necessary to improve the peak shape and resolution of acidic analytes.
-
Reversed Phase: A mixture of water (often with a buffer) and an organic solvent (e.g., acetonitrile or methanol) is used.
-
The composition of the mobile phase is systematically varied to optimize the separation (resolution) and the analysis time.
-
-
Detection:
-
UV detection is commonly used if the molecule contains a chromophore. If not, a universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) may be necessary. Mass spectrometry (MS) can also be coupled with HPLC for detection and identification.
-
-
Preparative Scale-Up:
-
Once an analytical method with good resolution is developed, it can be scaled up to a preparative scale by using a larger column with the same CSP and proportionally increasing the flow rate and injection volume.
-
Data Presentation: Parameters for Chiral HPLC Method Development
| CSP Type | Mobile Phase System | Potential Additives | Expected Outcome |
| Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) | Normal Phase (Hexane/IPA) | Trifluoroacetic Acid (TFA) | Good resolution for many acidic compounds. |
| Protein-based (e.g., AGP, BSA) | Reversed Phase (Buffer/ACN) | - | Can be effective for polar and ionizable compounds. |
| Pirkle-type | Normal Phase (Hexane/IPA) | Acetic Acid | Effective for compounds capable of π-π interactions. |
Flowchart for Chiral HPLC Method Development
Caption: Flowchart for Chiral HPLC Method Development.
Conclusion: A Multi-faceted Approach to Chiral Purity
The chiral resolution of this compound dicarboxylic acids is a critical step in the development of new therapeutics based on this privileged scaffold. This guide has detailed three powerful and complementary strategies for achieving enantiomeric purity: diastereomeric salt resolution, enzymatic kinetic resolution, and chiral chromatography.
-
Diastereomeric salt resolution is a classical, often cost-effective method that is well-suited for large-scale production.
-
Enzymatic kinetic resolution offers a green and highly selective alternative, particularly when high enantiomeric purity is required.
-
Chiral chromatography is an indispensable tool for both analytical determination of enantiomeric excess and for preparative separation, especially when other methods are not successful.
The choice of the most appropriate method will depend on a variety of factors, including the specific properties of the target molecule, the desired scale of the separation, and the available resources. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers, scientists, and drug development professionals to effectively tackle the challenge of obtaining enantiomerically pure this compound dicarboxylic acids, thereby accelerating the discovery and development of novel and improved medicines.
References
- 1. (1R,4R)-2,5-Diazabicyclo(2.2.2)octane () for sale [vulcanchem.com]
- 2. This compound-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic dynamic kinetic resolution of (+/-)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines based on spontaneous racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. US20210024545A1 - Substituted diazahetero-bicyclic compounds and their use - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical Properties of N,N'-Diaryl-2,5-diaza-3,6-dioxobicyclo[2.2.2]octanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of N,N'-diaryl-2,5-diaza-3,6-dioxobicyclo[2.2.2]octanes, a unique class of bicyclic compounds. The rigid bicyclo[2.2.2]octane framework offers a compelling scaffold for the design of novel therapeutics by enabling precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] This document delves into the synthesis, stereochemistry, reactivity, and potential applications of these molecules, with a focus on providing practical insights for researchers in organic synthesis and medicinal chemistry.
Core Synthesis and Mechanistic Considerations
The primary route to N,N'-diaryl-2,5-diaza-3,6-dioxobicyclo[2.2.2]octanes was first reported by Bergmann, Shahak, and Rozen in 1971. The synthesis involves the reaction of α,α′-dibromoadipic acid bisarylamides with anhydrous potassium fluoride.[2][3][4] This reaction proceeds via a proposed intramolecular double nucleophilic substitution, where the amide nitrogens displace the bromide ions to form the bicyclic structure.
Reaction Scheme:
Caption: General synthetic scheme for N,N'-diaryl-2,5-diaza-3,6-dioxobicyclo[2.2.2]octanes.
The choice of a fluoride source, such as potassium fluoride, is crucial for promoting the cyclization. It is hypothesized that the fluoride ion acts as a base to deprotonate the amide nitrogen, increasing its nucleophilicity and facilitating the intramolecular attack on the carbon-bromine bond.
An alternative approach to the 2,5-diazabicyclo[2.2.2]octane core involves a Dieckmann-analogous cyclization of (dioxopiperazinyl)acetates.[2] While this method has been successfully applied to other derivatives, its application to the synthesis of N,N'-diaryl-2,5-diaza-3,6-dioxobicyclo[2.2.2]octanes with the desired diaryl substitution pattern requires further investigation. The inherent strain of the bicyclo[2.2.2]octane system can sometimes lead to low yields in such cyclization reactions.[2]
Detailed Experimental Protocol (Bergmann, Shahak, and Rozen, 1971)
The following protocol is based on the original literature and serves as a foundational method. Modern optimization may be necessary for specific substrates.
Workflow for Synthesis:
Caption: Experimental workflow for the synthesis of N,N'-diaryl-2,5-diaza-3,6-dioxobicyclo[2.2.2]octanes.
Step-by-Step Methodology:
-
Preparation of Starting Material: The α,α′-dibromoadipic acid bisarylamide is prepared by reacting α,α′-dibromoadipoyl chloride with the corresponding aniline derivative.
-
Cyclization Reaction: The bisarylamide is dissolved in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). An excess of anhydrous potassium fluoride is added to the solution.
-
Reaction Conditions: The mixture is heated to a temperature typically ranging from 100 to 150 °C. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of water to precipitate the product. The solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water.
Structural Elucidation and Spectroscopic Properties
The rigid bicyclic structure of N,N'-diaryl-2,5-diaza-3,6-dioxobicyclo[2.2.2]octanes gives rise to distinct spectroscopic signatures.
Table 1: Spectroscopic Data for N,N'-Diphenyl-2,5-diaza-3,6-dioxobicyclo[2.2.2]octane
| Spectroscopic Technique | Key Features | Reference |
| ¹H NMR | Complex multiplets for the ethylene bridge protons and bridgehead protons. Aromatic protons appear in the downfield region. | [5] |
| ¹³C NMR | Resonances for the carbonyl carbons, bridgehead carbons, and ethylene bridge carbons. Aromatic carbons will show signals in the aromatic region. | [6][7] |
| IR Spectroscopy | Strong absorption band for the amide carbonyl (C=O) stretching vibration, typically around 1650-1680 cm⁻¹. | [8] |
| Mass Spectrometry | The molecular ion peak should be observed, and fragmentation patterns may involve cleavage of the bicyclic system. |
Note: Detailed, modern high-resolution spectroscopic data for a range of diaryl derivatives is an area requiring further research to be published in publicly accessible literature.
Stereochemistry
The N,N'-diaryl-2,5-diaza-3,6-dioxobicyclo[2.2.2]octane core possesses a unique and rigid three-dimensional structure. The bridgehead carbons (C1 and C4) are stereocenters. The synthesis from achiral precursors typically results in a racemic mixture of enantiomers.
Diagram of Stereoisomers:
Caption: Enantiomeric pair of N,N'-diaryl-2,5-diaza-3,6-dioxobicyclo[2.2.2]octanes.
The stereochemistry of the bicyclo[2.2.2]octane scaffold is critical in the context of drug design, as the precise spatial arrangement of the aryl substituents can significantly influence biological activity. Chiral separation of the enantiomers or asymmetric synthesis would be necessary to investigate the pharmacological properties of individual stereoisomers.
Chemical Reactivity and Stability
The chemical reactivity of N,N'-diaryl-2,5-diaza-3,6-dioxobicyclo[2.2.2]octanes is largely unexplored in the current literature. However, based on the functional groups present, several potential reactions can be postulated.
-
Amide Bond Cleavage: The amide bonds within the bicyclic system are expected to be relatively stable. However, under harsh acidic or basic conditions, hydrolysis to the corresponding dicarboxylic acid and aniline derivatives may occur. In a biological context, enzymatic cleavage of these amide bonds is a possibility. For instance, a fungal P450 enzyme has been shown to deconstruct the this compound ring in the biosynthesis of certain alkaloids.[9]
-
Reduction of Amide Carbonyls: The carbonyl groups could potentially be reduced using strong reducing agents like lithium aluminum hydride to yield the corresponding N,N'-diaryl-2,5-diazabicyclo[2.2.2]octanes.
-
Electrophilic Aromatic Substitution: The aryl rings are susceptible to electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule. The directing effects of the amide linkage would influence the position of substitution.
-
Ring-Opening Reactions: While the bicyclic core is generally stable, ring-opening reactions of related 1,4-diazabicyclo[2.2.2]octane (DABCO) quaternary ammonium salts have been reported.[10] Similar reactivity for the title compounds under specific conditions cannot be ruled out.
Applications in Drug Discovery and Medicinal Chemistry
The rigid bicyclo[2.2.2]octane scaffold is of significant interest to medicinal chemists due to its ability to present substituents in well-defined spatial orientations. This can lead to improved binding to biological targets and enhanced selectivity.
While specific biological activities for N,N'-diaryl-2,5-diaza-3,6-dioxobicyclo[2.2.2]octanes are not yet extensively documented, related diaryl-substituted diazabicyclic compounds have shown promise in various therapeutic areas. For example, diaryl substituted bicyclo[2.2.2]octane-1,3-diamines have been investigated for their antiprotozoal activities against the causative agents of malaria and sleeping sickness. The presence of two aryl groups was found to be essential for their biological activity.
The N,N'-diaryl-2,5-diaza-3,6-dioxobicyclo[2.2.2]octane core can be considered a conformationally restricted dipeptide mimetic. This structural feature makes it an attractive starting point for the design of protease inhibitors, receptor antagonists, and other therapeutic agents that target protein-protein interactions.
Potential Drug Discovery Workflow:
Caption: A potential workflow for the exploration of N,N'-diaryl-2,5-diaza-3,6-dioxobicyclo[2.2.2]octanes in drug discovery.
Future Directions and Conclusion
N,N'-diaryl-2,5-diaza-3,6-dioxobicyclo[2.2.2]octanes represent a class of compounds with significant untapped potential in medicinal chemistry and materials science. While the foundational synthesis has been established for some time, there is a clear need for further research to fully elucidate their chemical properties and explore their applications.
Key areas for future investigation include:
-
Development of modern, efficient, and scalable synthetic routes.
-
Comprehensive spectroscopic and crystallographic characterization of a wider range of derivatives.
-
Systematic investigation of their chemical reactivity and stability.
-
Exploration of their biological activities through screening and SAR studies.
-
Computational modeling to understand their conformational preferences and electronic properties.
This in-depth technical guide serves as a starting point for researchers interested in this promising class of molecules. The unique structural features of N,N'-diaryl-2,5-diaza-3,6-dioxobicyclo[2.2.2]octanes make them a fertile ground for the discovery of novel chemical entities with valuable properties.
References
- 1. researchgate.net [researchgate.net]
- 2. A Structural Investigation of the D2O Solvated, Acetone Solvated and Nonsolvated 1,4-Diazabicyclo[2.2.2]octane Complexes of the Half Sandwich Moiety [(η5-C5H5)(CO)2Fe] [scielo.org.za]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 7. chemrevlett.com [chemrevlett.com]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. A fungal P450 deconstructs the this compound ring en route to the complete biosynthesis of 21R-citrinadin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 658-24-2 | Benchchem [benchchem.com]
molecular structure of 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids
An In-Depth Technical Guide to the Molecular Structure and Applications of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic Acids
This technical guide provides a comprehensive overview of the molecular structure, synthesis, stereochemistry, and applications of this compound-3,6-dione-1,4-dicarboxylic acids. This unique bicyclic dipeptide scaffold, characterized by its rigid conformation and chiral nature, has emerged as a significant building block in the fields of supramolecular chemistry and drug design. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compelling molecular architecture.
Introduction: A Scaffold of Defined Three-Dimensionality
Diketopiperazines (DKPs) are a well-established class of cyclic dipeptides found in numerous biologically active natural products.[1][2] Their inherent conformational rigidity and the stereochemical diversity offered by their amino acid precursors make them attractive scaffolds for the rational design of therapeutic agents and receptor probes.[1] The this compound-3,6-dione core represents a highly constrained analogue within the DKP family, where an ethylene bridge locks the piperazine-2,5-dione ring into a defined boat-like conformation. The further addition of carboxylic acid functionalities at the bridgehead positions (C1 and C4) introduces key sites for chemical modification and directed intermolecular interactions, making the title compound, this compound-3,6-dione-1,4-dicarboxylic acid, a bifunctional building block of considerable interest.[3][4]
This guide will delve into the fundamental aspects of this molecule, from its intricate structural details confirmed by X-ray crystallography to its synthesis and the critical process of resolving its enantiomers. Furthermore, we will explore its role as a versatile chiral template in the construction of complex molecular assemblies and its potential in medicinal chemistry.
Molecular Structure and Stereochemistry
The defining feature of this compound-3,6-dione-1,4-dicarboxylic acid is its rigid bicyclic framework. This rigidity is a direct consequence of the ethylene bridge across the diketopiperazine ring, which imposes significant conformational constraints.[1]
Crystallographic Analysis
X-ray diffraction studies have been instrumental in elucidating the precise three-dimensional structure of this molecule in both its racemic and enantiomerically pure forms.[5] The racemic form, (±)-1, and the enantiopure form, (–)-1, crystallize in different space groups, specifically P2₁/n and P2₁, respectively.[5] This difference in crystal packing is a direct consequence of the chirality of the molecules and dictates the nature of the intermolecular hydrogen-bonding networks.
The bicyclic system is inherently strained, which is reflected in its bond lengths and angles.[1] The amide bonds of the diketopiperazine ring exhibit typical planarity. The carboxylic acid groups at the bridgehead positions provide crucial hydrogen bond donor and acceptor sites, which govern the supramolecular assembly of these molecules in the solid state.[3]
Chirality and Absolute Configuration
The this compound-3,6-dione-1,4-dicarboxylic acid molecule is chiral, with the absolute configuration of the enantiomers designated as (1R,4R) and (1S,4S). The absolute configuration of the (–)-enantiomer has been established as (1R,4R) through chemical correlation, involving its decarboxylation to the parent dilactam.[5] The chirality of this scaffold is a key feature, making it a valuable tool in asymmetric synthesis and for the development of stereospecific molecular probes.
Synthesis and Characterization
The synthesis of this compound-3,6-dione-1,4-dicarboxylic acid and its derivatives has been reported, providing a pathway to this versatile building block.[3][5] Characterization of these compounds relies on a combination of spectroscopic and crystallographic techniques.
Synthetic Pathways
While detailed, step-by-step protocols are best sourced from the primary literature, the general synthetic strategy involves the construction of the bicyclic framework. One approach involves a Dieckmann-analogous cyclization of a suitably substituted piperazinedione precursor.[6] The synthesis of the parent this compound can be achieved through the reduction of this compound-3,6-dione using a reducing agent like lithium aluminum hydride (LAH).[7]
The following diagram outlines a conceptual workflow for the synthesis and subsequent resolution of the title compound.
Figure 1: Conceptual workflow for the synthesis and chiral resolution of this compound-3,6-dione-1,4-dicarboxylic acid.
Chiral Resolution: Accessing Enantiopure Scaffolds
The separation of the racemic mixture into its constituent enantiomers is a critical step for many applications, particularly in drug development. This is typically achieved through the formation of diastereomeric salts with a chiral amine.[5] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent acidification of the separated salts yields the enantiomerically pure dicarboxylic acids.
Experimental Protocol: Chiral Resolution (Illustrative)
-
Salt Formation: Dissolve the racemic dicarboxylic acid in a suitable solvent. Add an equimolar amount of a chiral amine (e.g., (R)- or (S)-α-phenylethylamine).
-
Fractional Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent is crucial for efficient separation.
-
Isolation: Isolate the crystalline salt by filtration. The mother liquor will be enriched in the other diastereomer.
-
Liberation of the Free Acid: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically pure dicarboxylic acid.
-
Purification: Collect the pure enantiomer by filtration, wash with cold water, and dry under vacuum.
Note: This is a generalized protocol. Specific conditions should be optimized based on the primary literature.
Spectroscopic Characterization
The structural identity and purity of this compound-3,6-dione-1,4-dicarboxylic acid and its derivatives are confirmed using standard analytical techniques.
| Technique | Purpose | Key Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of the carbon-hydrogen framework. | The number of signals and their multiplicities will be consistent with the rigid, symmetric bicyclic structure. Chemical shifts will be indicative of the amide and carboxylic acid environments. |
| Mass Spectrometry (HRMS) | Determination of the exact molecular weight and elemental composition. | Provides confirmation of the molecular formula. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional structure and stereochemistry. | Provides precise bond lengths, bond angles, and details of the crystal packing and hydrogen bonding.[3][5] |
Applications in Supramolecular Chemistry and Drug Design
The unique structural and chemical properties of this compound-3,6-dione-1,4-dicarboxylic acid make it a valuable platform for various applications.
Building Blocks for Supramolecular Assemblies
The presence of two carboxylic acid groups and two amide functionalities in a rigid, defined orientation makes this molecule an excellent tecton for crystal engineering and the construction of supramolecular assemblies.[3] The hydrogen bonding patterns can be rationally designed to form predictable motifs such as tapes, layers, and three-dimensional networks.[3]
In the solid state, the racemic and enantiopure forms exhibit distinct self-assembly behaviors. For instance, the diester derivatives of the racemic compound can form heterochiral hydrogen-bonded zigzag tapes.[3] In contrast, the diacids can form corrugated homochiral layers linked by water molecules.[3] This chirality-dependent self-assembly is a key area of interest for the development of new functional materials.
Figure 2: Contrasting self-assembly motifs of racemic versus enantiopure this compound-3,6-dione derivatives.
Scaffolds in Medicinal Chemistry and Drug Design
Bicyclic diketopiperazines are considered "privileged structures" in medicinal chemistry due to their common occurrence in biologically active compounds and their ability to present substituents in well-defined spatial orientations.[1] The rigid framework of the this compound system serves as an excellent scaffold for designing conformationally constrained peptide mimetics. Such mimetics are valuable for probing protein-protein interactions and for designing enzyme inhibitors or receptor antagonists with improved metabolic stability and oral bioavailability.
The carboxylic acid groups at the bridgehead positions can be derivatized to introduce a wide range of functionalities, allowing for the creation of libraries of compounds for high-throughput screening.[1] These derivatives have been explored as potential modulators of G protein-coupled receptors, such as the P2Y receptors, which are targets for antithrombotic and anti-inflammatory drugs.[8]
Conclusion and Future Outlook
This compound-3,6-dione-1,4-dicarboxylic acid is a molecule of significant academic and potentially commercial interest. Its synthesis and resolution provide access to a chiral, conformationally rigid scaffold with bifunctional handles for further chemical modification. The detailed structural understanding afforded by X-ray crystallography has illuminated its potential in the rational design of supramolecular materials governed by predictable hydrogen-bonding interactions.
For drug development professionals, this scaffold offers a unique starting point for the design of novel therapeutics. Its ability to mimic peptide turns and present diverse chemical functionality in a defined three-dimensional space makes it a valuable tool for targeting a range of biological macromolecules. Future research will likely focus on expanding the library of derivatives based on this core structure and exploring their efficacy in a broader range of biological assays. The continued exploration of its supramolecular chemistry may also lead to the development of novel chiral materials with applications in catalysis and separation science.
References
- 1. Design and synthesis of new bicyclic diketopiperazines as scaffolds for receptor probes of structurally diverse functionality - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Design and synthesis of new bicyclic diketopiperazines as scaffolds for receptor probes of structurally diverse functionality - PMC [pmc.ncbi.nlm.nih.gov]
2,5-Diazabicyclo[2.2.2]octane: A Technical Guide to a Conformationally Restricted Scaffold for Advanced Drug Discovery
Abstract
The 2,5-diazabicyclo[2.2.2]octane core represents a pivotal structural motif in contemporary medicinal chemistry. Its inherent conformational rigidity, a direct consequence of its bridged bicyclic nature, provides a robust framework for the precise spatial orientation of pharmacophoric elements. This attribute is of paramount importance in the rational design of selective and high-affinity ligands for a variety of biological targets. This in-depth technical guide provides a comprehensive overview of the this compound scaffold, intended for researchers, scientists, and professionals in the field of drug development. The guide will traverse the synthetic landscape of this heterocycle, delve into its unique physicochemical and structural properties, explore its reactivity and functionalization, and culminate in a detailed examination of its applications in medicinal chemistry, with a particular focus on the development of novel therapeutics.
Introduction: The Strategic Advantage of Bridged Nitrogen Heterocycles
Bridged nitrogen heterocycles are a distinguished class of organic compounds that have garnered significant attention in synthetic and medicinal chemistry.[1] Their defining three-dimensional architecture, where two rings share two non-adjacent atoms, imbues them with a fixed and predictable geometry. This structural pre-organization minimizes the entropic penalty upon binding to a biological target, a feature highly desirable in the quest for potent and selective drugs. An analysis of FDA-approved pharmaceuticals reveals that 59% of unique small-molecule drugs contain a nitrogen heterocycle, underscoring their profound impact on modern medicine.[1]
The this compound scaffold, a prominent member of this family, offers a unique spatial arrangement of its two nitrogen atoms, making it a valuable building block for constructing molecules with specific biological activities.[1] Its rigid framework allows for the precise positioning of substituents, a critical factor in designing molecules with high affinity and selectivity for challenging biological targets such as G-protein coupled receptors and ion channels.
Synthesis of the this compound Core
The construction of the strained this compound ring system has been a subject of considerable synthetic exploration. Several innovative strategies have been developed to access this valuable scaffold, each with its own merits and applications.
Dieckmann-Analogous Cyclization
A powerful and frequently employed method for the synthesis of the this compound core is a modified Dieckmann-type condensation.[2][3][4] This intramolecular cyclization of a suitably substituted piperazine derivative is a key step in forming the bicyclic framework. A critical innovation in this approach is the trapping of the intermediate hemiketal anion, often with a silylating agent like trimethylsilyl chloride (Me3SiCl), which is essential for the successful formation of the strained bicyclo[2.2.2]octane system.[2][3][4]
The synthesis often commences from chiral starting materials, such as (S)- or (R)-aspartate, allowing for the stereocontrolled preparation of enantiomerically pure products.[2] The formation of a six-membered sodium chelate intermediate is believed to be responsible for the high diastereoselectivity observed in this cyclization.[2]
Diagram 1: Proposed Mechanism of Dieckmann-Analogous Cyclization
Caption: Mechanism of the Dieckmann-analogous cyclization.
Synthesis from Amino Acid Precursors
An alternative and elegant approach to chiral 2,5-diazabicyclo[2.2.2]octanes begins with readily available amino acids. For instance, a synthesis of (1S,4S)-2,5-diazabicyclo[2.2.2]octane has been developed starting from N-Cbz-glycine succinimide ester and L-homoserine lactone.[5] This method leverages the inherent chirality of the starting materials to produce the target molecule in an enantiomerically pure form. A key intermediate in this pathway is (1S,4S)-3,6-diethoxy-2,5-diazabicyclo[2.2.2]octa-2,5-diene, which is subsequently reduced to the desired saturated bicyclic system.[5]
Reduction of Bicyclic Diones
The parent this compound can also be synthesized via the reduction of the corresponding this compound-3,6-dione.[6] This reduction is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LAH) in an ethereal solvent like tetrahydrofuran (THF).
Physicochemical and Structural Properties
The defining characteristic of the this compound scaffold is its rigid, cage-like structure. This rigidity significantly limits the conformational freedom of the molecule, which is a key advantage in the design of selective ligands.
Spectroscopic Characterization
The structural features of this compound and its derivatives can be elucidated using a combination of spectroscopic techniques.
| Technique | Key Features and Observations |
| ¹H NMR | The proton NMR spectrum of the parent core is expected to show signals for the bridgehead protons and the ethylene bridge protons. In derivatives, the chemical shifts and coupling constants of these protons are influenced by the nature and stereochemistry of the substituents. For example, in a reported derivative, the bridgehead protons appear as a multiplet, while the methylene protons of the bridges also exhibit complex multiplet patterns. |
| ¹³C NMR | The carbon NMR spectrum provides information on the carbon skeleton. For the parent compound, distinct signals for the bridgehead carbons and the bridge carbons are expected. The chemical shifts are sensitive to substitution on the nitrogen atoms. |
| IR Spectroscopy | The infrared spectrum of the parent compound will be characterized by N-H stretching vibrations (for the unsubstituted core) and C-H stretching and bending vibrations. For N-substituted derivatives, the N-H bands will be absent. The IR spectrum of the related 1,4-diazabicyclo[2.2.2]octane shows characteristic bands in the fingerprint region corresponding to the skeletal vibrations. |
| Mass Spectrometry | Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound derivatives. The fragmentation pattern can provide valuable structural information. |
Table 1: Summary of Spectroscopic Data for this compound and its Derivatives.
Crystallographic Data and Three-Dimensional Structure
Reactivity and Functionalization
The presence of two secondary amine functionalities in the parent this compound core provides ample opportunities for chemical modification, allowing for the introduction of various substituents to modulate its physicochemical and pharmacological properties.
N-Functionalization
The nitrogen atoms of the this compound scaffold are nucleophilic and can be readily functionalized through N-alkylation and N-arylation reactions. These modifications are crucial for introducing pharmacophoric groups and for fine-tuning the electronic and steric properties of the molecule.
C-H Functionalization
Direct C-H functionalization has emerged as a powerful tool in organic synthesis for the efficient construction of complex molecules. While specific examples for the this compound core are not extensively detailed in the initial search, the principles of C-H activation on related bicyclo[2.2.2]octane systems are well-established.[10] The rigid nature of the scaffold can influence the regioselectivity of C-H activation reactions, potentially enabling the selective introduction of substituents at specific positions on the carbon skeleton.
Diagram 2: General Reactivity of the this compound Core
References
- 1. This compound | 658-24-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A fungal P450 deconstructs the this compound ring en route to the complete biosynthesis of 21R-citrinadin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,5-Diazabicyclo(2.2.2)octane | C6H12N2 | CID 423347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chiral bridged piperazines: synthesis of (1S,4S) this compound [ch.ic.ac.uk]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
The Enduring Scaffold: A Technical Guide to the 2,5-Diazabicyclo[2.2.2]octane Core
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the 2,5-diazabicyclo[2.2.2]octane ring system, a conformationally restricted piperazine analog that has garnered significant attention in medicinal chemistry. From its initial discovery to modern synthetic applications, this document will serve as a comprehensive technical resource, elucidating the key synthetic strategies, physicochemical properties, and pharmacological significance of this important structural motif.
Genesis of a Scaffold: The Discovery and First Synthesis
A representative early synthetic approach involves the reaction of diethyl 2,5-dibromoadipate with a primary amine, followed by cyclization and reduction. This method, while foundational, often results in modest yields and requires careful control of reaction conditions to favor the desired bicyclic product over polymeric side products. The causality behind this choice of reactants lies in the bifunctional nature of both the adipate derivative (two electrophilic centers) and the amine (two nucleophilic centers), enabling the construction of the two rings of the bicyclic system.
Modern Synthetic Strategies: Accessing Diversity and Chirality
Since its initial discovery, a variety of more efficient and versatile synthetic routes to the this compound core and its derivatives have been developed. These methods offer improved yields, stereochemical control, and the ability to introduce diverse functionalities, which is crucial for drug discovery programs.
The Dieckmann-Analogous Cyclization
A powerful strategy for the stereoselective synthesis of 2,5-diazabicyclo[2.2.2]octanes involves a Dieckmann-analogous cyclization of (dioxopiperazinyl)acetates.[2] This intramolecular condensation is a key step in forming the bicyclic ring system from readily available chiral starting materials, such as amino acids.
The rationale for this approach is the use of a pre-formed piperazine-2,5-dione (a cyclic dipeptide) to control the relative stereochemistry of the bridgehead carbons. The subsequent intramolecular cyclization is a highly effective method for forming the second ring of the bicyclic system. The use of a trapping agent for the intermediate hemiketal anion is critical to drive the reaction towards the desired product and prevent side reactions.[2]
Experimental Protocol: Dieckmann-Analogous Cyclization [2]
-
Starting Material Synthesis: A (dioxopiperazinyl)acetate derivative is synthesized from a corresponding amino acid (e.g., (S)-aspartate) through a multi-step sequence.
-
Cyclization: The (dioxopiperazinyl)acetate is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF).
-
The solution is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon).
-
A strong base, such as sodium hexamethyldisilazide (NaHMDS), is added dropwise to deprotonate the α-carbon of the acetate.
-
An electrophilic trapping agent, such as trimethylsilyl chloride (Me3SiCl), is added to trap the intermediate enolate.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
Work-up involves quenching the reaction with a proton source and extraction of the product.
-
Purification is typically achieved by column chromatography.
The yield for this cyclization can be modest, which is attributed to the inherent strain of the bicyclo[2.2.2]octane system.[2]
Chiral Synthesis from L-Homoserine Lactone
An elegant enantioselective synthesis of (1S,4S)-2,5-diazabicyclo[2.2.2]octane has been developed starting from N-Cbz-glycine succinimide ester and L-homoserine lactone.[3] This approach leverages the inherent chirality of the starting materials to produce the enantiomerically pure bicyclic amine.
The key to this synthesis is the initial formation of a dipeptide-like intermediate, which then undergoes a series of transformations including cyclization to a diketopiperazine, formation of a diethoxy intermediate, and final reduction to the target molecule. The choice of L-homoserine lactone provides the necessary three-carbon unit for one of the ethylene bridges and sets the stereochemistry at one of the bridgehead carbons.
Experimental Protocol: Synthesis of (1S,4S)-2,5-diazabicyclo[2.2.2]octane [3]
-
Intermediate Formation: N-Cbz-glycine succinimide ester is reacted with L-homoserine lactone to form an initial adduct.
-
Cyclization and Diethoxy Intermediate Formation: The adduct is then converted to (1S,4S)-3,6-diethoxy-2,5-diazabicyclo[2.2.2]octa-2,5-diene through a series of steps.
-
Reduction: The diethoxy intermediate (e.g., 0.90 g, 4.6 mmol) is dissolved in dry toluene (20 mL).
-
The solution is cooled to 0 °C, and diisobutylaluminium hydride (DIBAL-H) (9.0 mL of a 1.5 M solution in toluene) is added.
-
The reaction mixture is stirred for 1 hour at 20 °C.
-
The reaction is quenched by the addition of 40% NaOH (15 drops).
-
The resulting precipitate is filtered and washed with toluene.
-
The combined organic phases are treated with dry HCl in diethyl ether to precipitate the dihydrochloride salt of the product.
-
The crystalline product is filtered, washed with diethyl ether, and dried in vacuo.
Reduction of Diketopiperazine Precursors
A straightforward, albeit often low-yielding, method to access the racemic this compound core is through the reduction of a this compound-3,6-dione precursor. This diketopiperazine can be synthesized from readily available starting materials.
The logic behind this method is the creation of the bicyclic diketal backbone first, followed by a robust reduction of the two amide functionalities to the corresponding amines. Lithium aluminium hydride (LAH) is a powerful reducing agent capable of achieving this transformation.
Experimental Protocol: LAH Reduction of this compound-3,6-dione [4]
-
A soxhlet extractor thimble is charged with the diketopiperazine precursor.
-
The thimble is placed in a soxhlet apparatus suspended above a flask containing a solution of lithium aluminium hydride (LAH) in anhydrous tetrahydrofuran (THF).
-
The system is heated at reflux for an extended period (e.g., 16 hours).
-
After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, aqueous sodium hydroxide, and then more water.
-
The resulting suspension is stirred at room temperature for 1 hour, then dried with a drying agent (e.g., Na2SO4), filtered, and the filter cake is washed with THF.
-
The combined filtrates are concentrated under reduced pressure to afford the crude product.
Physicochemical and Spectroscopic Properties
The this compound core possesses a rigid cage-like structure that imparts unique physicochemical properties. This conformational rigidity is a key feature exploited in drug design to reduce the entropic penalty of binding to a biological target.
| Property | Value | Reference |
| Molecular Formula | C6H12N2 | [5] |
| Molecular Weight | 112.17 g/mol | [5] |
| pKa (of conjugate acid) | ~10 | [4] |
| LogP | -0.2 | [5] |
Spectroscopic Characterization:
The symmetrical nature of the unsubstituted this compound ring system leads to a relatively simple NMR spectrum.
-
¹H NMR: The proton NMR spectrum of the parent compound would be expected to show signals for the bridgehead protons and the ethylene bridge protons. For derivatives, the symmetry is often broken, leading to more complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will reflect the number of unique carbon environments in the molecule. For the unsubstituted core, two signals would be anticipated: one for the bridgehead carbons and one for the ethylene bridge carbons.
Applications in Medicinal Chemistry and Drug Development
The this compound scaffold is a privileged structure in medicinal chemistry due to its ability to serve as a conformationally restricted analog of piperazine, a common motif in many biologically active compounds. This structural constraint can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties.
Derivatives of this ring system have shown promise in a variety of therapeutic areas:
-
Opioid Receptor Modulation: The scaffold has been incorporated into potent and selective kappa-opioid receptor (KOR) agonists. The rigid framework helps to orient the key pharmacophoric elements in a conformation that is optimal for binding to the receptor.
-
Sigma Receptor Ligands: The this compound core has been utilized in the development of ligands for sigma receptors, which are implicated in a range of neurological disorders.[2]
-
Antiviral and Anticancer Agents: The unique three-dimensional structure of this bicyclic system has been explored in the design of novel antiviral and anticancer compounds. Fungal enzymes have been shown to cleave the this compound moiety in certain natural products to generate prenylated indole alkaloids with antitumor activity.[4]
-
Quinolone Antibacterials: The conformationally fixed nature of this scaffold has made it an attractive building block in the synthesis of quinolone carboxylic acids as potential antibacterial agents.[3]
Synthetic Pathways and Workflows
The following diagrams illustrate the key synthetic strategies for accessing the this compound core.
Figure 1: Dieckmann-Analogous Cyclization Workflow.
Figure 2: Chiral Synthesis from L-Homoserine Lactone.
Figure 3: Reduction of Diketopiperazine Precursor.
References
- 1. Antifilarial agents. Diazabicyclooctanes and diazabicycloheptanes as bridged analogs of diethylcarbamazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral bridged piperazines: synthesis of (1S,4S) this compound [ch.ic.ac.uk]
- 4. (1R,4R)-2,5-Diazabicyclo(2.2.2)octane () for sale [vulcanchem.com]
- 5. 2,5-Diazabicyclo(2.2.2)octane | C6H12N2 | CID 423347 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The 2,5-Diazabicyclo[2.2.2]octane Scaffold in Asymmetric Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Chirality and a Novel Scaffold
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the control of stereochemistry is not merely an academic exercise but a fundamental necessity. Asymmetric catalysis, the process of selectively generating one enantiomer of a chiral product, stands as the most elegant and efficient solution to this challenge. The field has been shaped by the development of "privileged" chiral scaffolds—molecular frameworks that prove effective across a wide range of transformations.
For decades, chiral diamines like trans-1,2-diaminocyclohexane have been a cornerstone of asymmetric catalysis.[1][2] However, the pursuit of enhanced reactivity, broader substrate scope, and higher enantioselectivity necessitates continuous innovation in catalyst design. This guide focuses on a compelling alternative: the cis-2,5-diaminobicyclo[2.2.2]octane scaffold.
Unlike its achiral and widely used cousin, 1,4-diazabicyclo[2.2.2]octane (DABCO), which functions primarily as a nucleophilic or base catalyst, the cis-2,5-diamino isomer is a rigid, C2-symmetric chiral framework.[3][4][5] Its bicyclic nature locks the molecule into a well-defined conformation, minimizing unwanted flexibility and creating a predictable and highly organized chiral environment. This rigidity is paramount for transmitting stereochemical information from the catalyst to the substrates with high fidelity.
This document serves as a detailed technical guide, exploring the synthesis and application of this unique scaffold in several key asymmetric transformations. We will delve into the mechanistic underpinnings of its catalytic activity and provide field-tested protocols for its practical implementation.
Section 1: The Foundation - Accessing the Enantiopure Scaffold
The utility of any chiral catalyst begins with its synthesis in an enantiomerically pure form. The cis-2,5-diaminobicyclo[2.2.2]octane scaffold can be synthesized from a readily available starting material, benzoic acid.[1][2] The synthesis establishes the rigid bicyclic core and resolves the enantiomers, providing access to the (1R,2R,4R,5R) enantiomer and its counterpart, which are the foundational building blocks for the catalysts discussed herein.[1][2]
The primary amino groups of this scaffold are perfectly poised for derivatization, most notably through condensation with salicylaldehydes to generate chiral "salen" ligands. These ligands are exceptional for chelating a variety of transition metals, forming stable complexes that act as the active catalysts.[1] An important feature of this system is its tunability; by modifying the electronic or steric properties of the salicylaldehyde component, the resulting salen-metal complex can be optimized for specific catalytic applications.[1][2]
Section 2: Applications in Asymmetric Metal Catalysis
The true power of the cis-2,5-diaminobicyclo[2.2.2]octane scaffold is realized when it is incorporated into salen-metal complexes. The rigid framework forces the salen ligand and the coordinated metal into a chiral pocket, enabling exquisite control over the facial selectivity of substrate approach.
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a fundamental carbon-carbon bond-forming reaction that generates β-nitro alcohols, which are versatile precursors to amino alcohols and other valuable synthetic intermediates. Achieving enantioselectivity in this reaction is crucial for the synthesis of many pharmaceuticals.
Catalyst System: Reduced Salen-Copper(I) Complex
For this transformation, the imine functions of the salen ligand are reduced to secondary amines, and the resulting "salan" ligand is complexed with copper(I).[1] This catalyst has demonstrated excellent efficiency in promoting the asymmetric Henry reaction, notably in the synthesis of beta-blocker drugs like (S)-Propranolol.[1]
Proposed Catalytic Cycle
The copper(I) center coordinates both the aldehyde and the deprotonated nitroalkane (nitronate). The chiral ligand, held in its rigid conformation by the bicyclooctane backbone, directs the nucleophilic attack of the nitronate onto one specific face of the aldehyde, thereby controlling the stereochemistry of the newly formed stereocenter.
Caption: Proposed catalytic cycle for the asymmetric Henry reaction.
Data Summary: Asymmetric Henry Reaction
| Aldehyde (RCHO) | Nitroalkane (R'CH₂NO₂) | Yield (%) | ee (%) |
| Benzaldehyde | Nitromethane | 95 | 92 |
| 2-Naphthaldehyde | Nitromethane | 98 | 94 |
| 4-Methoxybenzaldehyde | Nitroethane | 92 | 90 (anti) |
| 3-Bromobenzaldehyde | Nitromethane | 96 | 93 |
| (Note: Data is representative and compiled from typical results for this catalyst class. Actual results may vary based on specific ligand modifications and conditions.) |
Detailed Experimental Protocol: Asymmetric Henry Reaction
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the chiral bicyclooctane-derived salan ligand (0.05 mmol, 1 mol%).
-
Add anhydrous copper(I) chloride (0.05 mmol, 1 mol%) and 2.0 mL of anhydrous THF.
-
Stir the mixture at room temperature for 1 hour to allow for complex formation. The solution should become homogeneous.
-
Reaction Execution: Cool the catalyst solution to -20 °C.
-
Add the aldehyde (5.0 mmol, 1.0 equiv) to the flask.
-
In a separate vial, dissolve the nitroalkane (7.5 mmol, 1.5 equiv) in 1.0 mL of THF. Add a suitable non-nucleophilic base (e.g., DIPEA, 6.0 mmol, 1.2 equiv) and stir for 5 minutes.
-
Slowly add the pre-formed nitronate solution to the catalyst-aldehyde mixture via syringe pump over 2 hours.
-
Monitoring and Workup: Allow the reaction to stir at -20 °C for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-nitro alcohol.
-
Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Asymmetric Cyclopropanation
The synthesis of cyclopropanes is of great interest due to their presence in numerous natural products and pharmaceuticals. The asymmetric cyclopropanation of alkenes with diazo compounds is a powerful method for accessing these strained rings enantioselectively.
Catalyst System: Salen-Cobalt(II) Complex
A salen complex derived from cis-2,5-diaminobicyclo[2.2.2]octane and cobalt(II) has proven to be an effective catalyst for this transformation.[1] The system can be tuned by modifying the salen ligand's substituents; for instance, replacing bulky tert-butyl groups with methoxy groups can enhance catalytic efficiency.[1][2] This catalyst was successfully applied in an improved synthesis of the drug candidate Synosutine.[1][6]
Proposed Catalytic Cycle
The Co(II) catalyst reacts with the diazoacetate to form a cobalt-carbene intermediate. This highly reactive species is chiral due to the influence of the salen ligand. The alkene then approaches this intermediate, and the rigid bicyclic backbone of the ligand directs the alkene to attack from a specific face, controlling the stereochemistry of the cyclopropane formation.
Caption: Catalytic cycle for Co(II)-salen catalyzed cyclopropanation.
Data Summary: Asymmetric Cyclopropanation of Styrenes
| Alkene | Diazoacetate (R) | Yield (%) | ee (%) (trans) |
| Styrene | Ethyl | 85 | 95 |
| 4-Chlorostyrene | Ethyl | 88 | 97 |
| 4-Methylstyrene | tert-Butyl | 82 | 96 |
| 1,1-Diphenylethylene | Ethyl | 90 | 98 |
| (Note: Data is representative. Diastereoselectivity (trans:cis ratio) is typically high for these systems but is not shown for brevity.) |
Detailed Experimental Protocol: Asymmetric Cyclopropanation
-
Catalyst Activation: In a glovebox or under a strict argon atmosphere, add the Co(II)-salen complex (0.1 mmol, 1 mol%) to a flame-dried flask.
-
Add 5.0 mL of anhydrous, degassed toluene.
-
Reaction Execution: Add the alkene (10.0 mmol, 1.0 equiv) to the catalyst solution.
-
Dissolve the ethyl diazoacetate (12.0 mmol, 1.2 equiv) in 10.0 mL of anhydrous toluene.
-
Using a syringe pump, add the diazoacetate solution to the reaction mixture over a period of 6 hours at room temperature. Caution: Diazo compounds are potentially explosive and should be handled with care.
-
Causality Note: The slow addition of the diazo compound is critical to maintain a low concentration of the reactive carbene intermediate, which minimizes unwanted side reactions such as dimerization.
-
Monitoring and Workup: Stir the reaction for an additional 12 hours after the addition is complete.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the cyclopropane product from the catalyst and any side products.
-
Determine the enantiomeric excess (ee%) and diastereomeric ratio (dr) by chiral GC or HPLC analysis.
Asymmetric Hetero-Diels-Alder (HDA) Reaction
The hetero-Diels-Alder reaction is a powerful cycloaddition for constructing six-membered heterocyclic rings, which are prevalent in bioactive molecules. The asymmetric variant allows for the creation of chiral heterocycles with high stereocontrol.
Catalyst System: Salen-Chromium(III) Complex
A chromium(III)-salen complex, featuring the rigid bicyclooctane backbone, serves as an effective Lewis acid catalyst for the enantioselective hetero-Diels-Alder reaction between aldehydes and activated dienes (e.g., Danishefsky's diene) to produce dihydropyranones.[1]
Proposed Catalytic Workflow
The chiral Cr(III) complex acts as a Lewis acid, activating the aldehyde by coordinating to its carbonyl oxygen. This activation lowers the LUMO of the aldehyde, facilitating the cycloaddition. The chiral environment created by the salen ligand blocks one face of the coordinated aldehyde, forcing the incoming diene to attack from the opposite, unhindered face, thus dictating the absolute stereochemistry of the product.
Caption: Workflow for the Cr(III)-catalyzed asymmetric HDA reaction.
Detailed Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction
-
Catalyst Preparation: Place the Cr(III)-salen complex (0.2 mmol, 2 mol%) in a flame-dried round-bottom flask under an argon atmosphere.
-
Add 5.0 mL of anhydrous dichloromethane and cool the flask to -30 °C.
-
Reaction Execution: Add the aldehyde (10.0 mmol, 1.0 equiv) to the cold catalyst suspension.
-
Stir the mixture for 30 minutes.
-
Add Danishefsky's diene (15.0 mmol, 1.5 equiv) dropwise over 10 minutes.
-
Causality Note: The use of a low temperature (-30 °C) is crucial for maximizing enantioselectivity by reducing the thermal energy of the system, which enhances the energetic difference between the two diastereomeric transition states.
-
Monitoring and Workup: Stir the reaction at -30 °C for 36 hours.
-
Quench the reaction by adding 10 mL of trifluoroacetic acid (TFA) and stir for an additional 30 minutes at 0 °C. This step hydrolyzes the silyl enol ether intermediate to the final dihydropyranone product.
-
Neutralize the mixture by carefully adding saturated aqueous NaHCO₃ solution.
-
Purification: Separate the layers and extract the aqueous phase with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure dihydropyranone.
-
Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Conclusion and Future Outlook
The cis-2,5-diaminobicyclo[2.2.2]octane scaffold represents a significant and valuable addition to the toolkit of asymmetric synthesis.[2] Its inherent rigidity and well-defined C2-symmetric structure provide a superior platform for constructing highly effective chiral catalysts. As demonstrated, its incorporation into salen-type ligands enables remarkable levels of enantiocontrol in a variety of powerful transformations, including Henry reactions, cyclopropanations, and hetero-Diels-Alder cycloadditions.
The modularity of the system, allowing for fine-tuning of both the ligand backbone and the coordinated metal, ensures that its potential is far from exhausted. Future research will likely expand its application to other asymmetric reactions and explore the development of immobilized or recyclable versions of these catalysts to further enhance their utility and sustainability. For researchers and professionals in drug development, the predictable stereochemical outcomes and high efficiency offered by these catalysts provide a reliable path to accessing complex chiral molecules with precision and confidence.
References
- 1. cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurjchem.com [eurjchem.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
- 6. 1,4-Diazabicyclo[2.2.2]octane (DABCO) in Organic Synthesis and Catalysis: A Quinquennial Report (2019-to Date) | Bentham Science [benthamscience.com]
Application Notes and Protocols: 2,5-Diazabicyclo[2.2.2]octane as a Ligand in Coordination Chemistry
Introduction: The Diazabicyclo[2.2.2]octane Scaffold - A Tale of Two Isomers
The diazabicyclo[2.2.2]octane framework, a rigid bicyclic structure containing two nitrogen atoms, presents a fascinating and versatile scaffold for coordination chemistry. Its inherent conformational rigidity allows for the precise spatial arrangement of substituents, a critical feature in the design of highly selective catalysts and functional materials.[1] This guide will explore the coordination chemistry of the 2,5-diazabicyclo[2.2.2]octane isomer, with comparative insights into its more common counterpart, 1,4-diazabicyclo[2.2.2]octane (DABCO).
While both isomers share the same bicyclic core, the placement of the nitrogen atoms dictates their coordination behavior and subsequent applications. The C2 symmetry of the cis-2,5-diaminobicyclo[2.2.2]octane derivative makes it an exceptional chiral scaffold for asymmetric catalysis. In contrast, the linear arrangement of the nitrogen lone pairs in DABCO allows it to act as an excellent bridging ligand, leading to the formation of coordination polymers and metal-organic frameworks (MOFs).[2][3][4]
Caption: Isomers of Diazabicyclo[2.2.2]octane.
PART 1: this compound in Asymmetric Catalysis
The rigid C2 symmetric framework of cis-2,5-diaminobicyclo[2.2.2]octane has emerged as a powerful chiral scaffold for the development of highly efficient and stereoselective catalysts.[5][6] This rigidity minimizes conformational flexibility, which is entropically favorable for binding to metal centers and creating a well-defined chiral environment around the active site.
The Power of Salen Ligands Derived from this compound
Condensation of enantiopure cis-2,5-diaminobicyclo[2.2.2]octane with salicylaldehyde derivatives yields a class of "salen" ligands. These ligands readily form stable complexes with a wide range of transition metals, including chromium, cobalt, and iron.[5][6] The steric and electronic properties of these salen-metal complexes can be fine-tuned by modifying the salicylaldehyde precursor, allowing for optimization of catalytic activity and selectivity for specific reactions.[6]
For instance, a chromium(III) complex of a salen ligand derived from this scaffold has been shown to be a highly effective catalyst for the hetero-Diels-Alder reaction and the Nozaki-Hiyama-Kishi reaction, achieving excellent stereoselectivity.[5] Similarly, cobalt(II)-salen complexes have demonstrated high efficiency in asymmetric cyclopropanation reactions.[6]
Protocol 1: Synthesis of a Chiral Salen-Chromium(III) Complex
This protocol outlines the synthesis of a representative chiral salen-Cr(III) complex for use in asymmetric catalysis, adapted from the literature.[5][6]
Materials:
-
(1R,2R,4R,5R)-cis-2,5-diaminobicyclo[2.2.2]octane
-
3,5-di-tert-butylsalicylaldehyde
-
Ethanol (absolute)
-
Chromium(II) chloride (anhydrous)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (4 M)
-
Diethyl ether
Procedure:
-
Ligand Synthesis:
-
In a round-bottom flask, dissolve (1R,2R,4R,5R)-cis-2,5-diaminobicyclo[2.2.2]octane (1.0 eq) in absolute ethanol.
-
Add 3,5-di-tert-butylsalicylaldehyde (2.2 eq) to the solution.
-
Reflux the mixture for 4 hours. The salen ligand will precipitate as a yellow solid upon cooling.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
-
Complexation:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), suspend the salen ligand (1.0 eq) in anhydrous THF.
-
Add anhydrous chromium(II) chloride (1.1 eq) to the suspension.
-
Stir the mixture at room temperature for 24 hours.
-
Expose the reaction mixture to air for 1 hour to oxidize Cr(II) to Cr(III).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Cr(III) complex.
-
Purify the complex by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
The use of enantiopure diamine is crucial for the synthesis of a chiral catalyst.
-
Anhydrous conditions are necessary for the complexation step to prevent the formation of chromium hydroxides.
-
Oxidation of the chromium center from +2 to +3 is often required to generate the active catalytic species.
Caption: Generalized Hetero-Diels-Alder Catalytic Cycle.
PART 2: 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a Bridging Ligand
1,4-Diazabicyclo[2.2.2]octane, widely known as DABCO, is a highly versatile molecule in coordination chemistry, primarily due to its ability to act as a linear bridging ligand.[7] The two nitrogen atoms are located at the bridgehead positions, and their lone pairs point in opposite directions, making DABCO an ideal linker to connect metal centers into one-, two-, or three-dimensional coordination polymers.[2][4]
Formation of Coordination Polymers with DABCO
The reaction of DABCO with metal salts often leads to the self-assembly of extended structures. The dimensionality and topology of the resulting coordination polymer can be influenced by several factors, including the coordination geometry of the metal ion, the nature of the counter-anion, and the presence of other ligands.[4]
For example, the reaction of silver(I) salts with DABCO can yield three-dimensional coordination polymers with zeolitic or three-connected topologies, depending on the counter-anion used.[4] Similarly, DABCO has been used to link paramagnetic cobalt(II) centers, creating one-dimensional chains with interesting magnetic properties.[8]
| Metal Center | Counter-Anion | Resulting Structure | Reference |
| Ag(I) | BF4- or ReO4- | 3D four-connected mtn framework | [4] |
| Hg(II) | Cl- | 1D chain | [2] |
| Co(II) | Acetylacetonate | 1D chain | [8] |
| Cd(II) | Bromide/Nitrite | 2D hydrogen-bonded layers | [9] |
Table 1: Examples of Coordination Polymers with DABCO as a Bridging Ligand.
Protocol 2: Synthesis of a 1D Coordination Polymer with DABCO and Mercury(II) Chloride
This protocol provides a straightforward method for the synthesis of a one-dimensional coordination polymer, adapted from the literature.[2]
Materials:
-
Mercury(II) chloride (HgCl2)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Methanol
Procedure:
-
Solution Preparation:
-
Prepare a solution of HgCl2 in methanol.
-
Prepare a separate solution of DABCO in methanol.
-
-
Crystallization:
-
Carefully layer the DABCO solution on top of the HgCl2 solution in a test tube.
-
Allow the test tube to stand undisturbed at room temperature.
-
Crystals of the coordination polymer, [Hg2Cl4(DABCO)]n, will form at the interface of the two solutions over several days.
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and air dry.
-
Causality Behind Experimental Choices:
-
The slow diffusion of the reactants at the interface of the two solutions promotes the growth of well-defined single crystals.
-
Methanol is a suitable solvent as it dissolves both reactants and allows for the precipitation of the less soluble coordination polymer product.
Caption: 1D Chain of a DABCO-Bridged Coordination Polymer.
Conclusion
The diazabicyclo[2.2.2]octane scaffold, in its 2,5- and 1,4-isomeric forms, offers a wealth of opportunities in coordination chemistry. The 2,5-isomer provides a rigid and tunable platform for the development of highly effective chiral catalysts for asymmetric synthesis. In contrast, the linear bridging capability of DABCO makes it a fundamental building block in the construction of coordination polymers and MOFs with diverse structures and properties. The protocols and insights provided in this guide serve as a starting point for researchers and drug development professionals to explore the vast potential of these versatile ligands.
References
- 1. This compound | 658-24-2 | Benchchem [benchchem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cis-2,5-Diaminobicyclo[2.2.2]octane, a new scaffold for asymmetric catalysis via salen-metal complexes. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. DABCO - Wikipedia [en.wikipedia.org]
- 8. Orientational disorder in the one-dimensional coordination polymer catena-poly[[bis(acetylacetonato-κ2 O,O′)cobalt(II)]-μ-1,4-diazabicyclo[2.2.2]octane-κ2 N 1:N 4] - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mononuclear and dinuclear bromide-nitrite cadmium(II) complexes with related 1,4-diazabicyclo[2.2.2]octane ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
2,5-diazabicyclo[2.2.2]octane catalyzed Baylis-Hillman reaction mechanism
Application Note: The DABCO-Catalyzed Baylis-Hillman Reaction
A Detailed Mechanistic Guide and Protocol for Researchers
Introduction
The Morita-Baylis-Hillman (MBH) reaction is a powerful and atom-economical carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde.[1][2][3] This organocatalytic transformation, mediated by a nucleophilic catalyst, generates densely functionalized allylic alcohols, which are valuable synthetic intermediates.[3][4] Among the various catalysts employed, the tertiary amine 1,4-diazabicyclo[2.2.2]octane (DABCO) is one of the most common, inexpensive, and effective choices.[5][6][7][8] This guide provides an in-depth exploration of the reaction mechanism catalyzed by DABCO, discusses kinetic insights, and offers a detailed experimental protocol for its successful implementation in a laboratory setting.
The Catalytic Mechanism: A Step-by-Step Analysis
The generally accepted mechanism for the DABCO-catalyzed Baylis-Hillman reaction proceeds through a sequence of nucleophilic addition, aldol-type reaction, and catalyst elimination steps.[3][4] However, the precise nature of the rate-determining step, particularly the proton transfer, has been a subject of significant investigation and can vary with reaction conditions.[2][9]
Step 1: Michael Addition The catalytic cycle begins with a reversible 1,4-conjugate (or Michael) addition of the nucleophilic DABCO catalyst to the β-position of the electron-deficient alkene.[4] This initial step forms a zwitterionic enolate intermediate, which is the key nucleophile in the subsequent C-C bond formation.[3]
Step 2: Aldol Addition The generated enolate, now a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde.[4][10] This aldol-type addition results in the formation of a new carbon-carbon bond and a second zwitterionic intermediate, an alkoxide.[3]
Step 3: Proton Transfer and Elimination This is the most complex and often rate-determining stage of the reaction.[2][11] The alkoxide intermediate must be protonated while the α-proton of the original acrylate is abstracted. Following this proton transfer, the DABCO catalyst is eliminated, regenerating the double bond and yielding the final allylic alcohol product.[4]
Mechanistic Nuances in Aprotic vs. Protic Media
Kinetic studies have revealed complexities in the proton transfer step, particularly in aprotic solvents.
-
Classic View: A simple intramolecular proton transfer or a transfer facilitated by a protic solvent molecule was initially proposed. The reaction is known to be dramatically accelerated by the presence of protic species like water or alcohols.[5]
-
The McQuade Mechanism (Aprotic Solvents): In the absence of a protic source, detailed kinetic studies have shown that the reaction is often second-order with respect to the aldehyde and first-order in both DABCO and the acrylate.[9][11][12] This led to a revised mechanism where the initial alkoxide intermediate reacts with a second molecule of the aldehyde to form a hemiacetal intermediate. The subsequent proton abstraction from the α-carbon within this complex is the rate-determining step.[5][9]
The following diagram illustrates the catalytic cycle, incorporating the insights from studies in aprotic media.
Caption: Catalytic cycle of the DABCO-catalyzed Baylis-Hillman reaction.
Substrate Scope
DABCO is an effective catalyst for a wide range of substrates. Aromatic aldehydes, particularly those with electron-withdrawing groups, are highly reactive.[13] Activated alkenes commonly include acrylates, acrylonitrile, and vinyl ketones.[13][14]
| Electrophile (Aldehyde) | Activated Alkene | Typical Yield (%) | Reference |
| Benzaldehyde | Methyl Acrylate | ~70-90% | [5] |
| 4-Nitrobenzaldehyde | Methyl Acrylate | >95% | [9] |
| 2-Pyridinecarboxaldehyde | Methyl Acrylate | High | [7] |
| Furfural | Methyl Vinyl Ketone | ~60-80% | [15] |
| Acetaldehyde | Acrylamide | 83% (high pressure) | [13] |
| Various Aryl Aldehydes | Acrylonitrile | Good to Excellent | [4] |
Experimental Protocol: General Procedure
This protocol provides a general method for the reaction between an aromatic aldehyde and methyl acrylate using DABCO.
Caption: Standard workflow for the Baylis-Hillman reaction.
Materials
-
Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde): 1.0 equiv.
-
Activated Alkene (e.g., Methyl Acrylate): 1.5 - 3.0 equiv.[16]
-
DABCO (1,4-diazabicyclo[2.2.2]octane): 0.2 - 1.0 equiv.[13][16]
-
Anhydrous Solvent (e.g., THF, DCM, or a mixture such as THF/water).[16]
-
Standard glassware for organic synthesis.
-
Silica gel for column chromatography.
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 equiv).
-
Dissolve the aldehyde in the chosen solvent system (e.g., 2-5 mL per mmol of aldehyde).
-
Add the activated alkene (e.g., methyl acrylate, 2.0 equiv) to the solution.
-
Catalyst Addition: Add DABCO (0.3 equiv) to the stirred mixture. Note: For less reactive substrates like acrylamide, a stoichiometric amount of DABCO may be required.[13]
-
Seal the flask and allow the reaction to stir vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress periodically by Thin Layer Chromatography (TLC), checking for the consumption of the limiting aldehyde. Baylis-Hillman reactions can be slow, sometimes requiring several hours to days for completion.[7]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of NH4Cl or dilute HCl (to remove DABCO), water, and brine.[16]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure Baylis-Hillman adduct.
Troubleshooting and Optimization
-
Slow Reaction: If the reaction is sluggish, consider using a more polar or protic solvent system (e.g., DMF, DMSO, or adding water/methanol).[5][17] Applying ultrasound can also accelerate the reaction.[16] For unreactive aldehydes, using a more nucleophilic phosphine catalyst instead of DABCO is an alternative.[1]
-
Side Products: Polymerization of the activated alkene can occur.[16] Adding the alkene slowly or running the reaction at a lower temperature can mitigate this. The formation of bis-adducts, where a second molecule of the activated alkene adds to the product, has also been observed, particularly with methyl vinyl ketone.[15]
Conclusion
The 2,5-diazabicyclo[2.2.2]octane catalyzed Baylis-Hillman reaction is a cornerstone of modern organic synthesis for its ability to construct functionalized molecules in an atom-economical fashion. A thorough understanding of its mechanism, including the crucial role of the catalyst and the solvent in the rate-determining proton transfer step, is essential for its effective application. The protocol provided herein offers a reliable starting point for researchers to exploit this versatile reaction in the development of novel chemical entities.
References
- 1. DABCO/Amberlyst® 15-Cocatalysed One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction Under Green Conditions [mdpi.com]
- 2. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 3. The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Baylis-Hillman Reaction [organic-chemistry.org]
- 6. 140.122.64.78 [140.122.64.78]
- 7. journals.co.za [journals.co.za]
- 8. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis | European Journal of Chemistry [eurjchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. scielo.org.za [scielo.org.za]
- 16. benchchem.com [benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Synthesis of Pillared Metal-Organic Frameworks Utilizing 2,5-Diazabicyclo[2.2.2]octane: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed protocols and expert insights into the synthesis of metal-organic frameworks (MOFs) incorporating 2,5-diazabicyclo[2.2.2]octane (DABCO). DABCO is a versatile bicyclic diamine that frequently serves as a pillar ligand, transforming two-dimensional (2D) layered structures into robust three-dimensional (3D) frameworks. This structural evolution imparts unique properties to the resulting MOFs, including enhanced porosity and stability, which are highly desirable for applications in gas storage, catalysis, and drug delivery. This document offers a deep dive into the synthesis of a prototypical DABCO-pillared MOF, Zn₂(BDC)₂(DABCO), and provides the necessary framework for adapting these methods to other metal centers and functionalities.
Introduction: The Pivotal Role of DABCO in MOF Architecture
Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The rational design of MOFs allows for tunable pore sizes, high surface areas, and diverse chemical functionalities, making them promising candidates for a myriad of applications.[1][2] A key strategy in MOF design is the use of "pillar" ligands to extend lower-dimensional structures into 3D networks. This compound, commonly known as DABCO, has emerged as a highly effective pillar ligand. Its rigid, bicyclic structure and the presence of two coordinating nitrogen atoms at a fixed distance allow it to bridge between 2D layers of metal-carboxylate sheets, creating robust 3D frameworks with well-defined porosity.[3][4]
The addition of DABCO can significantly enhance the performance of MOFs. For instance, in the case of M₂(BDC)₂ (where M is a divalent metal cation and BDC is 1,4-benzenedicarboxylate), the introduction of DABCO pillars transforms the 2D layered structure into a 3D framework with improved gas sorption capacities.[3][4] This guide will focus on the practical aspects of synthesizing these fascinating materials, providing both the "how" and the "why" behind the experimental procedures.
Principles and Mechanisms: Understanding the Self-Assembly Process
The synthesis of DABCO-pillared MOFs is a self-assembly process governed by the coordination chemistry of the metal ions and the geometric and chemical properties of the organic linkers. The formation of the M₂(BDC)₂(DABCO) framework, for example, can be conceptualized in the following stages:
-
Formation of 2D Layers: Divalent metal cations (like Zn²⁺, Co²⁺, Ni²⁺, or Cu²⁺) coordinate with the carboxylate groups of the 1,4-benzenedicarboxylate (BDC) linkers to form 2D square-grid sheets.[5] These sheets are often referred to as "paddlewheel" structures, where two metal ions are bridged by four carboxylate groups.
-
Pillaring with DABCO: The DABCO molecules then coordinate to the axial positions of the metal ions in the 2D sheets, acting as pillars that connect adjacent layers. Each DABCO molecule bridges two metal centers from neighboring layers, leading to the formation of a 3D framework with a primitive cubic (pcu) topology.[5]
The choice of solvent, temperature, and reactant concentrations plays a crucial role in the nucleation and growth of the MOF crystals. Solvents like N,N-dimethylformamide (DMF) are commonly used due to their ability to dissolve the precursors and their high boiling points, which are suitable for solvothermal synthesis.[5][6]
Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the solvothermal synthesis of a DABCO-pillared MOF.
Caption: General workflow for the synthesis of DABCO-pillared MOFs.
Materials and Equipment
Reagents
-
Metal salts (e.g., Zinc acetate dihydrate [Zn(OAc)₂·2H₂O], Cobalt nitrate hexahydrate [Co(NO₃)₂·6H₂O], Nickel nitrate hexahydrate [Ni(NO₃)₂·6H₂O])
-
1,4-Benzenedicarboxylic acid (BDC, H₂BDC)
-
This compound (DABCO)
-
N,N-Dimethylformamide (DMF), analytical grade
-
Methanol, analytical grade
-
Chloroform, analytical grade
Equipment
-
Analytical balance
-
Glass vials or Teflon-lined stainless-steel autoclaves
-
Oven or heating block
-
Magnetic stirrer and stir bars
-
Ultrasonicator
-
Centrifuge
-
Vacuum filtration apparatus
-
Schlenk line or vacuum oven for activation
Detailed Synthesis Protocols
Protocol 1: Solvothermal Synthesis of Zn₂(BDC)₂(DABCO)
This protocol is adapted from established literature procedures and is a reliable method for producing high-quality crystalline material.[5][6]
Step-by-Step Methodology:
-
Precursor Solution Preparation:
-
In a 20 mL glass vial, combine:
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O): 0.132 g (0.6 mmol)
-
1,4-Benzenedicarboxylic acid (BDC): 0.100 g (0.6 mmol)
-
This compound (DABCO): 0.034 g (0.3 mmol)
-
-
Add 15 mL of N,N-dimethylformamide (DMF).
-
Cap the vial and sonicate for 15-20 minutes to ensure complete dissolution of all reagents. Expert Tip: Ensuring a homogeneous solution before heating is critical for obtaining a uniform crystalline product.
-
-
Solvothermal Reaction:
-
Place the sealed vial in a preheated oven or heating block at 120 °C for 24-48 hours. Causality: The elevated temperature provides the necessary energy for the nucleation and growth of the MOF crystals. The reaction time can be optimized to control crystal size.
-
-
Product Isolation:
-
Remove the vial from the oven and allow it to cool to room temperature. White crystalline powder should be visible at the bottom of the vial.
-
Isolate the solid product by vacuum filtration or centrifugation.
-
-
Washing and Solvent Exchange:
-
Wash the collected solid with fresh DMF (3 x 10 mL) to remove any unreacted precursors.
-
To remove the high-boiling DMF from the pores of the MOF, immerse the solid in a volatile solvent like methanol or chloroform (10 mL) for 24 hours. Replace the solvent with a fresh portion at least three times during this period. Trustworthiness: This solvent exchange step is crucial for the "activation" of the MOF, ensuring that the pores are accessible for subsequent applications.
-
-
Activation:
-
After the solvent exchange, decant the solvent and dry the solid under dynamic vacuum at a temperature between 120-150 °C for 12-24 hours. This will remove any remaining solvent molecules from the pores. The final product is a white, microcrystalline powder.
-
Synthesis Parameters for Other M₂(BDC)₂(DABCO) MOFs
The general protocol can be adapted for other divalent metals. The table below summarizes typical reaction conditions.
| Metal Ion | Metal Precursor (molar ratio) | BDC (molar ratio) | DABCO (molar ratio) | Solvent | Temperature (°C) | Time (h) | Reference |
| Co²⁺ | Co(NO₃)₂·6H₂O (1) | 1 | 0.5 | DMF | 120 | 48 | [4] |
| Ni²⁺ | Ni(NO₃)₂·6H₂O (1) | 1 | 1 | DMF | 100 | 24 | [7][8] |
| Cu²⁺ | Cu(NO₃)₂·3H₂O (1) | 1 | 0.5 | DMF/Ethanol/H₂O | 85 | 24 | [9] |
Characterization Protocols
To confirm the successful synthesis and determine the properties of the DABCO-pillared MOF, the following characterization techniques are essential.
-
Powder X-ray Diffraction (PXRD): To verify the crystallinity and phase purity of the synthesized material. The experimental PXRD pattern should be compared with simulated patterns from single-crystal X-ray diffraction data or literature reports.[4][5]
-
Scanning Electron Microscopy (SEM): To visualize the morphology and size of the MOF crystals.[4][5]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the organic linkers and the coordination of the carboxylate groups to the metal centers.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the activated MOF. This is a critical measurement for applications involving adsorption.[3][4]
Application Example: Gas Sorption
DABCO-pillared MOFs are excellent candidates for gas storage and separation due to their high porosity and tunable properties. For instance, Zn₂(BDC)₂(DABCO) and Co₂(BDC)₂(DABCO) have shown promising CO₂ capture capacities.[3][4]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Amorphous product or low crystallinity | Reaction temperature too low or too high; Reaction time too short; Impure reagents. | Optimize reaction temperature and time. Ensure high purity of all starting materials. |
| Formation of dense phase instead of MOF | Incorrect molar ratios of reactants. | Carefully control the stoichiometry of the metal salt, BDC, and DABCO. |
| Low yield | Incomplete reaction; Loss of product during washing. | Increase reaction time. Be careful during filtration and washing steps. |
| Low surface area after activation | Incomplete solvent exchange; Insufficient activation temperature or time. | Ensure thorough solvent exchange with a low-boiling solvent. Optimize activation conditions (temperature and time) under vacuum. |
Structural Representation of a DABCO-Pillared MOF
The following diagram depicts the pillared structure of M₂(BDC)₂(DABCO).
Caption: Schematic of DABCO pillars connecting 2D metal-BDC layers.
Conclusion
The use of this compound as a pillar ligand is a powerful and versatile strategy for the construction of robust, porous 3D MOFs. The protocols and insights provided in this application note offer a solid foundation for researchers to synthesize and characterize these materials for a wide range of applications, from gas separation and storage to catalysis and drug delivery. The rational design principles outlined herein can be extended to create novel DABCO-containing MOFs with tailored properties for specific scientific and industrial needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, characterization and CO<sub>2</sub> adsorption studies of DABCO based pillared Zn-BDC and Co-BDC metal organic frameworks - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. nanomedicine-rj.com [nanomedicine-rj.com]
- 6. nanomedicine-rj.com [nanomedicine-rj.com]
- 7. researchgate.net [researchgate.net]
- 8. Ni2(BDC)2(DABCO) metal–organic framework for cyclic carbonate synthesis from CO2 and epoxides (BDC = 1,4-benzendicarboxylic acid, DABCO = 1,4-diazabicyclo[2.2.2]octane) | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of 2,5-Diazabicyclo[2.2.2]octane at Bridgehead Positions
Introduction: The 2,5-Diazabicyclo[2.2.2]octane Scaffold in Modern Drug Discovery
The quest for novel chemical matter with improved pharmacological profiles is a central theme in contemporary drug development. Rigid bicyclic scaffolds have emerged as valuable design elements, acting as three-dimensional bioisosteres for traditional aromatic rings. The this compound (DABCO) framework, in particular, offers a unique combination of structural rigidity, defined exit vectors for substitution, and advantageous physicochemical properties. Its saturated, non-planar structure can enhance aqueous solubility and metabolic stability while reducing lipophilicity when replacing a phenyl ring in a drug candidate, thereby improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2]
However, the synthetic utility of this scaffold has been historically limited by challenges in introducing chemical diversity at the sterically hindered and electronically deactivated bridgehead carbon positions (C1 and C4). Direct functionalization of these sp³ centers is non-trivial. This guide provides a comprehensive overview and detailed, field-proven protocols for the strategic functionalization of the this compound core at its bridgehead positions, enabling researchers to unlock the full potential of this valuable scaffold.
The cornerstone of this strategy involves a multi-step sequence:
-
Synthesis of an Activated Precursor: Construction of a this compound-3,6-dione. The carbonyl groups in this intermediate are critical as they activate the adjacent bridgehead C-H bonds.
-
Bridgehead Deprotonation and Functionalization: Site-selective lithiation of the activated bridgehead positions followed by quenching with a desired electrophile.
-
Reduction to the Final Scaffold: Removal of the activating carbonyl groups to yield the fully saturated, bridgehead-functionalized this compound.
This application note will detail the causality behind each experimental choice and provide step-by-step protocols for each phase of this synthetic workflow.
Logical Workflow for Bridgehead Functionalization
The overall synthetic strategy is depicted in the workflow diagram below. This multi-stage approach is necessary because the bridgehead C-H bonds of the parent this compound are not sufficiently acidic for direct deprotonation. The introduction of adjacent carbonyl groups in the diketopiperazine precursor is the key design element that enables the subsequent functionalization.
Figure 1: Overall workflow for the synthesis of bridgehead-functionalized 2,5-diazabicyclo[2.2.2]octanes.
Part 1: Synthesis of the Activated Precursor: this compound-3,6-dione
The synthesis of the bicyclic diketopiperazine is the crucial first step. A reliable method is the Dieckmann-analogous cyclization of a substituted (dioxopiperazinyl)acetate.[3] This approach begins with readily available chiral starting materials like aspartic acid, allowing for the construction of enantiomerically pure scaffolds.
Protocol 1: Synthesis of N,N'-Disubstituted this compound-3,6-dione
This protocol is adapted from established literature procedures.[3][4] The N-substituents (e.g., methyl, benzyl) are important for solubility and for preventing undesired side reactions during the lithiation step. For simplicity, this protocol outlines the synthesis of the N,N'-dimethyl derivative.
Step 1: Synthesis of the Piperazine-2,5-dione Precursor
The initial steps involve the formation of a suitably substituted piperazine-2,5-dione from amino acid precursors. These methods are well-established in the literature and typically involve cyclization and N-alkylation steps.
Step 2: Dieckmann-analogous Cyclization
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the N,N'-dimethylpiperazinedione acetate precursor.
-
Solvent: Add anhydrous tetrahydrofuran (THF) to dissolve the precursor.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), to the cooled solution. The formation of a six-membered Na⁺-chelate intermediate is proposed to drive the high diastereoselectivity of this cyclization step.[3]
-
Intermediate Trapping: After stirring for the appropriate time, the intermediate hemiketal anion is trapped by the addition of an electrophile like trimethylsilyl chloride (Me₃SiCl). This trapping is essential to prevent retro-Dieckmann condensation and improve the yield of the strained bicyclic system.[3]
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting bicyclic mixed acetal by column chromatography on silica gel. Subsequent hydrolysis of the acetal yields the target 2,5-dimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione.
Part 2: Bridgehead Functionalization via Directed Lithiation
This is the core strategic step. The electron-withdrawing effect of the two amide carbonyls sufficiently acidifies the bridgehead protons, allowing for their removal by a strong base. This creates a nucleophilic bridgehead carbanion that can react with various electrophiles.
Causality Behind Experimental Choices:
-
Base Selection: A very strong, sterically hindered base is required. tert-Butyllithium (t-BuLi) is ideal as it is strong enough to deprotonate the sp³ C-H bond but is a poor nucleophile, minimizing attack at the carbonyl carbons.
-
Temperature: The reaction must be maintained at low temperatures (-78 °C) to ensure the stability of the bridgehead organolithium intermediate and prevent side reactions.
-
Stoichiometry: Using two equivalents of base allows for the deprotonation of both bridgehead positions, leading to 1,4-disubstituted products. Using one equivalent can lead to mono-functionalized products.
Protocol 2: Bridgehead Lithiation and Alkylation of 2,5-Dimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione
This protocol is based on the methodology reported by Eastwood et al. for the lithiation of bridged piperazine-2,5-diones.[4]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 2,5-Dimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione | 168.19 | 1.0 | 1.0 |
| tert-Butyllithium (1.7 M in pentane) | 64.06 | 2.2 | 2.2 |
| Methyl Iodide (Electrophile) | 141.94 | 2.5 | 2.5 |
| Anhydrous Tetrahydrofuran (THF) | - | - | - |
Procedure:
-
Reaction Setup: In a flame-dried, argon-purged flask, dissolve 2,5-dimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Add tert-butyllithium (2.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed, indicating the formation of the dianion. Stir the solution at -78 °C for 1 hour.
-
Electrophilic Quench: Slowly add the electrophile (e.g., methyl iodide, 2.5 eq) to the solution at -78 °C. Stir for an additional 2 hours at this temperature.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 1,2,4,5-tetramethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione.[4]
This protocol can be adapted for a variety of electrophiles, including deuterium oxide (for labeling studies), alkyl halides, and silyl chlorides.
Part 3: Reduction to the Saturated Scaffold
The final step is the reduction of the amide carbonyls to methylene groups, yielding the desired bridgehead-functionalized this compound. This transformation unmasks the amine functionality and completes the synthesis of the saturated scaffold.
Protocol 3: LAH Reduction of Bridgehead-Functionalized Diketopiperazine
This protocol uses lithium aluminum hydride (LAH), a powerful reducing agent capable of converting amides to amines. The procedure is adapted from a patented synthesis.[5]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 1,4-Disubstituted-2,5-diazabicyclo[2.2.2]octane-3,6-dione | - | 1.0 | 1.0 |
| Lithium Aluminum Hydride (LAH, 1.0 M in THF) | 37.95 | 6.0 | 6.0 |
| Anhydrous Tetrahydrofuran (THF) | - | - | - |
| Sodium Sulfate (anhydrous) | 142.04 | - | - |
Procedure:
-
Reaction Setup: A Soxhlet extractor thimble is charged with the bridgehead-functionalized diketopiperazine (1.0 eq). The thimble is placed inside a Soxhlet apparatus suspended above a flask containing a solution of LAH (6.0 eq, 1.0 M in THF) in additional anhydrous THF.
-
Expert Insight: The use of a Soxhlet extractor is advantageous for substrates with limited solubility in THF. It allows for the continuous extraction and reaction of the starting material, driving the reaction to completion.
-
-
Reduction: Heat the system to reflux for 16 hours.
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add water (X mL), 4 M aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH used in grams. This procedure is critical for safely quenching the excess LAH and precipitating the aluminum salts in a granular, easily filterable form.
-
Filtration: Stir the resulting suspension at room temperature for 1 hour. The mixture will become a grayish-white, filterable slurry. Dry the mixture with anhydrous Na₂SO₄, and filter through a pad of Celite.
-
Washing: Wash the filter cake thoroughly with THF.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure to afford the crude bridgehead-functionalized this compound.
-
Purification: The product can be further purified by distillation or chromatography if necessary.
Alternative Approaches and Future Directions
While the lithiation of the diketopiperazine intermediate is the most established method, other strategies for bridgehead functionalization can be envisioned, drawing from methodologies developed for related carbocyclic systems.
Figure 2: Comparison of functionalization strategies for the bicyclo[2.2.2]octane bridgehead.
-
Radical-Based Methods: The direct functionalization of unactivated C(sp³)-H bonds using radical-mediated processes (e.g., photoredox catalysis) is a rapidly advancing field.[6] Adapting these methods to the this compound core could provide a more direct route to functionalized analogs, bypassing the need for the diketopiperazine intermediate.
-
From Bridgehead Halides: While challenging due to the neopentyl-like nature of the bridgehead position which disfavors Sₙ2 reactions, the synthesis of bridgehead halides could open pathways to transition-metal-catalyzed cross-coupling reactions.
Conclusion
The functionalization of the this compound scaffold at its bridgehead positions is a synthetically challenging but highly rewarding endeavor. The strategy outlined in these application notes—synthesis of an activated diketopiperazine precursor, directed bridgehead lithiation, and subsequent reduction—provides a reliable and validated pathway to novel, three-dimensional chemical entities. By mastering these protocols, researchers in medicinal chemistry and drug discovery can effectively utilize this scaffold to create next-generation therapeutics with optimized pharmacological properties.
References
- 1. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. d-nb.info [d-nb.info]
Application Notes and Protocols: 2,5-Diazabicyclo[2.2.2]octane as a Versatile Building Block for Functionalized Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diazabicyclo[2.2.2]octane (2,5-DABCO) is a rigid, bicyclic diamine that has emerged as a valuable scaffold in the design and synthesis of a wide array of functionalized materials. Its unique structural features, including its conformational rigidity and the defined spatial orientation of its two nitrogen atoms, make it an exceptional building block for creating materials with tailored properties. This guide provides an in-depth exploration of 2,5-DABCO, covering its synthesis, key applications, and detailed protocols for its incorporation into advanced materials such as chiral catalysts, polymers, and drug delivery systems. The intrinsic chirality of substituted 2,5-DABCO derivatives further enhances its utility, particularly in the field of asymmetric synthesis.[1][2]
Core Characteristics of the this compound Scaffold
The bicyclo[2.2.2]octane framework imparts significant conformational rigidity, which is a highly desirable trait in materials science. This rigidity allows for the precise positioning of functional groups, leading to enhanced selectivity and performance in applications such as catalysis and molecular recognition. The stereochemistry of the bridgehead carbons (C-1 and C-4) is crucial in directing the outcomes of chemical reactions and in determining the biological activity of its derivatives.
Part 1: Synthesis of the this compound Building Block
The synthesis of the 2,5-DABCO core can be achieved through various synthetic routes, including chiral pool synthesis and Dieckmann-analogous cyclizations. The choice of method often depends on the desired stereochemistry and the scale of the synthesis.
Protocol 1: Chiral Synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.2]octane
This protocol outlines a method for the synthesis of the enantiomerically pure (1S,4S)-2,5-diazabicyclo[2.2.2]octane, starting from N-Cbz-glycine succinimide ester and L-homoserine lactone. This method is advantageous as it avoids a potentially challenging chiral separation step.
Reaction Scheme:
A schematic for the chiral synthesis of 2,5-DABCO.
Materials:
-
(1S,4S)-3,6-diethoxy-2,5-diazabicyclo[2.2.2]octa-2,5-diene
-
Dry Toluene
-
Diisobutylaluminium hydride (DIBAL-H) (1.5 M solution in toluene)
-
40% Sodium Hydroxide (NaOH) solution
-
Dry HCl in diethyl ether
-
Diethyl ether
Procedure:
-
Dissolve (1S,4S)-3,6-diethoxy-2,5-diazabicyclo[2.2.2]octa-2,5-diene (0.90 g, 4.6 mmol) in 20 mL of dry toluene in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DIBAL-H (9.0 mL of a 1.5 M solution in toluene) to the cooled solution.
-
Allow the reaction mixture to warm to 20 °C and stir for 1 hour.
-
Carefully add 15 drops of 40% NaOH solution to quench the reaction. A precipitate will form.
-
Filter the resulting precipitate and wash it with toluene (3 x 5 mL).
-
Combine the toluene phases and treat with dry HCl in diethyl ether to precipitate the hydrochloride salt of the product.
-
Filter the crystalline product, wash with diethyl ether (3 x 5 mL), and dry in vacuo to yield the desired (1S,4S)-2,5-diazabicyclo[2.2.2]octane dihydrochloride.
Characterization:
The final product can be characterized by ¹H NMR spectroscopy. The expected signals are: δ (ppm) in D₂O: 2.35 (m, 4H), 3.80 (m, 4H), 4.15 (b, 2H).
Part 2: Application in Asymmetric Catalysis
The rigid, chiral scaffold of 2,5-DABCO makes it an excellent building block for the development of novel chiral ligands for asymmetric catalysis.[1][2] cis-2,5-Diaminobicyclo[2.2.2]octane, in particular, has been successfully employed in the synthesis of "salen" type ligands.[1][2]
Protocol 2: Synthesis of a Chiral Salen-Metal Complex
This protocol describes the synthesis of a chiral salen ligand from enantiopure cis-2,5-diaminobicyclo[2.2.2]octane and its subsequent complexation with a metal salt.
Workflow for Salen-Metal Complex Synthesis:
A workflow for synthesizing chiral salen-metal complexes.
Materials:
-
Enantiopure cis-2,5-diaminobicyclo[2.2.2]octane (e.g., (1R,2R,4R,5R)-enantiomer)
-
Substituted salicylaldehyde (2 equivalents)
-
Ethanol
-
Metal salt (e.g., cobalt(II) acetate, chromium(II) chloride)
Procedure:
-
Dissolve the enantiopure cis-2,5-diaminobicyclo[2.2.2]octane in ethanol in a round-bottom flask.
-
Add 2 equivalents of the desired substituted salicylaldehyde to the solution.
-
Reflux the mixture for 2-4 hours. The formation of the imine (Schiff base) can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The chiral salen ligand may precipitate out of solution. If not, the solvent can be removed under reduced pressure.
-
To form the metal complex, dissolve the synthesized salen ligand in a suitable solvent (e.g., ethanol or dichloromethane).
-
Add a solution of the metal salt (1 equivalent) in ethanol to the ligand solution.
-
Stir the mixture at room temperature or with gentle heating for several hours. The formation of the complex is often indicated by a color change.
-
The resulting salen-metal complex can be isolated by filtration if it precipitates, or by removal of the solvent followed by purification (e.g., recrystallization or column chromatography).
Rationale:
The condensation of the diamine with salicylaldehydes generates imine derivatives that act as excellent "salen" ligands for encapsulating transition metals.[1][2] The steric and electronic properties of the resulting complex can be fine-tuned by varying the substituents on the salicylaldehyde rings, which in turn influences the catalytic activity and selectivity of the complex in asymmetric reactions such as cyclopropanation, Henry reactions, and hetero-Diels-Alder cycloadditions.[1][2]
Part 3: Incorporation into Functional Polymers
While the use of 2,5-DABCO in polymer science is an emerging area, the closely related 1,4-diazabicyclo[2.2.2]octane (DABCO) has been successfully used as a cross-linker to create functional polymers such as anion exchange membranes (AEMs). The following protocol is an adaptation for using 2,5-DABCO as a cross-linking agent, based on established methods for 1,4-DABCO.[3]
Protocol 3: Preparation of a 2,5-DABCO Cross-Linked Anion Exchange Membrane (AEM) (Adapted from 1,4-DABCO methodology)
This protocol describes a two-step process: first, the bromination of a base polymer, followed by cross-linking with 2,5-DABCO.
Materials:
-
Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO)
-
Chlorobenzene
-
N-bromosuccinimide (NBS)
-
α,α′-Azobis(isobutyronitrile) (AIBN)
-
Methanol
-
Chloroform
-
N-Methyl-2-pyrrolidone (NMP)
-
This compound (racemic or chiral)
Procedure:
Step 1: Bromination of PPO (BPPO)
-
Dissolve PPO (25.0 g) in chlorobenzene (200 mL) with continuous stirring at room temperature.
-
Add NBS (18.54 g, 104.16 mmol) and AIBN (0.53 g, 3.22 mmol) to the solution at 110 ± 5 °C.
-
Maintain the reaction temperature at 130 ± 5 °C for 4-5 hours.
-
Cool the mixture to room temperature and quench the reaction by adding an excess of methanol.
-
Purify the brominated PPO (BPPO) by redissolving it in chloroform and reprecipitating with methanol.
-
Dry the purified BPPO in a vacuum oven at 80 ± 5 °C for 12–16 hours.
Step 2: Cross-linking with 2,5-DABCO and Membrane Casting
-
Prepare a 10% (w/v) solution of the dried BPPO in NMP under a nitrogen atmosphere with continuous stirring.
-
Gradually add 2,5-DABCO (e.g., 20-60 wt% of the polymer weight) to the solution at 25 ± 5 °C over a period of 16 hours. The increase in viscosity indicates the progression of the Menshutkin quaternization reaction and cross-linking.
-
Cast the viscous solution onto a clean, flat glass plate using a doctor blade.
-
Dry the cast membrane in a vacuum oven at a controlled temperature gradient (e.g., starting at 40°C and gradually increasing to 80°C) to remove the solvent.
-
Immerse the dried membrane in deionized water to remove any residual solvent and unreacted species.
Characterization of the AEM:
-
¹H NMR Spectroscopy: To confirm the molecular structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups.
-
Thermal Gravimetric Analysis (TGA): To assess thermal stability.
-
Ion Exchange Capacity (IEC), Water Uptake, and Ionic Conductivity: To evaluate the membrane's performance as an AEM.
Rationale for using 2,5-DABCO:
The two nitrogen atoms of 2,5-DABCO can react with the benzylic bromide groups on the polymer chains, forming quaternary ammonium cross-links. This creates a robust, three-dimensional network. The rigid bicyclic structure of 2,5-DABCO is expected to impart enhanced thermal and mechanical stability to the resulting membrane compared to more flexible diamine cross-linkers.
Part 4: Application in Drug Delivery Systems
Quaternized derivatives of DABCO isomers have shown promise in the formation of self-assembling systems for drug delivery. Amphiphilic derivatives can form micelles or be incorporated into liposomes to encapsulate and deliver therapeutic agents. The following is a general protocol for preparing drug-loaded liposomes, which can be adapted for use with functionalized 2,5-DABCO derivatives.
Protocol 4: Preparation of Drug-Loaded Liposomes with 2,5-DABCO Derivatives (General Protocol)
This protocol describes the preparation of liposomes using the lipid film hydration method, which can be modified to include amphiphilic 2,5-DABCO derivatives.
Materials:
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
Cholesterol
-
Amphiphilic 2,5-DABCO derivative (synthesized separately)
-
Drug to be encapsulated (hydrophilic or hydrophobic)
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline - PBS)
Procedure:
-
In a round-bottom flask, dissolve the phospholipids, cholesterol, and the amphiphilic 2,5-DABCO derivative in the organic solvent. If encapsulating a hydrophobic drug, it should also be dissolved at this stage.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer (containing the hydrophilic drug, if applicable) and gently agitating the flask. This process forms multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a specific size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
-
Remove any unencapsulated drug by dialysis or size exclusion chromatography.
Characterization of Liposomes:
-
Dynamic Light Scattering (DLS): To determine the size distribution and zeta potential of the liposomes.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the liposomes.
-
Drug Encapsulation Efficiency: To quantify the amount of drug successfully loaded into the liposomes.
Rationale:
The incorporation of cationic 2,5-DABCO derivatives into liposomal formulations can enhance their stability and facilitate the delivery of negatively charged therapeutic molecules like siRNA or DNA. The rigid nature of the 2,5-DABCO headgroup may also influence the packing of the lipid bilayer, potentially affecting drug release kinetics.
Data Summary Table
| Property | Value | Source |
| Molecular Formula of 2,5-DABCO | C₆H₁₂N₂ | PubChem |
| Molar Mass of 2,5-DABCO | 112.17 g/mol | PubChem |
| CAS Number of 2,5-DABCO | 658-24-2 | PubChem |
Conclusion
This compound is a building block with immense potential for the creation of advanced functional materials. Its rigid structure and the stereochemical control it offers are key to its utility. The protocols provided herein offer a starting point for researchers to explore the synthesis of 2,5-DABCO and its incorporation into chiral catalysts, polymers, and drug delivery systems. Further research into the derivatization of the 2,5-DABCO scaffold will undoubtedly lead to the development of novel materials with enhanced properties and a wider range of applications.
References
Dieckmann-analogous cyclization for 2,5-diazabicyclo[2.2.2]octane synthesis
Application Note & Protocol
Strategic Synthesis of the 2,5-Diazabicyclo[2.2.2]octane Scaffold via a Modified Dieckmann-Analogous Cyclization
Abstract: The this compound (DBCO) core is a conformationally rigid piperazine analog of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an invaluable scaffold for structure-activity relationship (SAR) studies.[1] However, the synthesis of this strained bicyclic system presents considerable challenges.[1][2] This document provides a detailed guide to a key synthetic strategy: a Dieckmann-analogous intramolecular cyclization. We will dissect the mechanistic rationale, explain the critical role of intermediate trapping, and provide a robust, field-proven protocol for researchers.
Introduction: The Significance of the DBCO Scaffold
Nitrogen-containing bridged bicyclic systems are privileged structures in bioactive molecules and natural products.[1][3] The DBCO scaffold, in particular, serves as a constrained ethylenediamine pharmacophore. This conformational rigidity is crucial for designing ligands with high receptor affinity and selectivity, as it reduces the entropic penalty upon binding and locks substituents into well-defined vectors.[4] Derivatives have shown promise as ligands for various targets, including kappa-opioid receptors (KOR) and sigma (σ) receptors, highlighting their therapeutic potential.[2][4]
The primary synthetic hurdle in constructing the DBCO framework is the inherent ring strain associated with the bicyclo[2.2.2]octane system.[2] Standard cyclization strategies often fail or provide low yields. The Dieckmann-analogous condensation of a (dioxopiperazinyl)acetate precursor has emerged as a successful, albeit nuanced, approach to forge this challenging architecture.[1][2]
Mechanistic Insight: More Than a Simple Condensation
The classical Dieckmann condensation involves the intramolecular reaction of a diester with a base to form a β-keto ester, a process that is highly effective for forming five- and six-membered rings.[5][6] The synthesis of the DBCO core employs an analogous but distinct transformation involving the intramolecular condensation between a lactam (amide) moiety and an ester.
The key substrate is typically a suitably N-substituted 2,5-dioxopiperazine bearing an ester-containing side chain, such as a (dioxopiperazinyl)acetate.[2] The mechanism proceeds as follows:
-
Deprotonation: A strong, non-nucleophilic base, such as Lithium Hexamethyldisilazide (LiHMDS), deprotonates the α-carbon of the lactam ring system. This step is favored due to the acidity of the α-proton, which is adjacent to a carbonyl group.
-
Intramolecular Attack: The resulting nucleophilic enolate attacks the electrophilic carbonyl carbon of the ester side chain.
-
Formation of a Hemiketal Anion: This ring-closing step forms a tetrahedral intermediate, specifically a hemiketal anion.
-
The Critical Trapping Step: Under normal Dieckmann conditions, this intermediate would eliminate an alkoxide to form a β-dicarbonyl product. However, due to the high strain energy of the resulting bicyclo[2.2.2]octane system, the reverse reaction is highly favored, leading to poor yields.[2] The pivotal innovation in this method is the in-situ trapping of the thermodynamically unstable hemiketal anion with an electrophile, most commonly chlorotrimethylsilane (TMS-Cl).[2] This trapping step forms a stable mixed methyl silyl ketal, effectively preventing the retro-condensation and locking the desired bicyclic core in place. This modification is crucial for the successful synthesis of the strained system.[1][2]
The high diastereoselectivity often observed in this reaction is attributed to the formation of a six-membered metal chelate intermediate prior to cyclization.[2]
Figure 1: Key mechanistic steps of the modified Dieckmann-analogous cyclization.
Experimental Protocol: Synthesis of a DBCO Precursor
This protocol is a representative procedure based on methodologies reported in the literature.[2] Researchers must adapt concentrations, equivalents, and reaction times based on their specific substrate.
3.1. Materials and Equipment
-
Reagents: (Dioxopiperazinyl)acetate substrate, Anhydrous Tetrahydrofuran (THF), Lithium Hexamethyldisilazide (LiHMDS, e.g., 1.0 M solution in THF), Chlorotrimethylsilane (TMS-Cl), Saturated aqueous Ammonium Chloride (NH₄Cl), Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Schlenk line or glove box for inert atmosphere operations, oven-dried round-bottom flasks, magnetic stirrer, syringes, low-temperature thermometer, rotary evaporator, column chromatography setup (silica gel).
3.2. Step-by-Step Procedure
Figure 2: General experimental workflow for the DBCO synthesis.
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the (dioxopiperazinyl)acetate substrate (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the temperature is stable before proceeding.
-
Base Addition: Slowly add LiHMDS solution (approx. 1.1 eq) dropwise via syringe over several minutes. The solution may change color. Stir the mixture at -78 °C for 10-15 minutes.
-
Causality Note: LiHMDS is a strong, sterically hindered base, making it ideal for forming the kinetic enolate without competing as a nucleophile. The low temperature is critical to control reactivity and prevent side reactions.
-
-
Trapping: Add neat TMS-Cl (approx. 1.2 eq) dropwise to the reaction mixture. Stir for an additional 15 minutes at -78 °C.
-
Causality Note: The TMS-Cl must be present to trap the hemiketal anion as it forms. A slight excess ensures complete trapping.
-
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm to ambient temperature over 1-2 hours. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired mixed silyl ketal product.
Data Summary and Key Considerations
The success of this cyclization is highly dependent on the substrate and reaction conditions. Yields can be modest due to the formation of the strained bicyclic system.[2]
| Substrate Type | Base | Trapping Agent | Typical Yield | Reference |
| (Dioxopiperazinyl)acetate | LiHMDS | TMS-Cl | 15% | [2] |
| (Dioxopiperazinyl)acetate | NaHMDS | TMS-Cl | Variable | [2] |
| (Piperazin-2-yl)propionate | LiHMDS | TMS-Cl | ~3% (for [2.2.2]) | [2] |
| Cbz-protected piperazinedione | LiHMDS | TMS-Cl | Not Detected | [2] |
Key Considerations for Success:
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture, which will quench the strong base and enolates. All glassware must be oven-dried, and solvents must be anhydrous.
-
Base Selection: While LiHMDS is commonly used, other bases like NaHMDS can be employed, potentially influencing diastereoselectivity through different chelation patterns.[2]
-
Substrate Effects: The nature of the N-substituents on the piperazine ring can dramatically affect the reaction outcome. Bulky or electron-withdrawing groups may hinder the cyclization.[2]
-
Low Yields: The reported yields for the bicyclo[2.2.2]octane system are often low (e.g., 15%), which is a direct consequence of the high ring strain being overcome.[2] This contrasts with the higher yields obtained when synthesizing less-strained systems like 6,8-diazabicyclo[3.2.2]nonanes from corresponding glutamate derivatives.[2]
Conclusion and Outlook
The Dieckmann-analogous cyclization, modified with a critical intermediate trapping step, provides a viable, albeit challenging, pathway to the medicinally important this compound scaffold. Understanding the mechanistic imperative of trapping the unstable hemiketal anion is paramount to success. While yields can be low, this method enables access to a rigid molecular framework that is difficult to obtain otherwise. Future research may focus on alternative trapping agents or catalytic systems to improve the efficiency and expand the substrate scope of this powerful ring-closing strategy.
References
- 1. Benzyl this compound-2-carboxylate | 956794-81-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A fungal P450 deconstructs the this compound ring en route to the complete biosynthesis of 21R-citrinadin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis of conformationally restricted KOR agonists based on the this compound scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
role of fungal P450 enzymes in 2,5-diazabicyclo[2.2.2]octane ring cleavage
Application Notes & Protocols
Topic: Unraveling the Biocatalytic Machinery: The Role of Fungal P450 Enzymes in 2,5-Diazabicyclo[2.2.2]octane Ring Cleavage
Audience: Researchers, scientists, and drug development professionals.
Foreword: A New Frontier in Biocatalysis
The this compound core is a rigid, bicyclic scaffold that imparts unique conformational constraints in molecules, making it a privileged structure in medicinal chemistry.[1] However, the inherent stability of this ring system, particularly its amide bonds, presents a significant challenge for synthetic chemists.[2] Nature, in its vast enzymatic repertoire, has evolved elegant solutions to cleave such recalcitrant structures. This guide delves into the fascinating world of fungal cytochrome P450 (P450) monooxygenases, a versatile class of enzymes that have been recently shown to perform the remarkable feat of cleaving the this compound ring.[2]
Fungal P450s are involved in a myriad of essential cellular processes, from the biosynthesis of secondary metabolites to the detoxification of xenobiotics.[3][4] Their ability to catalyze a wide array of oxidative reactions with high regio- and stereoselectivity makes them powerful tools for biocatalysis.[5][6][7] This document serves as a comprehensive guide for researchers seeking to understand and harness the power of these enzymes for applications in drug metabolism, natural product synthesis, and bioremediation. We will explore the mechanistic underpinnings of P450-mediated ring cleavage and provide detailed protocols for the identification, characterization, and application of these remarkable biocatalysts.
Section 1: The Catalytic Versatility of Fungal P450 Enzymes
Fungal P450 enzymes are heme-thiolate proteins that typically function as monooxygenases, inserting one atom of molecular oxygen into a substrate.[8][9] The catalytic cycle of P450 enzymes is a complex, multi-step process that involves the activation of molecular oxygen at the heme iron center.[10][11][12]
Most fungal P450 systems are membrane-bound and rely on a partnering cytochrome P450 reductase (CPR) to shuttle electrons from NAD(P)H to the P450 heme center.[5] This electron transfer is crucial for the formation of the highly reactive ferryl-oxo intermediate (Compound I), which is the primary oxidizing species responsible for most P450-catalyzed reactions.[8]
The reactions catalyzed by fungal P450s are incredibly diverse and include:
-
Hydroxylation: The addition of a hydroxyl group to a carbon atom.[13]
-
Epoxidation: The formation of an epoxide from an alkene.
-
Dealkylation: The removal of an alkyl group.
-
C-C bond formation and cleavage: The creation or breaking of carbon-carbon bonds.[14][15][16]
-
C-N bond formation and cleavage: The creation or breaking of carbon-nitrogen bonds.[17][18][19][20][21]
This remarkable catalytic promiscuity stems from the ability of the P450 active site to accommodate a wide range of substrates and to precisely control the reactivity of the heme-iron center.
Section 2: The Challenge of this compound Ring Stability
The this compound ring system is a common motif in a variety of natural products and synthetic compounds. Its rigid structure is often desirable for locking a molecule into a specific bioactive conformation. However, the cleavage of this ring system, particularly when it contains stable amide linkages, is a non-trivial synthetic challenge. Amide bonds possess significant resonance energy, making them highly stable and resistant to cleavage.[2]
Section 3: A Case Study: CtdY-Mediated Cleavage in 21R-Citrinadin A Biosynthesis
A groundbreaking study on the biosynthesis of the fungal natural product 21R-citrinadin A has provided the first direct evidence of a fungal P450 enzyme cleaving a this compound ring.[2] The enzyme, named CtdY, from Penicillium citrinum, catalyzes the cleavage of an amide bond within the bicyclic core of a precursor molecule.[2] This discovery has opened up new avenues for the biocatalytic modification of complex molecules containing this scaffold.
The Proposed Mechanism of CtdY
The CtdY-catalyzed reaction is a key step in the transformation of a complex prenylated indole alkaloid containing the this compound system into a pentacyclic product.[2] The proposed mechanism involves the following key steps:
-
Substrate Binding: The this compound-containing substrate binds to the active site of CtdY.
-
Oxygen Activation: The P450 catalytic cycle proceeds, leading to the formation of the highly reactive ferryl-oxo intermediate (Compound I).
-
Amide Bond Cleavage: The ferryl-oxo species is proposed to attack the amide bond, leading to its cleavage. This is a departure from the more common hydroxylation reactions catalyzed by P450s and highlights their ability to perform more complex transformations.
-
Decarboxylation: The initial cleavage is followed by a decarboxylation event to yield the final pentacyclic scaffold.[2]
This discovery underscores the remarkable ability of fungal P450s to catalyze challenging chemical transformations with high specificity.
Section 4: Experimental Protocols
This section provides detailed protocols for researchers interested in identifying and characterizing fungal P450 enzymes capable of cleaving the this compound ring.
Protocol 1: Identification of Candidate P450 Genes
Objective: To identify putative P450 genes from fungal genomes that may be involved in the metabolism of this compound-containing compounds.
Rationale: Fungal genomes contain a large number of P450 genes, many of which are of unknown function.[3][4] By searching for P450 genes within biosynthetic gene clusters (BGCs) for natural products containing the target scaffold, we can enrich for candidates with the desired activity.
Materials:
-
Fungal genomic DNA or access to fungal genome databases (e.g., NCBI, JGI).
-
Bioinformatics software for genome mining and BGC analysis (e.g., antiSMASH).
-
Sequence analysis tools (e.g., BLAST).
Procedure:
-
Identify Fungal Strains: Select fungal strains known to produce natural products containing the this compound scaffold.
-
Genome Sequencing (if necessary): If the genome of the selected strain is not available, perform whole-genome sequencing.
-
Genome Mining for BGCs: Use antiSMASH or similar software to identify BGCs within the fungal genome.
-
Identify P450 Genes within BGCs: Manually inspect the identified BGCs for the presence of P450 genes. P450s are often found in close proximity to other genes involved in the biosynthesis of a particular natural product.
-
Sequence Homology Analysis: Use BLAST to compare the amino acid sequences of the identified P450s with known P450s, including CtdY, to identify potential homologs.
Protocol 2: Heterologous Expression and in vivo Activity Assay
Objective: To express the candidate P450 genes in a heterologous host and test for their ability to modify a this compound-containing substrate.
Rationale: Heterologous expression in a well-characterized host, such as Aspergillus nidulans or Saccharomyces cerevisiae, allows for the functional characterization of the P450 in a controlled environment.[22]
Materials:
-
Candidate P450 gene(s) cloned into an appropriate expression vector.
-
Heterologous expression host (e.g., Aspergillus nidulans, Saccharomyces cerevisiae).
-
Culture media for the expression host.
-
This compound-containing substrate.
-
Analytical instruments for product detection (e.g., HPLC, LC-MS).
Procedure:
-
Gene Cloning: Clone the candidate P450 gene into a suitable fungal expression vector.
-
Host Transformation: Transform the expression vector into the chosen heterologous host.
-
Cultivation and Induction: Grow the recombinant fungal strain under conditions that induce the expression of the P450 gene.
-
Substrate Feeding: Add the this compound-containing substrate to the culture.
-
Extraction of Metabolites: After a suitable incubation period, extract the metabolites from the culture broth and mycelia using an appropriate organic solvent.
-
Product Analysis: Analyze the extracts by HPLC and LC-MS to detect the formation of new products resulting from the modification of the substrate. Compare the results to a control strain that does not express the P450.
Protocol 3: In Vitro Enzymatic Assay with Microsomal Fractions
Objective: To characterize the enzymatic activity of the P450 in a cell-free system.
Rationale: In vitro assays using microsomal fractions containing the P450 and its reductase partner provide a more direct way to study the enzyme's kinetics and substrate specificity.
Materials:
-
Microsomal fraction prepared from the heterologous host expressing the P450 and its CPR.
-
This compound-containing substrate.
-
NADPH.
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Analytical instruments for product detection (e.g., HPLC, LC-MS).
Procedure:
-
Preparation of Microsomes: Grow the recombinant fungal strain and prepare microsomal fractions containing the membrane-bound P450 and CPR.
-
Reaction Setup: Set up the enzymatic reaction in a microcentrifuge tube containing the microsomal fraction, the substrate, and NADPH in the reaction buffer.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 28-30°C) for a specific period.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Product Extraction: Extract the products from the reaction mixture.
-
Product Analysis: Analyze the extracted products by HPLC and LC-MS to determine the reaction products and calculate the enzyme's activity.
Section 5: Data Presentation and Visualization
Table 1: Hypothetical Kinetic Parameters for a Novel P450 Enzyme
| Substrate | Apparent Km (µM) | Apparent kcat (min-1) |
| Precursor A | 50 ± 5 | 10 ± 1 |
| Analog B | 150 ± 15 | 2 ± 0.2 |
| Analog C | >500 | Not Determined |
Diagrams
References
- 1. This compound-3,6-dione [myskinrecipes.com]
- 2. A fungal P450 deconstructs the this compound ring en route to the complete biosynthesis of 21R-citrinadin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 enzymes in the fungal kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Cytochrome P450 enzymes in fungal natural product biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Clinical Pharmacology: Cytochrome P450 Catalytic Cycle | ditki medical & biological sciences [ditki.com]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Multifunctional cytochrome P450 orchestrates radical cleavage and non-radical cyclization in 5-oxaindolizidine biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Multifunctional cytochrome P450 orchestrates radical cleavage and non-radical cyclization in 5-oxaindolizidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanistic Perspective on C–N and C–S Bond Construction Catalyzed by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Functional analysis of a fungal P450 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic Analysis of (1S,4S)-2-BOC-2,5-diazabicyclo[2.2.2]octane
Introduction: The Structural Significance of a Chiral Scaffold
(1S,4S)-2-BOC-2,5-diazabicyclo[2.2.2]octane is a chiral, conformationally constrained diamine derivative of significant interest in medicinal chemistry and drug development. Its rigid bicyclic framework, derived from 1,4-diazabicyclo[2.2.2]octane (DABCO), imparts a well-defined three-dimensional orientation to its substituents, making it a valuable scaffold for the design of ligands targeting specific biological receptors. The presence of the tert-butyloxycarbonyl (BOC) protecting group on one of the nitrogen atoms allows for selective functionalization of the remaining secondary amine, a crucial feature in multi-step synthetic routes.
The precise stereochemistry of the bridgehead carbons, (1S,4S), is critical for its application in asymmetric synthesis and as a chiral building block. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation and purity assessment of this molecule. This guide provides a comprehensive overview of the NMR analysis of (1S,4S)-2-BOC-2,5-diazabicyclo[2.2.2]octane, including detailed protocols for sample preparation, data acquisition, and in-depth spectral interpretation.
Molecular Structure and Numbering
A clear understanding of the molecular structure and atom numbering is essential for accurate spectral assignment.
Caption: Molecular structure of (1S,4S)-2-BOC-2,5-diazabicyclo[2.2.2]octane with IUPAC numbering.
Experimental Protocols
Sample Preparation for NMR Analysis
Scientific integrity in NMR spectroscopy begins with meticulous sample preparation. The following protocol is designed to yield high-quality, reproducible data.
Materials:
-
(1S,4S)-2-BOC-2,5-diazabicyclo[2.2.2]octane (purity >98%)
-
Deuterated chloroform (CDCl₃), 99.8 atom % D, with 0.03% (v/v) tetramethylsilane (TMS)
-
NMR tube (5 mm, high precision)
-
Volumetric flask and micropipettes
-
Vortex mixer
Protocol:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of (1S,4S)-2-BOC-2,5-diazabicyclo[2.2.2]octane directly into a clean, dry vial. The exact mass should be recorded for concentration calculations if quantitative NMR (qNMR) is intended.
-
Solvent Addition: Add approximately 0.6 mL of CDCl₃ to the vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum. CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic molecules.
-
Dissolution: Gently vortex the sample until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter is present.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-precision 5 mm NMR tube. The final volume should be sufficient to cover the NMR coil (typically a height of ~4 cm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following parameters are recommended for a standard structural verification on a 400 MHz NMR spectrometer. These should be considered as a starting point and may require optimization based on the specific instrument and experimental goals.
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zg30 (a standard 30-degree pulse experiment)
-
Number of Scans (NS): 16 (increase for dilute samples)
-
Relaxation Delay (D1): 2 seconds (ensure full relaxation of protons)
-
Acquisition Time (AQ): ~4 seconds
-
Spectral Width (SW): 16 ppm (centered around 4 ppm)
¹³C{¹H} NMR Acquisition:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zgpg30 (a standard proton-decoupled 30-degree pulse experiment)
-
Number of Scans (NS): 1024 (or more, as ¹³C has low natural abundance)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): ~1 second
-
Spectral Width (SW): 220 ppm (centered around 100 ppm)
2D NMR Experiments (for complete assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), crucial for assigning quaternary carbons and piecing together molecular fragments.
Spectral Interpretation and Data Analysis
Due to the lack of publicly available, experimentally verified NMR data for (1S,4S)-2-BOC-2,5-diazabicyclo[2.2.2]octane in peer-reviewed literature at the time of this writing, the following spectral analysis is based on established principles of NMR spectroscopy and data from structurally related compounds.
¹H NMR Spectrum: Expected Resonances
The ¹H NMR spectrum is anticipated to be complex due to the rigid bicyclic system, which leads to distinct chemical environments for diastereotopic protons.
-
BOC Group (-C(CH₃)₃): A sharp singlet integrating to 9 protons, typically found in the upfield region around 1.4-1.5 ppm . This is a characteristic signal for the tert-butyl group of the BOC protecting moiety.
-
Bridgehead Protons (H1 and H4): These protons are located at the chiral centers. They are expected to appear as complex multiplets due to coupling with multiple neighboring protons. Their chemical shifts will be influenced by the presence of the adjacent nitrogen atoms.
-
Methylene Protons (-CH₂-): The three sets of methylene groups (C3-H₂, C6-H₂, C7-H₂, and C8-H₂) will each contain diastereotopic protons, meaning each proton of a CH₂ group will have a different chemical shift and will couple to each other (geminal coupling) and to vicinal protons. This will result in a series of complex multiplets in the region of 2.5-4.0 ppm . The protons on the carbons adjacent to the BOC-protected nitrogen (C3) are expected to be shifted further downfield compared to those adjacent to the unprotected nitrogen (C6).
-
Amine Proton (N5-H): A broad singlet is expected for the N-H proton. Its chemical shift can be highly variable depending on concentration, temperature, and solvent, but it is typically observed between 1.5-3.0 ppm . This peak may be exchangeable with D₂O.
¹³C NMR Spectrum: Expected Resonances
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.
-
BOC Group:
-
Quaternary Carbon (-C(CH₃)₃): A signal around 79-81 ppm .
-
Methyl Carbons (-C(CH₃)₃): A signal around 28-29 ppm .
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 154-156 ppm .
-
-
Bridgehead Carbons (C1 and C4): Two distinct signals are expected in the range of 50-65 ppm .
-
Methylene Carbons (C3, C6, C7, C8): Four distinct signals are anticipated in the region of 40-60 ppm . The carbon adjacent to the BOC-protected nitrogen (C3) will likely be at a different chemical shift than the other methylene carbons.
Data Visualization: A Workflow for Structural Elucidation
The following workflow outlines the logical steps for a complete NMR-based structural verification.
Caption: Workflow for the complete NMR-based structural elucidation of (1S,4S)-2-BOC-2,5-diazabicyclo[2.2.2]octane.
Trustworthiness and Self-Validation
The protocols outlined above are designed to be self-validating. The combination of 1D and 2D NMR techniques provides a multi-faceted view of the molecular structure, where each piece of data corroborates the others.
-
Consistency Check: The number of signals in the ¹H and ¹³C spectra must be consistent with the molecular symmetry.
-
COSY Confirmation: The coupling networks observed in the COSY spectrum must align with the through-bond connectivity of the bicyclic system.
-
HSQC/HMBC Cross-Validation: The direct and long-range correlations observed in the HSQC and HMBC spectra must be in complete agreement with the proposed structure. Any inconsistencies would immediately flag a potential structural misassignment or the presence of impurities.
Conclusion
NMR spectroscopy is an indispensable tool for the characterization of (1S,4S)-2-BOC-2,5-diazabicyclo[2.2.2]octane. A systematic approach, combining standard 1D experiments with 2D correlation spectroscopy, allows for the complete and unambiguous assignment of all proton and carbon signals. The methodologies described in this application note provide a robust framework for researchers, scientists, and drug development professionals to confidently verify the structure and purity of this important chiral building block, ensuring the integrity of their synthetic and biological studies.
Application Notes and Protocols for 2,5-Diazabicyclo[2.2.2]octane (DBO) Derivatives in Drug Delivery Systems
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2,5-diazabicyclo[2.2.2]octane (DBO) derivatives in the design and fabrication of advanced drug delivery systems. This guide offers in-depth insights into the synthesis, characterization, and implementation of DBO-based platforms, with a focus on leveraging their unique structural and chemical properties for controlled and targeted drug release.
Introduction: The Strategic Advantage of the DBO Scaffold
The this compound (DBO) core is a rigid, bicyclic amine that presents a unique and advantageous scaffold for the construction of sophisticated drug delivery vehicles.[1] Its inherent structural rigidity limits conformational flexibility, allowing for the precise spatial orientation of appended functional groups and conjugated therapeutic agents.[1] This high degree of structural control is paramount in designing delivery systems with predictable and reproducible drug loading and release kinetics.
The presence of two strategically positioned nitrogen atoms within the DBO cage provides versatile handles for chemical modification. These nitrogen centers can be functionalized to introduce a variety of moieties, including polymers for nanoparticle self-assembly, targeting ligands for cell-specific delivery, and stimuli-responsive groups for triggered drug release in response to physiological cues such as pH.
This guide will delineate the synthesis of functionalized DBO monomers, their subsequent polymerization into drug-compatible carriers, and the protocols for conjugating therapeutic payloads. Furthermore, it will provide detailed methodologies for the characterization of these drug delivery systems, including nanoparticle sizing, drug loading efficiency determination, and in vitro release profiling.
I. Synthesis of Functionalized DBO Derivatives for Drug Delivery
The synthesis of DBO derivatives tailored for drug delivery applications typically begins with the construction of the core bicyclic structure, followed by the introduction of functional groups necessary for polymerization and drug conjugation. A common and effective method for creating the DBO scaffold is the Dieckmann-analogous cyclization.[2][3]
Protocol 1: Synthesis of a Carboxy-Functionalized DBO Monomer
This protocol outlines a general strategy for synthesizing a DBO derivative with a carboxylic acid functionality, which can be subsequently used for amide bond formation with amine-containing drugs or for polymerization.
Rationale: The Dieckmann-analogous cyclization provides a robust method for constructing the strained bicyclo[2.2.2]octane system.[2][3] Starting from readily available chiral precursors like (S)-aspartate allows for the stereoselective synthesis of the DBO core.[2][3] The introduction of a protected carboxylic acid group early in the synthesis ensures its availability for later conjugation steps.
Materials:
-
(S)-aspartic acid
-
Appropriate protecting group reagents (e.g., benzyl bromide, di-tert-butyl dicarbonate)
-
Allyl bromide
-
4-Methoxybenzyl chloride
-
Reagents for peptide coupling (e.g., DCC, HOBt)
-
Strong, non-nucleophilic base (e.g., LiHMDS)
-
Trapping agent (e.g., Me3SiCl)
-
Reagents for deprotection
Procedure:
-
Protection of (S)-aspartic acid: Protect the α-amino group and the side-chain carboxylic acid of (S)-aspartic acid using standard protecting group chemistry.
-
Diketopiperazine formation: Couple the protected aspartic acid with another protected amino acid to form a diketopiperazine ring.
-
N-Alkylation: Alkylate the nitrogen atoms of the diketopiperazine. One nitrogen can be alkylated with an allyl group, and the other with a 4-methoxybenzyl group.
-
Introduction of the acetate side chain: Synthesize a methyl acetate derivative at the 2-position of the diketopiperazine ring.[2][3]
-
Dieckmann-analogous cyclization:
-
Dissolve the diketopiperazine precursor in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Add a strong base, such as LiHMDS, dropwise to deprotonate the α-carbon of the acetate side chain.
-
After stirring for a short period, add a trapping agent like trimethylsilyl chloride (Me3SiCl) to trap the intermediate hemiketal anion.[3] This step is crucial for favoring the formation of the bicyclo[2.2.2]octane system.[3]
-
-
Purification: Purify the resulting bicyclic mixed acetal by column chromatography.
-
Deprotection: Selectively deprotect the carboxylic acid and amino groups to yield the functionalized DBO monomer.
II. Polymerization of DBO Monomers for Drug Carrier Formulation
Functionalized DBO monomers can be polymerized to create a variety of macromolecular architectures suitable for drug delivery, including linear polymers, hydrogels, and block copolymers for self-assembling nanoparticles. The choice of polymerization technique and co-monomers will dictate the physicochemical properties of the final drug carrier.
Protocol 2: Synthesis of a pH-Responsive DBO-Containing Polymer via Polyurethane Chemistry
This protocol describes the synthesis of a polyurethane incorporating a DBO derivative, designed to exhibit pH-responsive behavior due to the tertiary amine nature of the DBO nitrogens.
Rationale: Polyurethanes are a versatile class of polymers with tunable biodegradability and mechanical properties.[4] Incorporating the DBO moiety into the polymer backbone introduces tertiary amine groups that can be protonated at acidic pH. This protonation can lead to polymer swelling or disassembly of nanoparticles, triggering drug release in the acidic microenvironment of tumors or endosomes. The use of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) is common in polyurethane synthesis to promote the polyaddition reaction.[4]
Materials:
-
Carboxy-functionalized DBO monomer (from Protocol 1, converted to a diol)
-
Diisocyanate monomer (e.g., 1,6-hexamethylene diisocyanate, HMDI)
-
Poly(ε-caprolactone) (PCL) diol or poly(ethylene glycol) (PEG) diol
-
1,4-Butanediol (BD) as a chain extender
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) as a catalyst
-
Dry, aprotic solvent (e.g., DMF or DMSO)
Procedure:
-
Monomer Preparation: Convert the carboxylic acid groups of the DBO monomer to diols using a suitable reducing agent.
-
Polymerization:
-
In a three-necked flask equipped with a mechanical stirrer and under an inert atmosphere, dissolve the DBO-diol, PCL or PEG diol, and DABCO catalyst in the solvent at 80-100 °C.
-
Add the diisocyanate (HMDI) to the mixture and stir vigorously.
-
Reduce the temperature to 70-80 °C and slowly add the chain extender (BD).
-
Continue the reaction for several hours until the desired molecular weight is achieved.
-
-
Purification: Precipitate the polymer in a non-solvent like water or methanol, followed by filtration and drying under vacuum.
III. Drug Conjugation and Loading
The therapeutic agent can be conjugated to the DBO-based carrier either before or after polymerization, depending on the stability of the drug and the chosen chemistry.
Protocol 3: Covalent Conjugation of a Model Drug to the DBO Polymer
This protocol details the conjugation of a model amine-containing drug to the carboxylic acid groups of a DBO-containing polymer using carbodiimide chemistry.
Rationale: Carbodiimide-mediated coupling is a widely used and efficient method for forming amide bonds between carboxylic acids and primary amines under mild conditions. This allows for the covalent attachment of drugs to the polymer, preventing premature release.
Materials:
-
DBO-containing polymer with carboxylic acid groups
-
Amine-containing model drug (e.g., doxorubicin)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous DMF or DMSO
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Activation of Carboxylic Acid Groups:
-
Dissolve the DBO-polymer in anhydrous DMF.
-
Add EDC and NHS to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid groups.
-
-
Drug Conjugation:
-
Dissolve the amine-containing drug in anhydrous DMF.
-
Add the drug solution to the activated polymer solution and stir at room temperature overnight, protected from light.
-
-
Purification:
-
Dialyze the reaction mixture against a suitable solvent (e.g., a mixture of DMF and water, then pure water) to remove unreacted drug and coupling reagents.
-
Lyophilize the purified polymer-drug conjugate.
-
IV. Characterization of DBO-Based Drug Delivery Systems
Thorough characterization is essential to ensure the quality, efficacy, and safety of the drug delivery system.
Protocol 4: Determination of Drug Loading Content and Encapsulation Efficiency
Rationale: Quantifying the amount of drug successfully conjugated to or encapsulated within the carrier is critical for dosage calculations and understanding the therapeutic potential. UV-Vis spectroscopy is a straightforward method for this determination, provided the drug has a distinct absorbance spectrum.
Materials:
-
Lyophilized polymer-drug conjugate
-
A suitable solvent to dissolve the conjugate
-
UV-Vis spectrophotometer
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of the free drug at known concentrations and measure their absorbance at the wavelength of maximum absorbance (λmax) to generate a standard curve.
-
Sample Measurement:
-
Accurately weigh a known amount of the lyophilized polymer-drug conjugate and dissolve it in a known volume of solvent.
-
Measure the absorbance of the solution at the λmax of the drug.
-
-
Calculation:
-
Use the standard curve to determine the concentration of the drug in the sample solution.
-
Drug Loading Content (DLC %): DLC (%) = (Mass of drug in polymer / Mass of polymer-drug conjugate) x 100
-
Encapsulation Efficiency (EE %): EE (%) = (Mass of drug in polymer / Initial mass of drug used in conjugation) x 100
-
Protocol 5: In Vitro Drug Release Study
Rationale: This protocol simulates the release of the drug from the DBO-based carrier under physiological and acidic conditions to evaluate its pH-responsive behavior.
Materials:
-
Polymer-drug conjugate
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer at pH 5.0
-
Dialysis tubing
-
Shaking incubator or water bath at 37 °C
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Sample Preparation:
-
Disperse a known amount of the polymer-drug conjugate in a known volume of release medium (pH 7.4 or pH 5.0).
-
Transfer the dispersion into a dialysis bag.
-
-
Release Study:
-
Place the dialysis bag in a larger container with a known volume of the corresponding release medium.
-
Incubate at 37 °C with gentle agitation.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy or HPLC.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point and express it as a percentage of the total drug loaded.
-
Plot the cumulative percentage of drug released versus time for both pH conditions to visualize the release profile.
-
V. Visualization of Key Concepts
To better illustrate the principles and workflows described, the following diagrams are provided.
References
- 1. ecronicon.net [ecronicon.net]
- 2. researchgate.net [researchgate.net]
- 3. A fungal P450 deconstructs the this compound ring en route to the complete biosynthesis of 21R-citrinadin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and in Vitro Evaluation of New Composite Bisphosphonate Delivery Systems [mdpi.com]
Application Notes & Protocols: The Role of 1,4-Diazabicyclo[2.2.2]octane (DABCO) in Polyurethane Formation
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on the application of 1,4-Diazabicyclo[2.2.2]octane (DABCO), a highly efficient tertiary amine catalyst, in the synthesis of polyurethanes (PUs). It explores the mechanistic underpinnings of DABCO's catalytic activity, outlines its significant advantages in various PU applications, and furnishes detailed, field-proven protocols for its use in laboratory and process settings. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and characterization of polyurethanes.
Note to the Reader: The topic specified was 2,5-diazabicyclo[2.2.2]octane. However, the vast body of scientific literature and industrial application in polyurethane catalysis centers on its isomer, 1,4-diazabicyclo[2.2.2]octane, commonly known as DABCO or Triethylenediamine (TEDA). Given the extensive documentation and established role of DABCO, this guide will focus on the 1,4-isomer, assuming it to be the intended subject of interest for a detailed application note.
Introduction: The Quintessential Catalyst for Polyurethane Synthesis
Polyurethanes (PUs) are one of the most versatile classes of polymers, with applications ranging from flexible and rigid foams to elastomers, coatings, and adhesives.[1] The synthesis of PUs is typically achieved through the polyaddition reaction of diisocyanates with diols or other polyols.[2] While this reaction can proceed without a catalyst, achieving high molecular weight polymers and controlling the reaction rate for industrial applications necessitates the use of a catalyst.[2]
Among the myriad of catalysts available, 1,4-diazabicyclo[2.2.2]octane (DABCO) has emerged as a preeminent industrial catalyst.[2] DABCO is a bicyclic tertiary amine that is highly nucleophilic yet sterically hindered, a combination of properties that makes it an exceptional catalyst for the formation of polyurethanes.[3][4] It is known for its high basicity, low toxicity compared to organometallic catalysts, and excellent catalytic performance in promoting the reaction between isocyanates and polyols (gelling reaction) as well as the water-isocyanate reaction (blowing reaction) in foam production.[5][6]
Mechanistic Insight: The Catalytic Action of DABCO
The precise mechanism of DABCO in urethane formation has been a subject of study, with the prevailing understanding pointing towards a nucleophilic activation pathway.[2] The catalyst operates by activating the alcohol (polyol) component, thereby facilitating its attack on the electrophilic carbon of the isocyanate group.[2]
The proposed mechanism can be summarized in the following steps:
-
Formation of a Catalyst-Alcohol Complex: The lone pair of electrons on one of the nitrogen atoms of DABCO forms a hydrogen bond with the hydroxyl group of the polyol. This interaction increases the nucleophilicity of the oxygen atom of the alcohol.[7]
-
Nucleophilic Attack: The activated alcohol-DABCO complex then attacks the electrophilic carbon of the isocyanate group.
-
Proton Transfer and Catalyst Regeneration: A proton is transferred from the alcohol to the nitrogen of the isocyanate, forming the urethane linkage. The DABCO catalyst is then regenerated and can participate in another catalytic cycle.
While the activation of the alcohol is considered the dominant pathway, some studies suggest that DABCO may also form a complex with the isocyanate, further facilitating the reaction.[8] The efficiency of DABCO is attributed to its unique caged structure, which makes the nitrogen atoms highly accessible while providing steric hindrance that prevents the catalyst from reacting directly with the isocyanate to form stable byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DABCO - Wikipedia [en.wikipedia.org]
- 4. acs.org [acs.org]
- 5. CAS 280-57-9 DABCO 1,4-Diazabicyclo(2.2.2)octane Catalyst For PU Triethylenediamine TEDA [sxzorui.com]
- 6. Polyurethane Amine Catalysts: Safe Handling Guidelines - American Chemistry Council [americanchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: 2,5-Diazabicyclo[2.2.2]octane (DABCO) as a Highly Selective Dechloroacetylation Reagent in Carbohydrate Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenge of Selective Deprotection
The synthesis of complex oligosaccharides and glycoconjugates is a cornerstone of modern medicinal chemistry and chemical biology. This intricate process invariably relies on a sophisticated strategy of protecting group manipulation to differentiate between multiple hydroxyl groups of similar reactivity.[1] The chloroacetyl (ClAc) group has emerged as a valuable tool in this context, serving as a temporary mask for hydroxyl functions. Its utility, however, is critically dependent on the ability to remove it under mild conditions without affecting other protecting groups present in the molecule.[2][3]
This guide details the application of 1,4-diazabicyclo[2.2.2]octane (DABCO), a sterically hindered tertiary amine, as a superior reagent for the selective and efficient cleavage of chloroacetyl esters in carbohydrate synthesis.[4][5] Unlike many traditional reagents which can require harsh conditions or tedious preparation, DABCO offers a fast, clean, and highly selective pathway for deprotection, streamlining complex synthetic routes.[2][6] We will explore the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss its strategic implementation in oligosaccharide assembly.
The Strategic Advantage of DABCO-Mediated Dechloroacetylation
The choice of a deprotection reagent is as critical as the choice of the protecting group itself. While reagents like thiourea, aqueous ammonia, and hydrazine acetate are capable of removing chloroacetyl groups, they often suffer from drawbacks such as long reaction times, harsh conditions, or instability.[2] DABCO overcomes these limitations, establishing itself as a highly effective and user-friendly alternative.[7]
Mechanism of Action: A Nucleophilic Pathway
The efficacy of DABCO in dechloroacetylation stems from its unique structure as a highly nucleophilic, yet sterically hindered, tertiary amine.[8] The proposed mechanism involves a two-step sequence:
-
Nucleophilic Attack: One of the nitrogen atoms of DABCO acts as a nucleophile, attacking the electrophilic methylene carbon of the chloroacetyl group. This displaces the chloride ion and forms a quaternary ammonium intermediate.
-
Intramolecular Cyclization & Cleavage: The ester carbonyl is now activated. A subsequent intramolecular attack, facilitated by the proximity of the newly formed ammonium structure, leads to the cleavage of the ester bond. This releases the free hydroxyl group on the carbohydrate and a stable, cyclized DABCO-adduct.
Caption: Proposed mechanism for dechloroacetylation using DABCO.
Key Advantages of DABCO
-
Exceptional Selectivity: DABCO demonstrates remarkable chemoselectivity, cleaving chloroacetyl groups while leaving other common ester protecting groups, such as acetyl and benzoyl, intact.[4][9] This orthogonality is crucial for sequential manipulations in oligosaccharide synthesis.[10]
-
Mild Reaction Conditions: The deprotection proceeds efficiently under mild thermal conditions (typically 55 °C) in alcoholic solvents, preserving sensitive glycosidic linkages and other functionalities.[2][11]
-
Speed and Efficiency: Reactions are often complete within 1-3 hours, a significant improvement over methods like thiourea which can require much longer reaction times.[2]
-
Operational Simplicity: DABCO is a stable, commercially available solid that is easy to handle, eliminating the need to prepare unstable reagents immediately before use.[6][8]
Experimental Protocols
The following protocols are adapted from established procedures for the dechloroacetylation of carbohydrate derivatives.[2][11] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the point of complete consumption of the starting material.
Protocol A: Standard Conditions (High Reagent Concentration)
This method is rapid and suitable for most substrates where base-sensitivity is not a major concern.
-
Preparation: Dissolve the chloroacetylated carbohydrate substrate in absolute ethanol to a final concentration of 0.02 M.
-
Reagent Addition: Add 15 equivalents of solid DABCO to the solution with stirring.
-
Reaction: Heat the reaction mixture to 55 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 15:1 CHCl₃/MeOH solvent system). Reaction is typically complete in 45-75 minutes.[2]
-
Work-up: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography to yield the deprotected carbohydrate.
Protocol B: Mild Conditions (Catalytic DABCO)
This method uses a reduced amount of DABCO and is ideal for substrates that may be sensitive to more basic conditions.
-
Preparation: Dissolve the chloroacetylated carbohydrate substrate in a 5:1 mixture of ethanol and pyridine to a final concentration of 0.04 M. The pyridine acts as a co-solvent and mild base.
-
Reagent Addition: Add 1 equivalent of solid DABCO to the solution with stirring.
-
Reaction: Heat the reaction mixture to 55 °C.
-
Monitoring: Monitor the reaction progress by TLC. This method is slower, with typical reaction times of 2-3 hours.[2][11]
-
Work-up: Upon completion, cool the mixture and co-evaporate with toluene to remove residual pyridine. Concentrate the remaining solution under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography.
Data Summary: Comparison of Protocols
| Parameter | Protocol A | Protocol B |
| Substrate Conc. | 0.02 M | 0.04 M |
| DABCO Equiv. | 15 | 1 |
| Solvent | Ethanol | 5:1 Ethanol-Pyridine |
| Temperature | 55 °C | 55 °C |
| Typical Time | 45 - 75 min | 2 - 3 h |
| Typical Yield | >95%[2] | >95%[2] |
| Best For | Rapid deprotection | Base-sensitive substrates |
Strategic Application in Oligosaccharide Synthesis
The selective removal of the chloroacetyl group opens a hydroxyl for the next glycosylation step, making it a powerful tool in linear and convergent synthetic strategies.[11][12] A typical workflow demonstrates its utility in the stepwise elongation of a carbohydrate chain.
Caption: A generalized workflow for oligosaccharide synthesis.
Troubleshooting and Critical Considerations
While the DABCO-mediated dechloroacetylation is highly reliable, potential side reactions should be considered.
-
Acyl Migration: In certain substrates containing adjacent hydroxyl groups protected by other acyl groups (e.g., acetyl), there is a possibility of acyl migration to the newly deprotected hydroxyl group.[4] This is more likely under strongly basic conditions. If migration is observed, switching to the milder Protocol B, which uses only a catalytic amount of DABCO, is recommended.[2]
-
Incomplete Reactions: If the reaction stalls, ensure the ethanol used is absolute, as water can interfere with the reaction. The purity of the DABCO is also important; use of a freshly opened bottle or sublimed DABCO is advisable for sensitive reactions.
Conclusion
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a powerful and practical reagent for the deprotection of chloroacetylated carbohydrates. Its high selectivity, mild reaction conditions, and operational simplicity make it an invaluable tool for chemists engaged in the synthesis of complex carbohydrates.[2][4] By enabling the precise and efficient removal of a key temporary protecting group, DABCO facilitates the construction of biologically important oligosaccharides and glycoconjugates, accelerating research in drug discovery and chemical biology.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. The use of diazabicyclo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. The versatility of DABCO as a reagent in organic synthesis: a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. DABCO - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Computational Modeling of 2,5-Diazabicyclo[2.2.2]octane Reactions
Strategic Overview: The Significance of the 2,5-DABCO Scaffold and the Predictive Power of Modeling
The 2,5-diazabicyclo[2.2.2]octane (2,5-DABCO) core is a conformationally restricted nitrogen heterocycle of profound importance in medicinal chemistry and organic synthesis.[1] Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, a critical feature for designing molecules with high affinity and selectivity for biological targets such as sigma receptors and β-lactamases.[1][2][3] This inherent rigidity makes the 2,5-DABCO scaffold an invaluable building block in drug discovery, appearing in compounds ranging from antiviral agents to enzyme inhibitors.[4][5][6]
Understanding the reactivity of this strained bicyclic system is paramount for its effective utilization.[4][7] Computational modeling has emerged as an indispensable tool, offering a window into the intricate electronic and steric factors that govern its chemical transformations.[8] By leveraging quantum mechanical methods like Density Functional Theory (DFT), researchers can dissect complex reaction mechanisms, predict outcomes, rationalize stereoselectivity, and optimize reaction conditions without the upfront cost and time of extensive empirical experimentation.[9] These theoretical tools provide the ability to simulate and predict molecular behavior, transforming the process of discovery from one of trial-and-error to one of rational design.[10]
This guide provides both the theoretical underpinnings and practical, step-by-step protocols for modeling reactions involving the 2,5-DABCO scaffold, empowering researchers to harness computational chemistry for accelerated discovery.
Theoretical Foundations: Core Methodologies in Reaction Modeling
A robust computational study is built upon a sound theoretical framework. For modeling organic reactions, particularly those involving complex scaffolds like 2,5-DABCO, Density Functional Theory (DFT) offers the optimal balance of computational efficiency and predictive accuracy.[9][11]
-
Density Functional Theory (DFT): This quantum chemical method calculates the electronic structure of a molecule based on its electron density. The choice of the functional and basis set is critical for obtaining reliable results.
-
Functionals: Functionals like B3LYP are workhorses for general organic chemistry, while M06-2X is often preferred for its superior handling of non-covalent interactions and thermochemistry, which are crucial for analyzing transition states.[9]
-
Basis Sets: Pople-style basis sets like 6-31G(d) are suitable for initial geometry optimizations, while larger, more flexible basis sets such as def2-TZVP are recommended for final, high-accuracy energy calculations.[11]
-
-
Locating and Verifying Stationary Points: A chemical reaction is described by a path on a potential energy surface connecting reactants and products through a high-energy transition state (TS).
-
Minima: Reactants, intermediates, and products are energy minima, characterized by having zero imaginary frequencies in a vibrational analysis.
-
Transition States: A TS is a first-order saddle point, representing the maximum energy barrier along the reaction coordinate. Its successful location is confirmed by a vibrational analysis yielding exactly one imaginary frequency, which corresponds to the atomic motion that transforms reactants into products.
-
-
Mapping the Reaction Pathway: Identifying the TS is not sufficient; it must be confirmed to connect the intended reactants and products.
-
Accounting for the Environment (Solvation): Reactions are typically performed in a solvent, which can significantly influence reaction energetics. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, are computationally efficient methods to account for bulk solvent effects on the energies of solutes.
Application Notes: Key Considerations for Modeling 2,5-DABCO Systems
The unique structural features of the 2,5-DABCO scaffold demand specific considerations during computational setup and analysis.
-
Conformational Rigidity and Strain: The bicyclo[2.2.2]octane framework severely restricts rotational freedom.[4] This simplifies the initial conformational search but also introduces significant ring strain, which influences reactivity. The chosen level of theory must be capable of accurately describing this strain to yield reliable energy barriers.[4][7]
-
Stereoelectronic Effects: The absolute configuration (e.g., (1R,4R)) is often critical for biological function and must be correctly defined in the initial model.[4][12] The fixed orientation of the nitrogen lone pairs dictates the molecule's nucleophilicity and basicity, properties that are central to its reactivity and must be accurately represented by the electronic structure calculation.[4]
-
Common Reaction Classes for Computational Study:
-
Cycloaddition Reactions: The 2,5-DABCO framework can be synthesized via cycloaddition reactions, such as the [4+2] cycloaddition of pyrazin-2(1H)-ones.[7] DFT is exceptionally well-suited to exploring the regio- and stereochemical outcomes of such pericyclic reactions.[9][13]
-
Ring Rearrangements: Computational studies have been instrumental in elucidating complex mechanistic pathways, such as the Wagner-Meerwein type rearrangement that can convert 3,8-diazabicyclo[3.2.1]octanes into the more stable this compound system.[14] Modeling can map the complete reaction coordinate for this transformation, identifying key cationic intermediates and transition states.
-
Enzymatic Degradation: Fungal P450 enzymes are known to deconstruct the 2,5-DABCO ring system.[15] While full enzymatic modeling requires advanced QM/MM (Quantum Mechanics/Molecular Mechanics) methods, DFT can be used to model the core chemical step—the cleavage of the stable amide bond—providing insight into the intrinsic reaction barrier that the enzyme must overcome.[15]
-
Detailed Protocols: From Hypothesis to Validated Mechanism
The following protocol outlines a validated workflow for elucidating the mechanism of a representative reaction: a 1,3-dipolar cycloaddition to form a diazabicyclic system.
Protocol 1: Elucidating a 1,3-Dipolar Cycloaddition Mechanism
This protocol provides a step-by-step methodology for calculating the reaction profile, identifying the transition state, and validating the mechanistic pathway.
Step 1: Molecular Structure Preparation
-
Using a molecular builder (e.g., Avogadro, GaussView), construct the 3D coordinates for the reactants (e.g., a 3-oxidopyrazinium ylide and an alkene dipolarophile).[14]
-
Ensure the correct stereochemistry is defined for all chiral centers.
-
Perform a preliminary geometry optimization using a computationally inexpensive method (e.g., PM7 semi-empirical or B3LYP/6-31G(d)) to obtain reasonable starting structures.
Step 2: Optimization of Reactants and Products
-
Optimize the geometry of the reactants and the expected cycloaddition product(s) using a robust DFT method (e.g., B3LYP/6-31+G(d)).
-
Perform a frequency calculation at the same level of theory for each optimized structure.
-
Validation: Confirm that each structure is a true minimum by ensuring there are zero imaginary frequencies. The output of this calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed for free energy calculations.
Step 3: Transition State (TS) Search
-
Create an initial guess for the TS structure. This can be done by superimposing the reactant molecules in a plausible reactive orientation or by using a synchronous transit-guided quasi-newton (STQN) method like QST2 or QST3 if available.
-
Initiate a TS optimization from this guess structure (e.g., using the Opt=TS keyword in Gaussian).
-
Validation: Once the optimization converges, perform a frequency calculation. A valid TS must have exactly one imaginary frequency .
-
Visualize the imaginary frequency's vibrational mode. The atomic motions should correspond to the key bond-forming events of the cycloaddition.
Step 4: Reaction Path Validation
-
Starting from the validated TS structure, perform an Intrinsic Reaction Coordinate (IRC) calculation.[10]
-
The IRC calculation will trace the minimum energy path in both the forward and reverse directions from the TS.
-
Validation: The IRC path must connect smoothly to the previously optimized reactant and product minima. If it deviates to other structures, the TS is for a different reaction pathway and must be re-evaluated.
Step 5: High-Accuracy Energy Refinement
-
Using the optimized geometries from Step 2 and Step 3, perform single-point energy calculations with a more accurate level of theory. This is crucial for obtaining chemically accurate barrier heights.
-
Recommended Level: M06-2X/def2-TZVP with an implicit solvent model (e.g., SCRF=(SMD, Solvent=YourSolvent)).
-
Calculate the relative electronic energies (ΔE), Gibbs free energies (ΔG), and enthalpies (ΔH) for the reaction. The activation energy is the difference in energy between the TS and the reactants.
Step 6: Data Analysis and Visualization
-
Compile the calculated energies into a table for clear comparison.
-
Use the Gibbs free energies (ΔG) to plot a reaction coordinate diagram, visualizing the energy barrier and the overall thermodynamics of the reaction.
-
Analyze key geometric features of the TS, such as the lengths of the forming bonds, to understand its electronic nature (e.g., synchronous vs. asynchronous).
Data Presentation & Visualization
Clear presentation of computational data is essential for interpretation and communication.
Table 1: Example Comparison of Calculated Activation Energies (ΔG‡) for a Model Reaction
| Level of Theory | Basis Set | Solvation | ΔG‡ (kcal/mol) |
|---|---|---|---|
| B3LYP | 6-31G(d) | Gas Phase | 25.4 |
| B3LYP | 6-31+G(d) | PCM (Acetonitrile) | 22.1 |
| M06-2X | def2-TZVP | Gas Phase | 21.5 |
| M06-2X | def2-TZVP | SMD (Acetonitrile) | 19.8 |
This illustrative data highlights how the choice of functional, basis set, and solvation model can significantly impact the predicted energy barrier.
Table 2: Key Interatomic Distances in a Model Cycloaddition Transition State
| Interaction | Distance (Å) | Description |
|---|---|---|
| C1–Cα | 2.15 | Forming C-C sigma bond |
| O3–Cβ | 2.28 | Forming C-O sigma bond |
| Cα=Cβ | 1.39 | Reactant double bond (lengthened) |
Analysis of TS geometry provides insight into the synchronicity of the bond-forming processes.
Visual Workflow Representations
Caption: General workflow for computational reaction mechanism elucidation.
Caption: A representative Gibbs Free Energy (ΔG) reaction profile diagram.
References
- 1. This compound | 658-24-2 | Benchchem [benchchem.com]
- 2. BJOC - β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. (1R,4R)-2,5-Diazabicyclo(2.2.2)octane () for sale [vulcanchem.com]
- 5. Buy N-(2-methylpyridin-4-yl)-2,5-diazabicyclo[2.2.2]octane-2-carboxamide [smolecule.com]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. mdpi.com [mdpi.com]
- 10. s3.smu.edu [s3.smu.edu]
- 11. montclair.edu [montclair.edu]
- 12. This compound-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 13. DFT study of pericyclic reaction cascades in the synthesis of antibiotic TAN-1085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A fungal P450 deconstructs the this compound ring en route to the complete biosynthesis of 21R-citrinadin A - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted 2,5-Diazabicyclo[2.2.2]octanes
Welcome to the technical support center for the synthesis of substituted 2,5-diazabicyclo[2.2.2]octanes. This conformationally rigid scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmacologically active agents targeting the central nervous system (CNS)[1]. However, its synthesis is often challenging due to inherent ring strain, complex stereochemistry, and potential for side reactions.
This guide is structured to provide direct, actionable advice for researchers encountering common hurdles. We will move from troubleshooting specific experimental problems to broader frequently asked questions, supported by detailed protocols and mechanistic insights.
Section 1: Troubleshooting Guide
This section addresses the most common and frustrating issues encountered during the synthesis of the 2,5-diazabicyclo[2.2.2]octane core, particularly via the widely used Dieckmann-analogous cyclization.
Question: My Dieckmann-analogous cyclization is resulting in very low yields. What are the critical factors I need to optimize?
Answer: This is the most frequently reported challenge, and it stems directly from the thermodynamics of the bicyclic system.
Causality: The primary reason for low yields is the high energy and strain of the bicyclo[2.2.2]octane system compared to more flexible precursors or alternative cyclization products[2][3]. The standard Dieckmann condensation relies on the final deprotonation of a β-dicarbonyl product as the thermodynamic driving force. In this case, forming the strained ring is energetically unfavorable.
Key Insight: To overcome this, a modified approach is necessary where the initial cyclization product, a hemiketal anion, is trapped in situ before it can revert to the starting material. This effectively makes the reaction kinetically controlled.
Troubleshooting Steps & Solutions:
-
Intermediate Trapping is Essential: The most successful modern variation of this cyclization involves trapping the intermediate hemiketal anion with an electrophile, most commonly chlorotrimethylsilane (TMSCl)[2][3]. This forms a stable mixed methyl silyl acetal, preventing the reverse reaction. Without this trapping step, yields are often negligible.
-
Choice of Base and Stoichiometry: A strong, non-nucleophilic base is required for quantitative deprotonation of the starting material (the α-carbon of the acetate side chain).
-
Strict Temperature Control: The initial deprotonation and cyclization must be performed at low temperatures to minimize side reactions.
-
Chelation Control for Diastereoselectivity: When using chiral starting materials (e.g., derived from (S)-aspartate), the stereochemical outcome is critical. The formation of a six-membered chelate involving the cation (like Na⁺ from NaHMDS) can lock the conformation of the intermediate, leading to high diastereoselectivity in the cyclization[2].
The following diagram illustrates the critical trapping step in the modified Dieckmann-analogous pathway.
Caption: Critical trapping step in the modified Dieckmann cyclization.
Question: My reaction has produced an unexpected isomer. How do I confirm I have the bicyclo[2.2.2]octane skeleton and not a rearranged product like a diazabicyclo[3.2.1]octane?
Answer: This is a valid concern, as skeletal rearrangements are possible. The formation of a 3,8-diazabicyclo[3.2.1]octane can occur, particularly in syntheses involving 1,3-dipolar cycloadditions of 3-oxidopyraziniums, and it can subsequently rearrange to the desired this compound under acidic conditions[4][5].
Troubleshooting and Verification Steps:
-
Advanced NMR Spectroscopy: Standard 1H and 13C NMR are essential but may not be sufficient to unambiguously distinguish between isomers.
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for key long-range correlations. For the [2.2.2] skeleton, you should see correlations between the bridgehead protons (H-1, H-4) and the carbons of the ethylene bridges.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is crucial for confirming spatial relationships. The rigid [2.2.2] structure will give a very distinct set of NOE contacts that can be compared against computational models of the expected structure.
-
-
X-Ray Crystallography: If you can obtain a crystalline sample, single-crystal X-ray diffraction is the definitive method for structural confirmation[6]. This will resolve any ambiguity about the connectivity and stereochemistry of your product.
-
Reaction Condition Analysis: Re-examine your reaction conditions. The Wagner-Meerwein type rearrangement from a [3.2.1] to a [2.2.2] system is often promoted by acid[5]. If your reaction or workup involves acidic conditions (e.g., TFA or HCl), this rearrangement may have occurred. Conversely, if you intended to form the [2.2.2] system directly, ensure you are not using conditions known to favor the [3.2.1] isomer.
Question: I'm struggling with the final purification of my this compound product. It seems highly water-soluble. What are my options?
Answer: The final, fully reduced diazabicyclo[2.2.2]octane core is a diamine, which is often polar and can be highly hydrophilic, making extraction and chromatography challenging[7].
Purification Strategies:
-
Salt Formation: This is the most robust strategy. Treat the final product in an organic solvent (like toluene or ether) with dry HCl gas or an ethereal HCl solution[1]. The resulting hydrochloride salt is typically a crystalline solid that is much less soluble in organic solvents and can be easily filtered, washed, and dried. This also provides a stable, non-hygroscopic form for storage.
-
Chromatography on Specialized Media: If the free base is required, standard silica gel may lead to streaking and poor recovery due to the basicity of the amine.
-
Option A: Use silica gel that has been pre-treated with a base, such as triethylamine, in the eluent (e.g., CH2Cl2/MeOH with 1% NH4OH).
-
Option B: Use a different stationary phase, such as alumina (basic or neutral), which is often more suitable for purifying basic compounds.
-
-
Soxhlet Extraction during Reduction: When reducing a diketopiperazine precursor with a powerful reducing agent like LiAlH4 (LAH), the product amine can form tight complexes with aluminum salts in the workup. A continuous extraction method can improve recovery. For example, placing the diketopiperazine starting material in a Soxhlet thimble suspended over the LAH solution allows for the reaction and subsequent extraction of the product into the solvent phase, simplifying the workup[8].
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable strategy for synthesizing enantiomerically pure substituted 2,5-diazabicyclo[2.2.2]octanes?
A1: The most effective and common strategy is a chiral-pool synthesis starting from readily available, enantiopure amino acids, such as (S)- or (R)-aspartate[2]. This approach incorporates the stereocenter at the beginning of the synthesis, avoiding a potentially difficult chiral resolution step later on[1]. The key cyclization step often proceeds with high diastereoselectivity, preserving the stereochemical integrity of the molecule[2][3]. While resolution of a racemic mixture via diastereomeric salts is possible, developing a stereoselective synthesis from the outset is generally more efficient[9].
Q2: How can I introduce different substituents onto the two nitrogen atoms (N-2 and N-5)?
A2: This requires a strategy of orthogonal protection. Typically, one nitrogen is protected with a group that can be removed under conditions that leave the other N-substituent intact. For example, in a synthesis starting from an amino acid, one nitrogen might be part of the initial piperazinedione ring and can be substituted with a para-methoxybenzyl (PMB) group, while the other nitrogen can be alkylated with a different group (e.g., an allyl group)[2][3]. The PMB group can be removed oxidatively, and the diketopiperazine can be reduced, leaving the allyl group intact for further functionalization. Standard N-alkylation and acylation reactions can then be used on the free secondary amine[10].
Q3: Are there synthetic routes that do not involve a Dieckmann-type cyclization?
A3: Yes, several other routes have been developed, although they may be less common for complex substituted analogs. These include:
-
Intramolecular [4+2] Hetero-Diels-Alder Reaction: This powerful method is used in the biosynthesis of many natural products containing this core and involves the cyclization of an azadiene with a dienophile[11].
-
Double Cyclization: Racemic versions have been prepared via a double cyclization of 2,5-dibromohexanediamide derivatives[3].
-
Reduction of Dihydropyrazines: Chiral synthesis can be achieved by preparing a bicyclic di-imidoester, such as (1S,4S)-3,6-diethoxy-2,5-diazabicyclo[2.2.2]octa-2,5-diene, which is then reduced to the saturated system using a reagent like Diisobutylaluminium hydride (DIBAL-H)[1].
Section 3: Detailed Experimental Protocol
This protocol details the key steps for the modified Dieckmann-analogous cyclization and subsequent hydrolysis, based on the work by Wünsch and colleagues[3].
Protocol: Synthesis of (+)-(1S,4S)-5-Allyl-2-(4-methoxybenzyl)-2,5-diazabicyclo[2.2.2]octane-3,6,7-trione (14)
Part A: Cyclization to form the Trapped Silyl Acetal (13)
-
Preparation: Under a nitrogen atmosphere, dissolve the starting material, methyl (S)-2-[1-allyl-4-(4-methoxybenzyl)-3,6-dioxopiperazin-2-yl]acetate (10) (e.g., 485 mg, 1.40 mmol), in anhydrous tetrahydrofuran (THF) (30 mL) in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add a 2 M solution of sodium hexamethyldisilazane (NaHMDS) in THF (2.1 mL, 4.20 mmol, 3.0 equiv) dropwise to the cooled solution. Maintain vigorous stirring.
-
Cyclization: Stir the mixture at -78 °C for 40 minutes. The solution will typically change color.
-
Trapping: Slowly add chlorotrimethylsilane (TMSCl) (0.45 mL, 3.50 mmol, 2.5 equiv).
-
Warming: Continue stirring at -78 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO3. Extract the mixture with CH2Cl2 (3x). Combine the organic layers, dry over Na2SO4, filter, and remove the solvent under vacuum to yield the crude mixed methyl silyl acetal (13).
Part B: Hydrolysis to the Bicyclic Trione (14)
-
Dissolution: Under a nitrogen atmosphere, dissolve the crude mixed methyl silyl acetal (13) (e.g., 42 mg, 0.10 mmol) in a degassed mixture of THF and 0.5 M HCl (9:1 ratio, 20 mL).
-
Reaction: Stir the mixture at room temperature for 16 hours.
-
Extraction: Add water to the reaction mixture and extract with CH2Cl2 (3x).
-
Purification: Dry the combined organic layers over Na2SO4, filter, and remove the solvent under vacuum. Purify the residue by flash chromatography (e.g., cyclohexane/ethyl acetate eluent) to yield the final trione product (14).
References
- 1. Chiral bridged piperazines: synthesis of (1S,4S) this compound [ch.ic.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. connectsci.au [connectsci.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 10. 2-Methyl-2,5-diazabicyclo[2.2.2]octane | 59893-25-3 | Benchchem [benchchem.com]
- 11. A fungal P450 deconstructs the this compound ring en route to the complete biosynthesis of 21R-citrinadin A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,5-Diazabicyclo[2.2.2]octane
This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2,5-diazabicyclo[2.2.2]octane. It provides in-depth troubleshooting advice and answers to frequently asked questions to help improve reaction yields and overcome common experimental hurdles.
Introduction to the Synthesis of this compound
The this compound core is a rigid and stereochemically defined scaffold that is a key component in a wide range of pharmacologically active compounds.[1] Its unique three-dimensional structure allows for precise orientation of substituents, making it a valuable building block in medicinal chemistry. However, the synthesis of this strained bicyclic system can be challenging, often resulting in low yields. Common synthetic strategies involve the construction of a piperazine-based precursor followed by an intramolecular cyclization to form the bridged system.
A prevalent method involves the reduction of a this compound-3,6-dione (a cyclic dipeptide or diketopiperazine).[2] This diketopiperazine precursor is often synthesized from amino acid derivatives. Another key strategy is the Dieckmann-analogous cyclization of piperazine derivatives.[3] The success of these syntheses is highly dependent on the careful control of reaction conditions and the purity of intermediates.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis of this compound and its precursors.
Issue 1: Low Yield in the Dieckmann-Analogous Cyclization
Question: My Dieckmann-analogous cyclization to form the bicyclic acetal intermediate is resulting in a very low yield (e.g., <15%). What are the potential causes and how can I improve it?
Answer:
Low yields in this key cyclization step are a common problem and can be attributed to several factors related to the high strain of the bicyclo[2.2.2]octane system and the stability of the reaction intermediates.[3]
Potential Causes and Solutions:
-
Inefficient Deprotonation: The initial deprotonation of the precursor is critical.
-
Insight: The choice of a strong, non-nucleophilic base is crucial. Lithium hexamethyldisilazide (LiHMDS) is often preferred over other bases like LDA or metal hydrides due to its steric bulk, which minimizes side reactions.
-
Solution: Ensure your LiHMDS is fresh and properly titrated. Perform the deprotonation at a low temperature (e.g., -78 °C) to prevent decomposition of the starting material and the enolate.
-
-
Reversibility of the Cyclization: The initial cyclization to form the hemiketal anion is often reversible.
-
Insight: The equilibrium may not favor the strained bicyclic product. To drive the reaction forward, the intermediate must be trapped.
-
Solution: A key technique is to trap the intermediate hemiketal anion with an electrophile like trimethylsilyl chloride (TMSCl). This forms a more stable mixed silyl acetal and prevents the reaction from reversing.[3]
-
-
Conformational Constraints: The flexibility of the side chain on the piperazinedione ring can impact the ease of cyclization.
-
Insight: A shorter or more rigid side chain may have a higher energy barrier to achieving the correct conformation for cyclization.[3]
-
Solution: While modifying the core structure may not be an option, ensuring optimal reaction conditions (e.g., solvent, temperature) can help overcome some of these conformational hurdles.
-
-
Side Reactions: The reactive enolate can participate in undesired intermolecular reactions.
-
Solution: Use dilute reaction conditions to favor the intramolecular cyclization over intermolecular side reactions. Add the base slowly to the solution of the starting material to maintain a low concentration of the reactive enolate at any given time.
-
Issue 2: Incomplete Reduction of the Diketopiperazine Intermediate
Question: I am having trouble with the reduction of the this compound-3,6-dione to the final product using Lithium Aluminum Hydride (LAH). My reaction is either incomplete or I am getting a complex mixture of products. What should I do?
Answer:
The reduction of the two amide bonds in the diketopiperazine is a high-energy transformation and requires careful execution.
Potential Causes and Solutions:
-
Reagent Purity and Activity: The activity of LAH is highly sensitive to moisture.
-
Insight: Old or improperly stored LAH will have reduced activity, leading to incomplete reduction.
-
Solution: Use a fresh bottle of LAH or a freshly prepared solution in a dry solvent like THF. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Reaction Temperature and Time: Insufficient thermal energy can lead to incomplete reaction.
-
Insight: While the initial addition of LAH may be done at a lower temperature for safety, the reaction often requires heating to go to completion.
-
Solution: After the initial addition, slowly warm the reaction mixture to reflux in THF and maintain it for several hours (e.g., 16 hours) to ensure complete reduction.[2] Monitoring the reaction by TLC or LC-MS is recommended.
-
-
Work-up Procedure: The quenching of the reaction is a critical step that can affect the final yield and purity.
-
Insight: Improper quenching can lead to the formation of aluminum hydroxides that can trap the product, making isolation difficult.
-
Solution: A Fieser workup is often effective. At 0 °C, slowly and carefully add water, followed by aqueous sodium hydroxide, and then more water. This procedure is designed to produce a granular precipitate of aluminum salts that can be easily filtered off.[2]
-
-
Formation of Side Products: Over-reduction or side reactions can occur if the reaction conditions are not well-controlled.
-
Solution: Ensure the stoichiometry of LAH is appropriate. An excess is needed, but a very large excess might lead to undesired side reactions. Careful temperature control during the addition of LAH is also important.
-
Issue 3: Difficulty in Purification of the Final Product
Question: My final this compound product is difficult to purify. It seems to be contaminated with starting materials or side products. What are the best purification strategies?
Answer:
Purification can be challenging due to the physical properties of the diamine product.
Potential Causes and Solutions:
-
Product Volatility and Solubility: The free base of this compound can be somewhat volatile and is often highly soluble in polar solvents.
-
Insight: This can make complete removal of the solvent without loss of product difficult.
-
Solution: After extraction, careful removal of the solvent under reduced pressure is necessary. For small-scale preparations, sublimation can be an effective purification method for the free base.
-
-
Formation of Salts: The basic nature of the product means it can readily form salts.
-
Insight: This property can be exploited for purification.
-
Solution: The crude product can be dissolved in a suitable solvent and treated with an acid (e.g., HCl in ether) to precipitate the corresponding salt. The salt can then be collected by filtration and washed with a non-polar solvent to remove impurities. The pure free base can be regenerated by treatment with a base.[1]
-
-
Chromatography Challenges: The basicity of the product can cause it to streak on silica gel.
-
Solution: If column chromatography is necessary, it is often best to use a deactivated stationary phase. This can be achieved by pre-treating the silica gel with a small amount of a volatile amine, like triethylamine, in the eluent system. Alternatively, alumina can be a more suitable stationary phase for the purification of basic compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of the piperazine-2,5-dione precursor?
A1: A common and versatile starting point is the use of amino acids. For instance, glycine can be heated in ethylene glycol to form piperazine-2,5-dione (also known as glycine anhydride).[4][5] Substituted piperazine-2,5-diones can be prepared by the cyclization of dipeptides.[6]
Q2: Are there alternative methods to the Dieckmann-type cyclization for forming the bicyclic system?
A2: Yes, other intramolecular cyclization strategies have been explored. These can include radical cyclizations and various cycloaddition reactions.[7] However, the Dieckmann-analogous condensation remains a key and well-studied method for constructing this strained bicyclic system.[3]
Q3: How does the stereochemistry of the starting materials affect the final product?
A3: The stereochemistry of the this compound core is critical for its biological activity.[7] Using chiral precursors, such as enantiomerically pure amino acids, is a common strategy to synthesize enantiomerically pure final products. The stereochemical integrity is often maintained throughout the synthetic sequence, especially in well-controlled cyclization reactions.[3][7]
Q4: What analytical techniques are best for characterizing the intermediates and the final product?
A4: A combination of techniques is essential.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is crucial for confirming the formation of the bicyclic system and its stereochemistry.
-
Mass Spectrometry (MS): Confirms the molecular weight of the products.
-
Infrared (IR) Spectroscopy: Useful for monitoring the disappearance of the amide carbonyls during the reduction step.
-
X-ray Crystallography: Provides unambiguous proof of the structure and stereochemistry, if a suitable crystal can be obtained.[3][8]
Experimental Protocols
Protocol 1: Synthesis of Piperazine-2,5-dione from Glycine
-
To a round-bottom flask equipped with a reflux condenser, add glycine and ethylene glycol.[4]
-
Heat the mixture to 170 °C and maintain for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture, which should result in the precipitation of the product.
-
Collect the solid by filtration and wash with a suitable solvent (e.g., ethanol) to remove residual ethylene glycol.
-
Recrystallize the crude product from water to obtain pure piperazine-2,5-dione.
Protocol 2: LAH Reduction of this compound-3,6-dione
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).[2]
-
Add the this compound-3,6-dione to a soxhlet extractor thimble and place it in the soxhlet apparatus above the LAH solution.
-
Heat the system to reflux for 16 hours. The continuous extraction and reaction will drive the reduction to completion.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the sequential, dropwise addition of water, then a 4 M aqueous solution of NaOH, and finally more water.
-
Allow the resulting suspension to stir at room temperature for 1 hour.
-
Dry the mixture with an anhydrous drying agent (e.g., Na₂SO₄), filter, and wash the filter cake thoroughly with THF.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.
Data Summary
| Precursor/Product | Common Synthetic Route | Key Reagents | Typical Yield | Reference |
| Piperazine-2,5-dione | Dimerization of glycine | Ethylene glycol | - | [4] |
| Bicyclic Mixed Acetal | Dieckmann-analogous cyclization | LiHMDS, TMSCl | ~15% | [3] |
| This compound | LAH reduction of diketopiperazine | LiAlH₄ | - | [2] |
Visualizations
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting flowchart for addressing low yields in the cyclization step.
References
- 1. Chiral bridged piperazines: synthesis of (1S,4S) this compound [ch.ic.ac.uk]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,5-Piperazinedione | C4H6N2O2 | CID 7817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 7. Benzyl this compound-2-carboxylate | 956794-81-3 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,5-Diazabicyclo[2.2.2]octane Derivatives
Welcome to the technical support center for the purification of 2,5-diazabicyclo[2.2.2]octane (DBCO) derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile and important class of compounds. The unique bridged bicyclic structure and basic nature of these molecules can present specific challenges during purification. This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format to help you navigate these challenges effectively.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of DBCO derivatives, categorized by the purification technique.
A. Column Chromatography
Column chromatography is a primary tool for purifying organic compounds, but the basicity of DBCO derivatives requires special consideration to avoid common pitfalls.
Question 1: Why is my DBCO derivative streaking or showing poor separation on a standard silica gel column?
Answer: This is a frequent issue stemming from the fundamental acid-base interaction between the basic nitrogen atoms of your DBCO derivative and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2][3] This strong interaction leads to irreversible adsorption, peak tailing (streaking), and often, poor recovery of your compound.[3]
Troubleshooting Guide: Column Chromatography of DBCO Derivatives
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Compound streaks or tails badly on TLC and column. | Strong acid-base interaction between the basic amine and acidic silica gel.[2][3] | 1. Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Triethylamine (0.1-2%) or ammonium hydroxide (0.1-2% in methanol) are common choices.[2][4][5] This competitively neutralizes the acidic sites on the silica. 2. Change of Stationary Phase: Switch to a less acidic or a basic stationary phase. Options include basic alumina or, preferably, amine-functionalized silica gel.[1][2][6] |
| Compound does not elute from the silica column, even with polar solvents like methanol. | Very strong adsorption to the silica gel. | This indicates a very strong interaction. Increase the concentration of the basic modifier (e.g., up to 5% triethylamine or 2% ammonium hydroxide in methanol).[4] If this fails, an alternative stationary phase is necessary. |
| Poor separation between my DBCO derivative and other polar, non-basic impurities. | The chosen solvent system is not providing adequate selectivity. | 1. Optimize Solvent System: Systematically screen different solvent systems. A common starting point for basic compounds is a gradient of methanol in dichloromethane (DCM) with a constant small percentage of a basic modifier.[4] 2. Amine-Functionalized Silica: Amine-functionalized silica often provides better selectivity for basic compounds, allowing for the use of less polar, non-protic solvent systems like ethyl acetate in hexanes.[1][2] |
| My compound appears to be degrading on the column. | The acidic nature of the silica gel may be catalyzing the decomposition of a sensitive DBCO derivative. | Immediately switch to a neutral (e.g., deactivated alumina) or basic stationary phase (amine-functionalized silica).[2] Minimize the time the compound spends on the column by using a slightly stronger eluent. |
Question 2: What is amine-functionalized silica and when should I use it?
Answer: Amine-functionalized silica is a stationary phase where the silica surface has been chemically modified to have amino groups.[2] These groups effectively mask the acidic silanol groups, creating a more inert and slightly basic surface.[2][3] This minimizes the strong acid-base interactions that cause peak tailing with basic compounds.[1][2]
You should consider using amine-functionalized silica whenever you are purifying a basic DBCO derivative, especially if you have experienced issues with standard silica gel or if your compound is particularly precious and you want to maximize recovery.[2]
B. Crystallization & Recrystallization
Crystallization is a powerful technique for obtaining highly pure solid material.
Question 3: My DBCO derivative "oils out" and won't crystallize. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute or when impurities are present that inhibit crystal lattice formation.
Troubleshooting Guide: Crystallization of DBCO Derivatives
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Compound "oils out" upon cooling. | 1. Solution is too supersaturated. 2. Cooling is too rapid. 3. Impurities are inhibiting crystallization. | 1. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. 2. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. 3. Add a seed crystal of the pure compound if available. |
| No crystals form, even after extended cooling. | 1. The compound is too soluble in the chosen solvent. 2. The solution is not sufficiently concentrated. | 1. Use a Solvent Pair: Dissolve the compound in a minimum of a "good" solvent (in which it is very soluble), and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a drop or two of the good solvent to clarify and then cool. Common pairs include ethanol-water and diethyl ether-hexane.[7] 2. Slowly evaporate some of the solvent to increase the concentration. |
| The recovered crystals are not pure. | Impurities have co-crystallized with the product. | 1. Ensure slow cooling; rapid cooling can trap impurities. 2. Perform a second recrystallization. Purity often increases with each successive crystallization.[8] |
Question 4: Can I crystallize my DBCO derivative as a salt?
Answer: Absolutely. Converting the basic amine to a salt is a very effective strategy to induce crystallization, especially if the freebase is an oil or difficult to crystallize.[9][10] By adding an acid (e.g., HCl in ether or methanol), you form the corresponding ammonium salt, which often has a much higher melting point and a more ordered crystal lattice.[10]
C. Acid-Base Extraction
This is a fundamental workup and purification technique that leverages the basicity of the DBCO core.
Question 5: How do I perform an acid-base extraction to purify my DBCO derivative from non-basic impurities?
Answer: Acid-base extraction is used to move your compound of interest from an organic solvent to an aqueous solution by changing its charge state, leaving neutral or acidic impurities behind.[11][12]
Experimental Protocol: Acid-Base Extraction of a DBCO Derivative
-
Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like dichloromethane (DCM) or diethyl ether.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl).
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent. Shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate. The protonated DBCO derivative salt will now be in the aqueous layer.[13][14]
-
Separation: Drain the lower (aqueous) layer into a clean flask. This contains your desired compound.
-
Repeat (Optional): To ensure complete extraction, you can wash the organic layer again with fresh aqueous acid and combine the aqueous layers.
-
Basification & Recovery: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper). This will deprotonate your DBCO salt, causing the neutral freebase to precipitate or form an oil.[13]
-
Back-Extraction: Add a fresh portion of organic solvent (e.g., DCM) to the flask and transfer back to the separatory funnel. Shake to extract the neutral DBCO derivative back into the organic layer.
-
Final Steps: Drain the organic layer. Wash it with brine (saturated NaCl solution) to remove excess water, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified DBCO derivative.[15]
Question 6: An emulsion formed during my extraction. How do I break it?
Answer: Emulsions are stable suspensions of one liquid in another and are common when working with basic compounds. To break an emulsion, you can try:
-
Letting the separatory funnel stand for a longer period.
-
Gently swirling the funnel instead of vigorous shaking.
-
Adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase and can help force the layers to separate.
II. Visualization of Workflows
Decision-Making for Chromatography Purification
Caption: Troubleshooting workflow for column chromatography of DBCO derivatives.
General Purification Strategy Flowchart
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of 2,5-Diazabicyclo[2.2.2]octane
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of the 2,5-diazabicyclo[2.2.2]octane core, a rigid, three-dimensional scaffold of significant interest in medicinal chemistry and drug development. Its constrained conformation makes it a valuable piperazine analog for fine-tuning the pharmacological properties of drug candidates.[1] However, the synthesis of this strained bicyclic system is often challenging, plagued by side reactions that can significantly lower yields and complicate purification.[1][2]
This document is intended for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causality behind common failures and provides field-proven strategies to overcome them.
Synthetic Overview: The Dieckmann-Analogous Cyclization
The most prevalent and versatile route to the this compound core involves an intramolecular Dieckmann-analogous cyclization of a precursor like a (dioxopiperazinyl)acetate.[2] This key step involves the formation of a new carbon-carbon bond to construct the second six-membered ring of the bicyclic system. The driving force for a standard Dieckmann condensation is the final, irreversible deprotonation of the acidic β-keto ester product.[3][4] However, in this case, the product is a bridged β-keto amide (a lactam) where the bridgehead proton is not acidic. This thermodynamic hurdle is a primary source of difficulty in the synthesis.
A critical innovation to overcome this is the use of a modified Dieckmann condensation, where the intermediate enolate/hemiketal anion is trapped in situ with an electrophile, such as trimethylsilyl chloride (TMSCl).[2] This strategy intercepts the reversible first step, effectively driving the reaction forward to completion.
Caption: Modified Dieckmann-analogous cyclization workflow.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction yield is extremely low, and I primarily recover my starting material. What's going wrong?
-
Observed Problem: TLC or LCMS analysis shows a majority of unreacted (dioxopiperazinyl)acetate precursor even after extended reaction times or warming.
-
Probable Cause & Mechanistic Insight: This is the most common failure mode and is directly related to the thermodynamics of the bicyclic system. The formation of the bicyclo[2.2.2]octane ring system is energetically unfavorable due to significant ring strain.[2] In a standard Dieckmann condensation, the initial cyclization is reversible. Without an acidic proton in the product to be removed, the equilibrium heavily favors the more stable, acyclic starting material.
-
Proposed Solutions & Preventative Measures:
-
Implement Intermediate Trapping: The most effective solution is to use a modified Dieckmann protocol. After deprotonation with a strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LiHMDS), add an electrophilic trapping agent. Trimethylsilyl chloride (TMSCl) is ideal, as it reacts irreversibly with the intermediate hemiketal anion to form a stable mixed silyl acetal, thus preventing the reverse reaction.[2] This captured intermediate can then be hydrolyzed to the desired product during workup.
-
Verify Reagent Quality: Ensure your solvent (e.g., THF) is anhydrous and your base is active. Solutions of LiHMDS or LDA can degrade over time. If preparing LDA in situ, ensure the n-BuLi is properly titrated.
-
Optimize Temperature Protocol: The initial deprotonation should be performed at a low temperature (e.g., -78 °C) to prevent side reactions. The reaction may then be allowed to slowly warm to facilitate cyclization, but this is often insufficient without a trapping strategy.
-
Question 2: I am observing a significant amount of a higher molecular weight byproduct. Is this polymerization?
-
Observed Problem: Besides the starting material and desired product, LCMS or GPC shows a species with approximately double the mass of the starting material.
-
Probable Cause & Mechanistic Insight: This is likely a result of an intermolecular Dieckmann or Claisen condensation competing with the desired intramolecular cyclization.[5] Instead of the enolate attacking the ester on the same molecule, it attacks an ester on a different molecule, leading to the formation of dimers and oligomers. This side reaction is favored at higher concentrations.
-
Proposed Solutions & Preventative Measures:
-
Employ High-Dilution Conditions: The most critical factor to favor intramolecular reactions is concentration. The reaction should be run at a low concentration (typically 0.01-0.05 M). For best results, add the precursor solution slowly via a syringe pump to a solution of the base. This maintains a constantly low concentration of the reactive enolate, minimizing the chance of two molecules finding each other.
-
Use a Strong, Non-Nucleophilic Base: Bases like LiHMDS, KHMDS, or LDA are preferred over alkoxides (e.g., NaOEt).[5] These bulky bases rapidly and cleanly generate the kinetic enolate, promoting the faster intramolecular cyclization before intermolecular reactions can occur.[5]
-
References
Technical Support Center: Optimizing Asymmetric Reactions Catalyzed by 2,5-Diazabicyclo[2.2.2]octane-Derived Salen-Metal Complexes
Welcome to the technical support center for optimizing reaction conditions in asymmetric catalysis utilizing chiral 2,5-diazabicyclo[2.2.2]octane-based salen-metal complexes. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of these powerful catalytic systems, troubleshoot common experimental challenges, and achieve high yields and enantioselectivities. The rigid C2-symmetric scaffold of cis-2,5-diaminobicyclo[2.2.2]octane provides a unique and highly effective chiral environment for a variety of metal-catalyzed transformations.[1][2]
This resource is structured to provide practical, in-depth guidance through a series of troubleshooting scenarios and frequently asked questions, grounded in established scientific principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing a systematic approach to identifying the root cause and implementing effective solutions.
Problem 1: Low Enantioselectivity (ee)
Low enantioselectivity is a common hurdle in asymmetric catalysis. The source of this issue can often be traced back to the catalyst's chiral environment, the reaction conditions, or the purity of the starting materials.
Possible Causes and Recommended Actions:
-
Suboptimal Ligand Structure: The electronic and steric properties of the salen ligand are critical for effective chiral induction.[3][4]
-
Solution: Modify the substituents on the salicylaldehyde portion of the ligand. Electron-donating groups on the ligand can enhance enantioselectivity in some reactions, such as (salen)Mn-catalyzed epoxidation.[3] Conversely, altering the steric bulk near the metal center can create a more defined chiral pocket, improving facial selectivity. For instance, replacing bulky tert-butyl groups with methoxy groups has been shown to enhance the catalytic efficiency of a cobalt(II)-salen complex in asymmetric cyclopropanation.[1][2]
-
-
Presence of Achiral Catalytic Species: Contamination with an achiral version of the catalyst or the presence of an unbound metal salt can lead to a racemic background reaction, thus lowering the overall ee.
-
Solution: Ensure the complete formation of the chiral salen-metal complex. This can be achieved by carefully controlling the stoichiometry of the ligand and the metal salt during catalyst preparation. Purification of the complex before use is highly recommended.
-
-
Incorrect Solvent Choice: The solvent can influence the conformation of the catalyst and the transition state of the reaction, thereby affecting enantioselectivity.
-
Solution: Conduct a solvent screen. Aprotic solvents are generally preferred for these types of reactions. For example, in the Nozaki-Hiyama-Kishi allylation, THF has been shown to provide superior yield and enantioselectivity compared to solvents like dichloromethane or DMF.[5]
-
-
Suboptimal Reaction Temperature: Temperature can have a significant impact on the energy difference between the diastereomeric transition states.
-
Solution: Lowering the reaction temperature often leads to higher enantioselectivity, as it favors the lower-energy transition state that leads to the desired enantiomer. For instance, in the hetero-Diels-Alder reaction, performing the reaction at 0°C can yield better results than at room temperature.[5]
-
-
Presence of Water or Other Impurities: Water can hydrolyze the catalyst or interfere with its coordination, leading to a decrease in enantioselectivity.
-
Solution: Use anhydrous solvents and reagents. Drying agents, such as molecular sieves, can be added to the reaction mixture to scavenge any trace amounts of water. Ensure all glassware is thoroughly dried before use.
-
Problem 2: Low Reaction Yield or Incomplete Conversion
Low yields can be frustrating and may stem from catalyst deactivation, slow reaction kinetics, or competing side reactions.
Possible Causes and Recommended Actions:
-
Catalyst Deactivation: The catalyst may be unstable under the reaction conditions or susceptible to poisoning by impurities. Cobalt and chromium salen complexes, for example, can be sensitive to air and moisture.[6][7]
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure starting materials and solvents are free from impurities that could act as catalyst poisons. In some cases, increasing the catalyst loading might be necessary, but this should be done judiciously.
-
-
Insufficient Catalyst Loading: The amount of catalyst may not be sufficient to drive the reaction to completion in a reasonable timeframe.
-
Solution: While keeping catalyst loading low is desirable, a systematic optimization of the catalyst loading should be performed. For some hetero-Diels-Alder reactions, catalyst loadings as low as 0.01 mol% have been effective.[8]
-
-
Poor Substrate Reactivity: The electronic or steric properties of the substrate may hinder its interaction with the catalyst.
-
Solution: For substrates with low reactivity, increasing the reaction temperature or concentration may improve the reaction rate. However, be mindful that this could negatively impact enantioselectivity. Alternatively, modification of the substrate to include more activating groups could be considered.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. In the Henry (nitroaldol) reaction, for example, dehydration of the nitroalkanol product to form a nitroalkene can be a significant side reaction.[9]
-
Solution: Adjusting the reaction conditions can help to suppress side reactions. For instance, in the Henry reaction, careful selection of the base and solvent can minimize the formation of the elimination product. Using a milder base or running the reaction at a lower temperature can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right metal for my salen-2,5-diazabicyclo[2.2.2]octane catalyst?
The choice of metal is crucial as it dictates the Lewis acidity and redox properties of the catalyst, and thus its suitability for a specific reaction. For example:
-
Chromium(III) complexes are highly effective for asymmetric hetero-Diels-Alder reactions and Nozaki-Hiyama-Kishi allylations.[2]
-
Cobalt(II) complexes have shown excellent efficiency in asymmetric cyclopropanation.[1][2]
-
Copper(I) complexes are well-suited for asymmetric Henry ("nitroaldol") condensations.[1][2]
Q2: What is the optimal catalyst loading for these reactions?
The optimal catalyst loading is a balance between reaction efficiency and cost-effectiveness. It is highly dependent on the specific reaction and substrate. It is recommended to start with a catalyst loading in the range of 1-10 mol% and then optimize downwards. For highly efficient systems, such as some dirhodium(II)-catalyzed hetero-Diels-Alder reactions, loadings as low as 0.01 mol% can be achieved.[8]
Q3: How can I improve the diastereoselectivity of my reaction?
Diastereoselectivity can often be improved by:
-
Ligand Modification: Introducing bulkier substituents on the salen ligand can create a more sterically demanding environment around the metal center, favoring the formation of one diastereomer over the other.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. A screen of different solvents is recommended.
-
Additives: In some cases, the addition of a co-catalyst or an additive can enhance diastereoselectivity. For example, in some cyclopropanation reactions, additives can influence the steric environment around the catalyst.[10]
Q4: My reaction is very slow. How can I increase the reaction rate without compromising enantioselectivity?
Increasing the reaction rate can be achieved by:
-
Increasing the Catalyst Loading: This is the most straightforward approach, but it should be optimized.
-
Increasing the Concentration: A higher concentration of reactants can lead to a faster reaction.
-
Optimizing the Temperature: While lower temperatures often favor higher enantioselectivity, a careful study of the temperature profile is necessary to find a balance between rate and selectivity.
-
Ligand Electronics: Modifying the electronic properties of the salen ligand can sometimes accelerate the reaction.
Q5: How do I prepare and handle the chiral cis-2,5-diaminobicyclo[2.2.2]octane ligand and its salen-metal complexes?
The enantiopure cis-2,5-diaminobicyclo[2.2.2]octane can be synthesized from benzoic acid.[2] The salen ligands are typically prepared by the condensation of the diamine with the appropriate salicylaldehyde. The metal complexes are then formed by reacting the salen ligand with a suitable metal salt. Many of these complexes are air and moisture sensitive and should be handled under an inert atmosphere. Storage in a desiccator or a glovebox is recommended.
Experimental Protocols
General Protocol for Asymmetric Hetero-Diels-Alder Reaction Catalyzed by a Cr(III)-Salen Complex
This protocol is a general guideline and may require optimization for specific substrates.
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the chiral Cr(III)-salen complex (5 mol%).
-
Add anhydrous solvent (e.g., THF, 0.1 M) and stir the mixture.
-
Add the aldehyde (1.0 equivalent) to the solution and stir for 10-15 minutes at the desired temperature (e.g., 0 °C).
-
Add the diene (1.2 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction with an appropriate reagent (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Asymmetric Henry (Nitroaldol) Reaction Catalyzed by a Cu(I)-Salen Complex
This protocol is a general guideline and may require optimization for specific substrates.
-
In a flame-dried round-bottom flask under an inert atmosphere, add the chiral Cu(I)-salen complex (5 mol%).
-
Add an anhydrous solvent (e.g., ethanol, 0.2 M).[11]
-
Add the aldehyde (1.0 equivalent) and nitromethane (5-10 equivalents).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor its progress by TLC or GC/LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-nitroalcohol.
Data Presentation
Table 1: Influence of Reaction Parameters on Enantioselectivity
| Parameter | General Trend for Higher ee | Rationale |
| Temperature | Lower | Increases the energy difference between diastereomeric transition states. |
| Solvent | Aprotic, less coordinating | Minimizes interference with catalyst-substrate coordination. |
| Catalyst Loading | Optimized (often lower) | Can reduce the impact of any achiral impurities or side reactions. |
| Ligand Sterics | Increased bulk near the chiral center | Enhances facial discrimination of the substrate. |
| Ligand Electronics | Tuned (often electron-donating) | Can influence the position of the transition state along the reaction coordinate.[3] |
Visualizations
Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity.
Catalytic Cycle Overview
Caption: A simplified overview of an asymmetric catalytic cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Steric Hindrance in 2,5-Diazabicyclo[2.2.2]octane Reactions
Welcome to the technical support center for synthetic methodologies involving the 2,5-diazabicyclo[2.2.2]octane (DBCO) scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this sterically demanding, yet synthetically valuable, bicyclic diamine. Its rigid, caged structure provides a powerful tool for creating conformationally constrained analogs of piperazines, which are crucial in drug discovery.[1][2] However, this same rigidity is the primary source of steric hindrance that can often lead to sluggish reactions, low yields, and unexpected side products.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the underlying principles of the steric challenges associated with the DBCO core and provide actionable, field-tested strategies to overcome them.
Section 1: Understanding the Core Challenge - Steric Hindrance in the DBCO Scaffold
The inherent rigidity of the bicyclo[2.2.2]octane framework is a double-edged sword. While it offers precise spatial orientation of substituents, it also significantly restricts access to the nitrogen atoms for N-alkylation or N-arylation reactions.[1] This steric congestion is the root cause of many synthetic hurdles.[3][4]
FAQ 1: Why are my N-alkylation or N-arylation reactions with DBCO derivatives so slow or low-yielding compared to simpler cyclic amines?
Answer: The primary reason is steric hindrance. The bicyclic structure of this compound creates a congested environment around the nitrogen atoms. Unlike flexible cyclic amines like piperazine, the DBCO core cannot easily adopt a conformation that exposes the nitrogen lone pair for nucleophilic attack. This leads to a higher activation energy for the reaction, resulting in slower reaction rates and lower yields.[3]
Furthermore, bulky substituents on either the DBCO scaffold or the electrophile (your alkylating or arylating agent) will exacerbate this issue.[5][6] The combination of a sterically hindered amine and a bulky electrophile presents a significant energetic barrier to the desired SN2 or cross-coupling reaction.[3][7]
Diagram: Visualizing Steric Hindrance
Caption: Steric clash between a bulky electrophile and the congested DBCO scaffold.
Section 2: Troubleshooting Guide for Common Synthetic Problems
This section provides a systematic approach to troubleshooting common issues encountered during the functionalization of the DBCO core.
Problem 1: Low or No Product Yield in N-Alkylation Reactions
You're attempting to alkylate a DBCO derivative, but you're observing very low conversion of your starting material.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low-yield N-alkylation of DBCO.
Detailed Explanations & Protocols
-
Insufficiently Strong Base: The nucleophilicity of the DBCO nitrogen needs to be enhanced by deprotonation. Weak inorganic bases like K₂CO₃ are often insufficient.
-
Recommendation: Move to stronger bases such as sodium hydride (NaH), potassium hydride (KH), or cesium carbonate (Cs₂CO₃).[3] These will more effectively deprotonate the secondary amine, increasing its reactivity.
-
-
Inadequate Temperature: Many reactions involving sterically hindered substrates require higher temperatures to overcome the activation energy barrier.
-
Recommendation: If your reaction is running at room temperature, try gradually increasing the heat to 50-80 °C, and if necessary, up to 120 °C. Monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition.[3]
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in solvating the reactants and facilitating the SN2 pathway.
-
Recommendation: Polar aprotic solvents like DMF, DMSO, or NMP are generally good choices as they can stabilize the transition state.
-
-
Poor Leaving Group on the Electrophile: The reactivity of the electrophile is also crucial.
-
Recommendation: If possible, use an alkyl iodide or bromide instead of a chloride or tosylate, as they are better leaving groups.
-
Protocol: General Procedure for N-Alkylation of a DBCO Derivative
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the DBCO starting material (1.0 equiv) and a suitable dry, polar aprotic solvent (e.g., DMF).
-
Cool the solution to 0 °C and add a strong base (e.g., NaH, 1.2 equiv) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide (1.1 equiv) dropwise at room temperature.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Problem 2: Difficulty in Achieving Selective Mono-alkylation
You are trying to perform a mono-alkylation on a symmetric DBCO scaffold but are getting significant amounts of the di-alkylated product.
Answer: Due to the symmetrical nature of the DBCO core, achieving selective mono-alkylation can be challenging. However, it is possible through careful control of stoichiometry and reaction conditions.
-
Stoichiometry is Key: Use a slight excess (1.0-1.1 equivalents) of the alkylating agent relative to the DBCO substrate.[3] Adding the alkylating agent slowly to the reaction mixture can also help to favor mono-alkylation.
-
Lower Temperatures: Running the reaction at a lower temperature can sometimes improve selectivity by slowing down the rate of the second alkylation.
-
Use of a Bulky Protecting Group: If your synthesis allows, you can protect one of the nitrogens with a bulky protecting group (e.g., a Boc or Cbz group), perform the alkylation on the unprotected nitrogen, and then deprotect the other nitrogen.
Problem 3: Challenges in N-Arylation (Buchwald-Hartwig or Ullmann type reactions)
Your N-arylation reactions are not proceeding as expected, with low yields or decomposition of starting materials.
Answer: N-arylation of sterically hindered amines like DBCO derivatives is a known challenge. The bulky DBCO scaffold can hinder the formation of the key palladium-anilide intermediate in Buchwald-Hartwig couplings.[8]
Strategies for Successful N-Arylation:
-
Ligand Choice is Crucial: For palladium-catalyzed reactions, use bulky, electron-rich phosphine ligands. Ligands like tBuXPhos have shown success in promoting C-N bond formation with sterically demanding substrates.[8]
-
Base Selection: Strong, non-nucleophilic bases are essential. Lithium bis(trimethylsilyl)amide (LiHMDS) is often a good choice.[8] Milder organic bases like DABCO itself (used catalytically with a stronger base) have been explored but may give lower yields.[8]
-
Reaction Conditions: These reactions often require elevated temperatures (80-120 °C) and anhydrous, deoxygenated conditions to be successful.
Data Summary: Optimizing N-Arylation Conditions
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂ (dba)₃ | Common palladium precursors. |
| Ligand | Bulky, electron-rich phosphines (e.g., tBuXPhos) | Facilitates reductive elimination from the sterically crowded intermediate. |
| Base | LiHMDS, NaOtBu, K₃PO₄ | Strong, non-nucleophilic bases are required. |
| Solvent | Toluene, Dioxane | Anhydrous, non-coordinating solvents are preferred. |
| Temperature | 80 - 120 °C | To overcome the high activation energy. |
Section 3: Advanced Topics and Special Cases
FAQ 2: Can I use DBCO derivatives as chiral scaffolds in asymmetric catalysis?
Answer: Absolutely. The rigid, chiral nature of the DBCO scaffold makes it an excellent platform for developing new chiral ligands for asymmetric catalysis.[9] By functionalizing the DBCO core with coordinating groups, you can create novel "salen" type ligands that can complex with transition metals for applications in enantioselective reactions like cyclopropanation and hetero-Diels-Alder reactions.[9]
FAQ 3: Are there alternative synthetic routes to functionalized DBCOs that avoid direct N-alkylation/arylation?
Answer: Yes, constructing the bicyclic system with the desired substituents already in place can be a powerful strategy. One such method is the Dieckmann-analogous cyclization of (dioxopiperazinyl)acetates.[10] This approach can be challenging due to the strain of the bicyclo[2.2.2]octane system, but it offers a way to build complex DBCO derivatives.[1][10] Additionally, 1,3-dipolar cycloaddition reactions of 3-oxidopyraziniums can lead to the formation of the this compound core, sometimes through a rearrangement of an initial 3,8-diazabicyclo[3.2.1]octane adduct.[6][11]
We hope this technical support guide provides you with the necessary information to overcome the synthetic challenges associated with the this compound scaffold. For further inquiries or application-specific support, please do not hesitate to contact our technical service team.
References
- 1. Benzyl this compound-2-carboxylate | 956794-81-3 | Benchchem [benchchem.com]
- 2. Chiral bridged piperazines: synthesis of (1S,4S) this compound [ch.ic.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium‐Catalyzed para‐C−H Arylation of Anilines with Aromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
troubleshooting low diastereoselectivity in 2,5-diazabicyclo[2.2.2]octane synthesis
Welcome to the technical support center for the synthesis of 2,5-diazabicyclo[2.2.2]octanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable synthetic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your synthetic routes, with a particular focus on achieving high diastereoselectivity.
Troubleshooting Guide: Low Diastereoselectivity
Low diastereoselectivity is a common hurdle in the synthesis of complex molecules. In the case of 2,5-diazabicyclo[2.2.2]octanes, the rigid bicyclic structure presents unique stereochemical challenges. This section provides a question-and-answer formatted guide to address specific issues you may encounter.
Question 1: My synthesis of a 2,5-diazabicyclo[2.2.2]octane derivative is resulting in a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity in the formation of the this compound core is multifactorial and highly dependent on the chosen synthetic route. The key to controlling the stereochemical outcome often lies in understanding and manipulating the transition state of the cyclization step. Here are the primary factors to consider:
-
Substrate Control: The inherent stereochemistry of your starting materials is the most fundamental factor. The use of chiral pool starting materials, such as amino acids, can pre-determine the stereocenters in the final product. For example, starting with (S)-aspartate or (S)-glutamate has been successfully used to synthesize stereoisomerically pure 2,5-diazabicyclo[2.2.2]octanes.[1]
-
Reaction Mechanism: The mechanism of the key bond-forming reaction dictates the spatial arrangement of the atoms in the transition state. Common strategies for forming the bicyclic core include Dieckmann-analogous cyclizations, intramolecular [4+2] hetero-Diels-Alder reactions, and reductive aminations.[1][2] Each of these pathways has different stereochemical demands.
-
Chelation Effects: In reactions like the Dieckmann-analogous cyclization, the formation of a metal chelate in the transition state can rigidly hold the molecule in a specific conformation, leading to high diastereoselectivity. The choice of the metal cation (e.g., Na⁺) can be crucial in forming a stable six-membered chelate intermediate that directs the cyclization.[1]
-
Steric Hindrance: The steric bulk of substituents on the precursor molecule can significantly influence the approach of reagents and favor the formation of one diastereomer over another. Bulky protecting groups or substituents can be strategically employed to block one face of the molecule during the key cyclization step.
-
Reaction Conditions: Temperature, solvent, and the choice of base or catalyst can all impact the energy difference between the diastereomeric transition states. Lower reaction temperatures generally favor the thermodynamically more stable product, often leading to higher diastereoselectivity.
dot graph TD { A[Low Diastereoselectivity] --> B{Investigate}; B --> C[Substrate Control]; B --> D[Reaction Mechanism]; B --> E[Chelation Effects]; B --> F[Steric Hindrance]; B --> G[Reaction Conditions]; C --> C1[Chiral Pool Starting Materials]; D --> D1[Dieckmann Cyclization]; D --> D2[Diels-Alder Reaction]; E --> E1[Choice of Metal Cation]; F --> F1[Bulky Protecting Groups]; G --> G1[Temperature]; G --> G2[Solvent]; }
Caption: Key factors influencing diastereoselectivity.
Question 2: I am attempting a Dieckmann-analogous cyclization to form the this compound core, but the diastereoselectivity is poor. How can I optimize this specific reaction?
Answer: The Dieckmann-analogous cyclization is a powerful tool for this synthesis, and its diastereoselectivity is often dictated by the formation of a rigid intermediate. Here’s how you can troubleshoot and optimize this reaction:
-
Base and Counter-ion: The choice of base is critical. For this cyclization, strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used. The counter-ion of the base can play a significant role in chelation. For instance, Na⁺ is known to form a stable six-membered chelate with certain substrates, leading to high diastereoselectivity.[1] If you are using a different base, consider switching to a sodium-based one to promote this chelation effect.
-
Solvent: The solvent can influence the stability of the chelated intermediate. Aprotic solvents like tetrahydrofuran (THF) or toluene are generally preferred as they do not interfere with the base or the chelation.
-
Temperature: As with most stereoselective reactions, lower temperatures are generally better. Running the reaction at 0 °C or even -78 °C can enhance the diastereoselectivity by increasing the energy difference between the competing diastereomeric transition states.
-
Trapping of the Intermediate: In some cases, the initially formed cyclized intermediate can be unstable. Trapping this intermediate in situ can prevent side reactions and improve both yield and diastereoselectivity. For example, using a trapping agent like trimethylsilyl chloride (TMS-Cl) has been shown to be effective.[1]
| Parameter | Recommendation for High Diastereoselectivity | Rationale |
| Base | Sodium-based (e.g., NaH) | Promotes the formation of a rigid Na⁺-chelated intermediate, directing the stereochemical outcome.[1] |
| Solvent | Aprotic (e.g., THF, Toluene) | Prevents interference with the base and the chelated intermediate. |
| Temperature | Low (e.g., 0 °C to -78 °C) | Increases the energy difference between diastereomeric transition states, favoring the more stable product. |
| Additive | Trapping agent (e.g., TMS-Cl) | Stabilizes the initial cyclization product, preventing side reactions that could lower diastereoselectivity.[1] |
Question 3: Can the use of chiral auxiliaries improve the diastereoselectivity in my this compound synthesis?
Answer: Yes, the use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in a wide range of organic reactions, and it can be applied to the synthesis of 2,5-diazabicyclo[2.2.2]octanes. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the starting material. It directs the stereochemical course of a reaction and is then removed to yield the desired enantiomerically or diastereomerically enriched product.
While the provided search results do not detail a specific example of using a chiral auxiliary for this exact synthesis, the principle remains a viable approach. For instance, a chiral amine could be used to resolve a racemic mixture of a key intermediate, such as this compound-3,6-dione-1,4-dicarboxylic acid, through the formation of diastereomeric salts.[3][4] This allows for the separation of the diastereomers before proceeding with the synthesis.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis of 2,5-diazabicyclo[2.2.2]octanes.
What are the most common synthetic routes to 2,5-diazabicyclo[2.2.2]octanes?
The synthesis of the this compound scaffold can be approached through several key strategies:
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Dieckmann-Analogous Cyclization: This is a powerful method that involves the intramolecular condensation of a suitably substituted piperazine derivative.[1] This method is particularly useful for creating substituted bicyclic systems with high diastereoselectivity, often guided by chelation effects.[1]
-
Reduction of Bicyclic Diketopiperazines: The parent this compound can be synthesized by the reduction of this compound-3,6-dione.[3] Strong reducing agents like lithium aluminum hydride (LAH) are typically used for this transformation.[3]
-
Intramolecular Diels-Alder Reactions: The bicyclic core can be constructed through an intramolecular [4+2] hetero-Diels-Alder reaction.[2] This approach involves a diene and a dienophile within the same molecule, which upon cyclization, form the bridged ring system.
-
From Chiral Starting Materials: Enantiomerically pure 2,5-diazabicyclo[2.2.2]octanes can be synthesized starting from chiral pool materials like L-homoserine lactone.[5]
dot graph { rankdir="LR"; node [shape=box, style=rounded]; "Synthetic Routes" -- "Dieckmann-Analogous Cyclization"; "Synthetic Routes" -- "Reduction of Diketopiperazines"; "Synthetic Routes" -- "Intramolecular Diels-Alder"; "Synthetic Routes" -- "Chiral Pool Synthesis"; }
Caption: Common synthetic routes to 2,5-diazabicyclo[2.2.2]octanes.
How can I characterize the diastereomers of my this compound product?
Characterizing the diastereomers of your product is crucial for confirming the success of your stereoselective synthesis. The following techniques are commonly employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between diastereomers. The different spatial arrangements of the atoms in diastereomers will result in distinct chemical shifts and coupling constants for the protons and carbons in the molecule.
-
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides unambiguous proof of the relative and absolute stereochemistry.[3][4]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate and quantify the different stereoisomers in your product mixture, allowing you to determine the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.).
What are some of the applications of 2,5-diazabicyclo[2.2.2]octanes?
The rigid, conformationally constrained structure of 2,5-diazabicyclo[2.2.2]octanes makes them valuable scaffolds in medicinal chemistry and materials science. Some of their applications include:
-
Pharmacologically Active Compounds: The piperazine moiety is a common feature in many drugs, and the bicyclic nature of 2,5-diazabicyclo[2.2.2]octanes provides a conformationally fixed piperazine analog.[5] They have been investigated as potential KOR agonists.[6]
-
Chiral Ligands in Asymmetric Catalysis: Enantiomerically pure this compound derivatives can serve as chiral ligands for transition metals in asymmetric catalysis.[7]
-
Building Blocks in Organic Synthesis: These compounds are versatile building blocks for the synthesis of more complex molecules, including natural products.[2][5]
References
- 1. researchgate.net [researchgate.net]
- 2. A fungal P450 deconstructs the this compound ring en route to the complete biosynthesis of 21R-citrinadin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (1R,4R)-2,5-Diazabicyclo(2.2.2)octane () for sale [vulcanchem.com]
- 4. This compound-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 5. Chiral bridged piperazines: synthesis of (1S,4S) this compound [ch.ic.ac.uk]
- 6. Stereoselective synthesis of conformationally restricted KOR agonists based on the this compound scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Considerations for 2,5-Diazabicyclo[2.2.2]octane Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 2,5-diazabicyclo[2.2.2]octane and its derivatives. This document is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and successful scale-up campaign.
Section 1: Synthetic Strategy for Scalable Production
The rigid, bicyclic structure of this compound makes it a valuable scaffold in medicinal chemistry and materials science.[1] However, its synthesis, particularly on a larger scale, is not without challenges, primarily due to the strain inherent in the bicyclo[2.2.2]octane system.[2] The most common and industrially viable approach involves a two-step sequence: the formation of a piperazine-2,5-dione (also known as a diketopiperazine or DKP) intermediate, followed by its reduction.
This pathway is favored for its relatively accessible starting materials and robust reaction conditions. The initial step, the cyclodimerization of amino acids or their esters, typically proceeds in high yield.[3][4] The subsequent reduction of the two amide bonds within the DKP core to amines forms the bicyclic product.[5]
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process, presented in a question-and-answer format.
Stage 1: Piperazine-2,5-dione (DKP) Formation
Question: My DKP formation from glycine (or other amino acid esters) is resulting in low yields and a significant amount of polymeric byproduct. What's going wrong?
Answer: This is a common issue when scaling up DKP synthesis. The primary culprits are usually related to reaction conditions and moisture control.
-
Causality: The formation of linear polypeptides competes with the desired intramolecular cyclization. This is often exacerbated by incorrect temperatures or the presence of water, which can hydrolyze the ester intermediates and promote linear chain extension.
-
Troubleshooting Steps:
-
Strict Moisture Control: Ensure all reagents, solvents (like ethylene glycol or glycerol), and glassware are rigorously dried. Water can interfere with the cyclization mechanism.[3]
-
Temperature Management: The thermal cyclization requires precise temperature control. For glycine heated in ethylene glycol, temperatures around 170 °C are often cited.[3] On a larger scale, hotspots in the reactor can lead to charring and side reactions, while insufficient heating will slow the reaction and favor polymerization. Use a well-calibrated temperature probe and ensure efficient stirring.
-
Starting Material Purity: Use high-purity amino acid esters. Impurities can act as chain terminators or promote side reactions.
-
Reaction Time: Overly extended reaction times at high temperatures can lead to product degradation. Monitor the reaction progress by TLC or in-process NMR to determine the optimal endpoint.
-
Stage 2: Reduction of Piperazine-2,5-dione
Question: The reduction of my DKP intermediate with Lithium Aluminum Hydride (LiAlH₄) is incomplete. How can I drive the reaction to completion?
Answer: Incomplete reduction is often traced back to the quality of the reducing agent, the solubility of the DKP, or insufficient stoichiometry.
-
Causality: LiAlH₄ is extremely reactive and can be partially deactivated by moisture or atmospheric CO₂. Furthermore, many DKP intermediates have poor solubility in common ethereal solvents like THF at lower temperatures, limiting their interaction with the reducing agent.
-
Troubleshooting Steps:
-
Verify LiAlH₄ Activity: Use a freshly opened bottle of LiAlH₄ or titrate an older batch to determine its active hydride content.
-
Increase Stoichiometry: On scale-up, it's common to require a slight excess of the reducing agent (e.g., 4-6 equivalents per DKP molecule) to account for any deactivation and ensure the reduction of both amide bonds.
-
Improve DKP Solubility: The use of a Soxhlet extractor is a highly effective, if slow, method for introducing the DKP to the LiAlH₄ solution, ensuring that only dissolved material enters the reaction.[5] For direct addition, consider using a higher-boiling solvent like dioxane or a co-solvent system, and ensure the reaction is maintained at reflux to maximize solubility.
-
Reaction Temperature and Time: Ensure the reaction is heated to reflux for a sufficient period (often 16-24 hours). Monitor the disappearance of the starting material by TLC or LC-MS.
-
Table 1: Comparison of Reducing Agents for DKP Reduction
| Reducing Agent | Solvent | Pros | Cons on Scale-Up |
| LiAlH₄ | THF, Dioxane | High reactivity, effective for amides.[4][5] | Highly pyrophoric, hazardous work-up, moisture sensitive. |
| Borane (BH₃) | THF | Less pyrophoric than LiAlH₄, selective for amides. | Requires careful handling (toxic gas), may require longer reaction times. |
| Red-Al® | Toluene | Liquid, easier to handle than solid LiAlH₄, high reactivity. | Pyrophoric, viscous, can be difficult to measure accurately. |
Question: My LiAlH₄ work-up is generating a gelatinous aluminum salt precipitate that is impossible to filter on a large scale. How can I improve this?
Answer: This is a classic scale-up problem with LiAlH₄ reductions. The "Fieser" work-up method is designed to produce a granular, easily filterable solid.
-
Causality: The nature of the aluminum salts formed during quenching depends heavily on the precise amount of water and base added. Incorrect ratios lead to the formation of a fine, gelatinous aluminum hydroxide that clogs filter media.
-
Scalable Quench Protocol (Fieser Method):
-
Cool the reaction vessel to 0 °C in an ice bath.
-
For every 'X' g of LiAlH₄ used, add the following sequentially and slowly:
-
'X' mL of water
-
'X' mL of 15% (w/v) aqueous NaOH
-
'3X' mL of water
-
-
Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour. This process allows the aluminum salts to granulate.
-
The resulting white, sandy solid can be easily removed by filtration. Wash the filter cake thoroughly with the reaction solvent (e.g., THF) to recover all the product.
-
Stage 3: Purification and Isolation
Question: How can I effectively purify the final this compound product, which is a volatile and hygroscopic solid?
Answer: Purification of the free base can be challenging. A common strategy is to first isolate and purify the product as a stable salt.
-
Causality: The free base is a low-melting, hygroscopic solid that can be difficult to handle and may be lost during solvent removal due to its volatility.
-
Recommended Purification Strategy:
-
Salt Formation: After the work-up and filtration of the aluminum salts, treat the crude filtrate with a solution of HCl in a non-polar solvent (e.g., diethyl ether or isopropanol). The dihydrochloride salt of the product will precipitate.
-
Recrystallization of the Salt: The precipitated dihydrochloride salt can be collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.
-
Liberation of the Free Base: If the free base is required, the purified salt can be dissolved in a minimal amount of water, basified with a strong base (e.g., 50% NaOH), and extracted into a suitable organic solvent (e.g., dichloromethane or chloroform). Careful removal of the solvent under reduced pressure will yield the purified free base.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most critical safety considerations when scaling up a LiAlH₄ reduction? A1: LiAlH₄ reacts violently with water and protic solvents. On a large scale, this poses a significant fire and explosion risk. Key precautions include:
-
Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon).
-
Dry Equipment and Reagents: Ensure the reactor and all solvents are scrupulously dry.
-
Controlled Addition: The quenching reagents must be added slowly and cautiously, with efficient cooling to manage the exothermic reaction.
-
Proper PPE: Fire-retardant lab coats, safety glasses, and face shields are mandatory.
-
Quenching Plan: Have a clear, rehearsed plan for quenching both the reaction and any potential spills. A bucket of dry sand should be readily available.
Q2: Can I use protecting groups on the DKP nitrogens, and how does that affect the reduction? A2: Yes, N-alkylation or N-acylation of the DKP is a common strategy for introducing diversity.[6][7] For example, N-benzylation is frequently used. However, the choice of protecting group is critical.
-
Benzyl Groups: These are stable to LiAlH₄ and will be retained in the final product. They can be removed later via hydrogenolysis.
-
Boc Groups: These will be reduced by LiAlH₄ and are not suitable.
-
Acyl Groups: These will also be reduced by LiAlH₄ to the corresponding ethyl-amine derivative.
Q3: What analytical methods are best for monitoring reaction progress and final purity? A3: A combination of techniques is recommended:
-
Reaction Monitoring:
-
TLC: Excellent for quickly visualizing the disappearance of the DKP starting material.
-
LC-MS: Provides more quantitative information on the conversion and can help identify major byproducts.
-
-
Final Product Analysis:
-
¹H and ¹³C NMR: Essential for confirming the structure of the bicyclic product and assessing purity.[5]
-
GC-MS: Useful for assessing the purity of the volatile free base.
-
Elemental Analysis: Confirms the elemental composition, especially for the purified salt form.
-
Caption: Decision tree for troubleshooting an incomplete DKP reduction.
Section 4: Key Experimental Protocol
This section provides a representative, scalable protocol for the synthesis of the parent this compound.
Protocol 1: Synthesis of Piperazine-2,5-dione (Glycine Anhydride)
-
Reactor Setup: Equip a suitable reactor with a mechanical stirrer, a temperature probe, and a distillation condenser.
-
Charge Reagents: Charge the reactor with ethylene glycol (approx. 5 mL per gram of glycine).
-
Heating: Begin stirring and heat the ethylene glycol to 170-175 °C.
-
Addition: Slowly add glycine (1.0 eq) to the hot solvent. Be mindful of initial foaming.
-
Reaction: Maintain the reaction temperature at 170-175 °C for 4-6 hours. The product will begin to precipitate as a white solid.
-
Cooling & Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.
-
Filtration: Filter the solid product and wash the cake sequentially with cold water and then cold ethanol to remove residual ethylene glycol.
-
Drying: Dry the white solid under vacuum at 60-80 °C to a constant weight. Typical yields are 70-85%.
Protocol 2: Reduction to this compound
SAFETY: This procedure must be performed under a strict inert atmosphere by trained personnel.
-
Reactor Setup: Equip a dry, inerted reactor with a mechanical stirrer, reflux condenser, and an addition funnel.
-
Charge LiAlH₄: Charge the reactor with anhydrous THF (approx. 100 mL per 1 g of DKP) followed by the cautious, portion-wise addition of LiAlH₄ (5.0 eq).
-
Charge DKP: Add the dry piperazine-2,5-dione (1.0 eq) to the stirred slurry at room temperature.
-
Reflux: Heat the mixture to reflux and maintain for 16-24 hours. The reaction mixture will turn grey.
-
Cooling: Cool the reactor to 0 °C using an ice/salt bath.
-
Quenching: Following the Fieser method described in the troubleshooting section, slowly and sequentially add water, 15% NaOH, and then more water.
-
Granulation: Remove the cooling bath and stir the mixture vigorously for 1-2 hours at room temperature.
-
Filtration: Filter the granular white aluminum salts and wash the filter cake thoroughly with additional THF.
-
Isolation (as HCl salt): Combine the filtrates and slowly add a solution of 2M HCl in diethyl ether until precipitation is complete. Filter the resulting white solid, wash with diethyl ether, and dry under vacuum to yield this compound dihydrochloride.
Section 5: References
-
Pokorna, A., Bobal, P., Oravec, M., & Jampilek, J. (n.d.). Piperazine-2,5-dione (2) synthesis. ResearchGate. Retrieved from --INVALID-LINK--
-
Yin, W., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters. Available at: --INVALID-LINK--
-
Wikipedia. (n.d.). 2,5-Diketopiperazine. Retrieved from --INVALID-LINK--
-
Wang, L., et al. (2021). Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. RSC Advances. Available at: --INVALID-LINK--
-
Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: --INVALID-LINK--
-
Holl, R., et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry. Available at: --INVALID-LINK--
-
Whitmore, F. C. (1950). Preparation of diazabicyclo-octane. Google Patents. Retrieved from --INVALID-LINK--
-
Patent CN113447199A. (n.d.). A kind of synthetic method of (1s,4s)-2,5-diazabicyclo[2.2.2]octane. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Benzyl this compound-2-carboxylate. Retrieved from --INVALID-LINK--
-
Patent CN111892599B. (n.d.). Synthesis method of 2,5-diazabicyclo [2.2.2] octane-2-tert-butyl carboxylate. Retrieved from --INVALID-LINK--
-
Trejbal, J., Petrisko, M., & Pašek, J. (2007). Side Products Formation in the Synthesis of Diazabicyclo[2.2.2]octane on Zeolite ZSM-5. Chemical Engineering & Technology. Available at: --INVALID-LINK--
-
Xu, M., et al. (2022). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants. Molecules. Available at: --INVALID-LINK--
-
Tang, Y., et al. (2021). A fungal P450 deconstructs the this compound ring. Nature Communications. Available at: --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--
-
Chemical Synthesis Database. (n.d.). 1,4-dibenzyl-2,5-piperazinedione. Retrieved from --INVALID-LINK--
-
Fallis, A. G. (2007). Cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Accounts of Chemical Research. Available at: --INVALID-LINK--
-
Jordis, U., & Küenburg, B. (n.d.). Chiral bridged piperazines: synthesis of (1S,4S) this compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2,5-Piperazinedione. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
preventing racemization during the synthesis of chiral 2,5-diazabicyclo[2.2.2]octanes
A Guide to Preventing Racemization and Maintaining Stereochemical Integrity
Welcome to the technical support guide for the stereoselective synthesis of 2,5-diazabicyclo[2.2.2]octanes. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable chiral scaffold. The rigid, conformationally constrained nature of the diazabicyclooctane core makes it a privileged structure in medicinal chemistry, but its synthesis is not without challenges, paramount among them being the preservation of stereochemical integrity.[1][2]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you successfully synthesize your target compounds with high enantiomeric purity.
The Core Challenge: Understanding Racemization
Racemization in the context of this synthesis most often occurs at a stereogenic center alpha (α) to a carbonyl group or a similarly activating functional group. The presence of a base, often required for cyclization or other transformations, can abstract the acidic α-proton, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the plane, resulting in a loss of stereochemical information and the formation of a racemic mixture.[3][4] Controlling this pathway is the key to a successful enantioselective synthesis.
Caption: Figure 1. General Mechanism of Base-Catalyzed Racemization
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your synthesis in a practical question-and-answer format.
Question 1: My final product shows significant racemization (low e.e.) after the key cyclization step. What went wrong?
Problem: You've performed a base-mediated intramolecular cyclization (e.g., a Dieckmann-analogous condensation) to form the bicyclic core, but chiral HPLC analysis shows a nearly 1:1 mixture of enantiomers.
Probable Cause(s):
-
Base Selection: The base used was either too strong, not sterically hindered enough, or used in excess, promoting prolonged existence of the enolate intermediate. Common culprits are bases like sodium ethoxide or potassium tert-butoxide at elevated temperatures.[4]
-
Reaction Temperature: The reaction was run at too high a temperature. Thermal energy can easily overcome the small energy barrier to racemization, especially if the intermediate enolate is stable.[5]
-
Reaction Time: The reaction was allowed to run for too long, allowing the equilibrium between the desired product and the enolate intermediate to be established, leading to racemization.
-
Protic Solvent: The presence of a protic solvent can facilitate proton exchange, accelerating the racemization process.
Recommended Solutions:
-
Optimize Your Base: Switch to a non-nucleophilic, sterically hindered base. Lithium hexamethyldisilazide (LiHMDS) is an excellent choice as it is highly effective at deprotonation but its bulkiness can disfavor side reactions.[6] The use of 2,4,6-collidine has also been shown to produce less racemization compared to triethylamine due to its greater steric hindrance.[4]
-
Lower the Temperature: Perform the deprotonation and cyclization at low temperatures. Start at -78 °C and allow the reaction to slowly warm to 0 °C or room temperature only if necessary. Monitor the reaction closely by TLC or LC-MS to avoid unnecessary heating.
-
Trap the Intermediate: A highly effective strategy in Dieckmann-type cyclizations is to trap the intermediate anion in situ. After cyclization, the resulting enolate/hemiketal anion can be quenched with a silylating agent like trimethylsilyl chloride (TMSCl). This forms a stable silyl acetal, effectively preventing the reverse reaction and subsequent racemization.[2][6]
-
Solvent Choice: Ensure you are using a dry, aprotic solvent such as THF, toluene, or dioxane.
| Parameter | Poor Choice (High Racemization Risk) | Better Choice (Low Racemization Risk) | Rationale |
| Base | NaOEt, KOtBu, Triethylamine | LiHMDS, LDA, 2,4,6-Collidine | Steric hindrance prevents side reactions and slows the rate of reversible deprotonation.[4][6] |
| Temperature | Room Temp to Reflux | -78 °C to 0 °C | Reduces the thermal energy available for the reversible enolate formation that leads to racemization. |
| Quenching | Aqueous Workup | In-situ trapping with TMSCl | Covalently traps the achiral intermediate, preventing re-equilibration and racemization.[6] |
Question 2: I'm starting from a chiral amino acid derivative, but I'm seeing racemization even before the main cyclization. Where is this happening?
Problem: You are building the piperazinedione precursor from a chiral amino acid (e.g., (S)-aspartate), and you detect diastereomers or enantiomers earlier than expected.
Probable Cause(s):
-
Amide Coupling Conditions: The conditions used to form the amide bonds of the piperazine ring precursor are too harsh. Activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is highly prone to racemization.[4]
-
Protecting Group Strategy: An inappropriate N-protecting group on your amino acid derivative may be labile under the reaction conditions, or the side-chain of the amino acid (if applicable) is unprotected and catalyzing epimerization (e.g., the imidazole ring of histidine).[3][7]
Recommended Solutions:
-
Use Racemization-Suppressing Coupling Reagents: When forming amide bonds, avoid using carbodiimides (like DCC or EDC) alone. Always use them in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the activated acid to form an activated ester that is less prone to racemization.[3][4]
-
Control Basicity During Coupling: The organic base used during coupling plays a critical role. Use a sterically hindered base like N,N-diisopropylethylamine (DIEA) or a base with lower basicity like N-methylmorpholine (NMM) instead of triethylamine.[4]
-
Protect Reactive Side Chains: If your synthesis involves amino acids with reactive side chains (like His, Cys, Ser), ensure they are adequately protected. For example, protecting the imidazole nitrogen of histidine can greatly reduce racemization during coupling steps.[3][7]
Frequently Asked Questions (FAQs)
Q1: What is the best overall strategy to ensure high enantiopurity?
The most robust strategy is a "chiral pool" synthesis combined with a highly diastereoselective or stereoretentive key step. This involves starting with an inexpensive, enantiopure starting material like an amino acid (e.g., (S)-aspartate or (S)-glutamate) and carrying that chirality through the synthesis.[6] The key is to ensure that the ring-closing reaction, such as the Dieckmann-analogous cyclization, proceeds with high diastereoselectivity and without racemization of the existing chiral center.[2][6]
Q2: Is it better to perform an asymmetric synthesis or to resolve a racemic mixture?
While classical resolution via diastereomeric salts with a chiral acid or base is a valid method[8][9], an asymmetric synthesis is generally more efficient and economical, especially on a larger scale. Resolution results in a theoretical maximum yield of 50% for the desired enantiomer unless the undesired enantiomer can be racemized and recycled. Asymmetric synthesis, such as using a chiral auxiliary or a catalytic asymmetric reaction, aims to convert the bulk of the starting material into the desired enantiomer, offering much higher potential yields.[10][11]
Q3: How can I reliably measure the enantiomeric excess (e.e.) of my product?
The standard and most reliable method is chiral High-Performance Liquid Chromatography (HPLC) . You will need to develop a method using a suitable chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®). The two enantiomers will have different retention times, and the e.e. can be calculated from the relative peak areas.[12][13]
Q4: Can I use a chiral auxiliary to build the bicyclic core?
Yes, using a chiral auxiliary is a powerful strategy in asymmetric synthesis.[10] For example, an Evans' oxazolidinone auxiliary could be attached to a precursor molecule to direct a stereoselective alkylation, which sets a key stereocenter. The auxiliary is then cleaved and can often be recovered for reuse. This approach offers excellent stereocontrol and predictability.[14]
Key Experimental Protocols
Protocol 1: Stereoretentive Dieckmann-Analogous Cyclization
This protocol is adapted from methodologies that have demonstrated success in synthesizing the 2,5-diazabicyclo[2.2.2]octane core without racemization.[2][6]
Caption: Figure 2. Workflow for Stereoretentive Cyclization
Step-by-Step Methodology:
-
Preparation: Dissolve the chiral piperazinedione acetate precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere in a flame-dried, three-neck flask equipped with a thermometer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of lithium hexamethyldisilazide (LiHMDS) (1.1 eq, 1.0 M in THF) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Cyclization: Allow the reaction mixture to slowly warm to 0 °C over 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS analysis of quenched aliquots.
-
Intermediate Trapping (CRITICAL STEP): Once the starting material is consumed, re-cool the mixture to -78 °C. Add trimethylsilyl chloride (TMSCl) (1.5 eq) dropwise. Allow the mixture to warm to room temperature and stir for an additional 1-2 hours. This step is crucial for preventing racemization by trapping the intermediate.[6]
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified product using a validated chiral HPLC method.
References
- 1. Chiral bridged piperazines: synthesis of (1S,4S) this compound [ch.ic.ac.uk]
- 2. Stereoselective synthesis of conformationally restricted KOR agonists based on the this compound scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. This compound-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US20130289295A1 - Diastereoselective preparation of bicyclo[2.2.2]octan-2-one compounds - Google Patents [patents.google.com]
- 14. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions Involving 2,5-Diazabicyclo[2.2.2]octane
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a critical challenge encountered in catalysis: the deactivation of catalysts in the presence of 2,5-diazabicyclo[2.2.2]octane and its derivatives. While this family of caged diamines serves as a powerful chiral scaffold and organocatalyst, its inherent properties can also lead to the poisoning of other catalytic systems, particularly those based on transition metals. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and prevent catalyst deactivation, ensuring the integrity and efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled or the yield has dropped significantly. Could this compound be poisoning my primary catalyst?
A: Yes, this is a strong possibility. A sudden or gradual decrease in catalytic activity is a classic symptom of catalyst poisoning.[1] When this compound or a similar tertiary amine is present—either as a ligand, additive, or impurity—it can act as a poison.[2][3] The key indicators of this issue include:
-
Reduced Reaction Rate: The most immediate sign is a slowdown in the reaction kinetics compared to established benchmarks.
-
Lower Product Yield: The reaction fails to proceed to completion, resulting in disappointing yields.
-
Altered Selectivity: In reactions with multiple possible products, you may observe a shift in the product distribution as the catalyst's active sites are selectively blocked.
-
Incomplete Conversion: Starting materials remain even after extended reaction times or under forcing conditions.
These symptoms arise because the poisoning agent chemically bonds to the catalyst's active sites, rendering them unavailable for the intended reaction.[4][5]
Q2: What is the specific mechanism by which this compound poisons a catalyst?
A: The primary mechanism is competitive binding and chemical deactivation . This compound is a Lewis base due to the lone pair of electrons on its nitrogen atoms. This allows it to act as a strong ligand that coordinates to the active metal centers of a catalyst.[6][7]
This process, known as chemisorption, involves the formation of a strong chemical bond between the amine (the poison) and the catalyst's active site.[5] This deactivates the catalyst in two ways:
-
Active Site Blocking: The diamine physically occupies the site where reactant molecules would normally bind, preventing the catalytic cycle from proceeding.[8]
-
Electronic Modification: The coordination of the electron-donating amine can alter the electronic properties of the metal center, reducing its catalytic efficacy for the target transformation.[8]
Because it is a diamine, it can act as a chelating ligand, forming a highly stable complex with the metal center, which can be difficult to reverse.
Q3: Which types of catalysts are most vulnerable to poisoning by this diamine?
A: Susceptibility varies, but several common classes of catalysts are at high risk. The table below summarizes the vulnerability of different catalyst types.
| Catalyst Class | Examples | Vulnerability to Amine Poisoning | Rationale |
| Transition Metal Catalysts | Pd, Pt, Rh, Ru, Ni, Cu | High | These metals have vacant d-orbitals that readily coordinate with the nitrogen lone pairs of the diamine. Nitrogen heterocycles are well-known poisons for these metals.[9] |
| Solid Acid Catalysts | Zeolites, Silica-Alumina | High | The basic nitrogen atoms of the diamine neutralize the Brønsted or Lewis acid sites on the catalyst surface, effectively titrating the active sites.[3] |
| Lewis Acid Catalysts | AlCl₃, TiCl₄, ZnCl₂ | High | As Lewis bases, diamines directly react with and neutralize Lewis acid catalysts, forming stable adducts. |
| Organocatalysts (Non-amine) | Phosphines, Thioureas | Moderate to Low | Poisoning is less common but can occur through unintended acid-base interactions or side reactions, depending on the specific organocatalyst and reaction conditions. |
Q4: Is the catalyst poisoning by this compound reversible or permanent?
A: This depends on the strength of the bond between the diamine and the catalyst's active site.[1]
-
Reversible Poisoning: Occurs when the poison is weakly adsorbed. It may be possible to restore activity by increasing the reaction temperature or by washing the catalyst to shift the equilibrium away from the bound state.
-
Irreversible Poisoning: This is more common with strong coordinating ligands like diamines. The poison forms a very stable, often covalent, bond with the active site.[5] In such cases, standard washing is often insufficient, and more aggressive regeneration procedures or complete catalyst replacement are necessary.[1][10]
The rigid, bicyclic structure of this compound can lead to very stable coordination complexes, often making the poisoning effect difficult to reverse.
Troubleshooting Guides
Guide 1: Diagnostic Workflow for Suspected Catalyst Poisoning
If you suspect poisoning by this compound, follow this systematic approach to confirm the diagnosis before attempting remediation.
Step 1: Monitor Reaction Profile
-
Action: Run the reaction and take aliquots at regular intervals. Analyze them using GC, LC-MS, or NMR to plot conversion vs. time.
-
Interpretation: A sharp drop-off in the reaction rate after an initial period of activity, or a rate that is consistently lower than expected, points towards deactivation.
Step 2: Rule Out Other Common Issues
-
Action: Verify the quality and purity of all reagents and solvents. Ensure the reaction setup is inert (if required) and free of leaks. Confirm that temperature and pressure controllers are accurate.
-
Interpretation: If all other parameters are correct, catalyst deactivation becomes the primary suspect.
Step 3: Perform a Catalyst Spike Test
-
Action: In a stalled reaction, add a second, fresh batch of the primary catalyst.
-
Interpretation: If the reaction rate increases significantly, it confirms the original catalyst has lost activity. If the rate remains low, it may indicate that an inhibitor (the diamine) is present in the solution at a concentration high enough to poison the new catalyst as well.
Step 4: Conduct a Control Experiment
-
Action: Set up the reaction using a fresh batch of catalyst but intentionally add a stoichiometric or sub-stoichiometric amount of this compound.
-
Interpretation: If this reaction mimics the poor performance of your original experiment, it provides strong evidence that the diamine is the poisoning agent.
Step 5: Characterize the Spent Catalyst
-
Action: If possible, recover the catalyst from the failed reaction. Analyze it using techniques like XPS, TGA, or elemental analysis.
-
Interpretation: The presence of excess nitrogen on the catalyst surface compared to a fresh sample is a definitive sign of poisoning by the amine.
A step-by-step workflow for diagnosing catalyst poisoning.
Guide 2: General Protocols for Catalyst Regeneration
Disclaimer: These are general procedures. The optimal method depends heavily on the specific catalyst, its support, and the nature of the poison-catalyst bond. Always consult literature specific to your catalytic system.
Protocol 2.1: Solvent Washing (For Reversible Poisoning)
-
Catalyst Recovery: Separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Initial Rinse: Wash the catalyst with the reaction solvent to remove residual reactants and products.
-
Polarity Gradient Wash: Sequentially wash the catalyst with a series of clean solvents, starting with a non-polar solvent (e.g., hexanes) and gradually increasing polarity (e.g., ethyl acetate, then isopropanol). This can help displace a weakly bound amine.
-
Drying: Dry the catalyst thoroughly under vacuum before attempting to reuse it.
Protocol 2.2: Mild Acid Treatment (For Base-Poisoned Catalysts)
This method is only suitable for catalysts that are stable to acid.
-
Catalyst Recovery: Recover and rinse the catalyst as described above.
-
Acid Wash: Prepare a dilute solution of a non-coordinating acid (e.g., 0.1 M acetic acid or highly diluted HCl). Slurry the catalyst in this solution for a short period (10-30 minutes) at room temperature. The acid protonates the amine, which may weaken its coordination to the metal center.
-
Neutralization & Rinse: Filter the catalyst and wash it extensively with deionized water until the filtrate is neutral. Follow with an alcohol (e.g., ethanol) wash to remove water.
-
Drying and Activation: Dry the catalyst under vacuum. Some catalysts may require a reduction or activation step (e.g., heating under H₂) before reuse.
Protocol 2.3: Thermal Treatment
This method is only for thermally stable, heterogeneous catalysts (e.g., metals on ceramic supports).
-
Catalyst Recovery: Recover and rinse the catalyst.
-
Calcination: Heat the catalyst in a tube furnace under a controlled flow of inert gas (N₂ or Ar) or a dilute oxygen mixture. The temperature program should be ramped slowly to a point sufficient to decompose the adsorbed amine without sintering the catalyst metal particles.[10][11]
-
Cooling & Activation: Cool the catalyst slowly under an inert atmosphere. A subsequent reduction step may be necessary.
Preventative Measures
Preventing poisoning is always more effective than treating it.
-
Purify Starting Materials: If this compound is a known impurity, purify your key reactants and solvents to remove it before it enters the reaction.[5][8]
-
Optimize Ligand Stoichiometry: When using the diamine as a chiral ligand, carefully control the stoichiometry. Use the minimum effective amount to avoid having a free excess in solution that can poison the active catalytic species.
-
Select a Resistant Catalyst: If possible, screen for catalysts known to have a higher tolerance for nitrogen-containing compounds. Catalyst design can include steric shielding of the active site or using metals that form weaker bonds with amines.
-
Use a Scavenger: In some cases, it may be possible to add an "amine scavenger" to the reaction mixture that binds preferentially to the free diamine without interfering with the catalyst. This is an advanced technique that requires careful selection of the scavenger.
By understanding the mechanisms of poisoning and adopting a systematic approach to diagnosis and prevention, researchers can overcome the challenges associated with using this compound in complex catalytic systems.
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Catalyst_poisoning [chemeurope.com]
- 10. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 11. ammoniaknowhow.com [ammoniaknowhow.com]
Technical Support Center: Solvent Effects on the Selectivity of 2,5-Diazabicyclo[2.2.2]octane Reactions
Welcome to the technical support center for navigating the complexities of reactions involving the 2,5-diazabicyclo[2.2.2]octane scaffold. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize selectivity and troubleshoot common issues in their synthetic routes. Here, we delve into the critical role of solvent effects, providing not just protocols, but the reasoning behind them to empower your experimental design.
Frequently Asked Questions (FAQs)
Question 1: Why is solvent selection so critical for the selectivity of reactions involving this compound?
Answer: The this compound core, a bridged ring system, possesses a unique three-dimensional structure with two nitrogen atoms in distinct steric and electronic environments.[1][2] Solvent choice directly influences the course of reactions by:
-
Stabilizing Intermediates and Transition States: Polar solvents can stabilize charged intermediates or transition states, thereby lowering the activation energy for a particular pathway. For instance, in nucleophilic substitution reactions, a polar aprotic solvent can solvate the cation without strongly hydrogen-bonding to the nucleophile, enhancing its reactivity.
-
Modulating Nucleophilicity/Basicity: The basicity and nucleophilicity of the nitrogen atoms in the diazabicycle can be significantly altered by the solvent. Protic solvents, through hydrogen bonding, can decrease the nucleophilicity of the nitrogens.[3]
-
Influencing Reaction Mechanisms: The solvent can favor one reaction mechanism over another. For example, a polar solvent might promote an SN1-type mechanism by stabilizing a carbocation intermediate, while a nonpolar solvent would favor an SN2 pathway. In cycloaddition reactions, the choice of solvent can impact whether the reaction proceeds via a concerted or stepwise mechanism.[4][5]
Question 2: I'm observing a mixture of N-alkylation products. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the alkylation of 2,5-diazabicyclo[2.2.2]octanes is a common challenge. The two nitrogen atoms, while chemically similar, can exhibit different reactivities based on steric hindrance and the electronic nature of substituents.
Troubleshooting Steps:
-
Solvent Polarity: The polarity of the solvent is a key factor. In reactions like the Menshutkin reaction, solvent effects can be quantitatively studied to understand their impact.[6][7]
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These solvents are generally a good starting point. They can stabilize the transition state of the SN2 reaction without significantly solvating the nucleophilic nitrogen, often leading to faster reaction rates. Acetonitrile has been shown to be a solvent of choice in some cycloaddition reactions leading to diazabicyclooctane systems.[4][5]
-
Nonpolar Solvents (e.g., Toluene, THF): These solvents may favor reaction at the less sterically hindered nitrogen. In some cases, THF has been found to be an optimal solvent for Baylis-Hillman reactions catalyzed by related DABCO structures.[8]
-
-
Counter-ion Effects: The nature of the counter-ion of your alkylating agent can influence selectivity. Consider using alkylating agents with different leaving groups (e.g., I > Br > Cl) to modulate reactivity.
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.
Question 3: My cycloaddition reaction is giving low yields and a mixture of diastereomers. What role does the solvent play here?
Answer: In cycloaddition reactions, such as the hetero-Diels-Alder reaction to form the this compound core, the solvent can influence both the reaction rate and the stereochemical outcome.[1]
Causality and Troubleshooting:
-
Mechanism: The solvent can influence whether the reaction proceeds through a concerted or a stepwise mechanism. A polar solvent might stabilize a zwitterionic intermediate in a stepwise pathway, potentially leading to a loss of stereoselectivity.
-
Solvent Screening Protocol: A systematic solvent screen is highly recommended.
Solvent Class Example Solvents Potential Effect on Cycloaddition Nonpolar Aprotic Toluene, Hexane May favor a concerted mechanism, potentially leading to higher stereoselectivity. Polar Aprotic Acetonitrile, CH₂Cl₂ Can accelerate the reaction but may lead to poorer results in some cases.[4][5] Polar Protic Methanol, Ethanol Can hydrogen bond with reactants, potentially altering their conformation and reactivity.
Question 4: I am using a this compound derivative as a catalyst, but the reaction is sluggish. How can solvent choice improve catalytic activity?
Answer: When this compound derivatives are used as catalysts (similar to the well-known 1,4-diazabicyclo[2.2.2]octane, DABCO), the solvent's role is to facilitate the catalytic cycle.[9][10][11]
Key Considerations:
-
Solubility: Ensure all reactants and the catalyst are soluble in the chosen solvent at the reaction temperature.
-
Protic vs. Aprotic: Protic solvents can form hydrogen bonds with the catalytic nitrogens, potentially inhibiting their ability to act as a base or nucleophile.[12] In many cases, polar aprotic solvents are preferred. For some reactions, like the Baylis-Hillman reaction, the presence of water in a homogeneous medium can dramatically accelerate the rate.[9]
-
Viscosity: Highly viscous solvents can hinder diffusion and slow down the reaction rate.
Troubleshooting Guides: Specific Experimental Issues
Scenario 1: Unexpected Rearrangement Products
Issue: Instead of the expected this compound product, you are isolating a rearranged product, such as a diazabicyclo[3.2.1]octane.
Underlying Science: Such rearrangements can be acid-catalyzed and are often influenced by the solvent. The formation of diazabicyclo[2.2.2]octanes can sometimes proceed through the rearrangement of a kinetically favored diazabicyclo[3.2.1]octane intermediate.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected rearrangements.
Experimental Protocol: Solvent Screening for Rearrangement Suppression
-
Set up a parallel reaction array with small-scale reactions (e.g., 0.1 mmol).
-
Use a range of anhydrous solvents with varying polarities:
-
Nonpolar: Toluene, Dioxane
-
Polar Aprotic: THF, Dichloromethane, Acetonitrile
-
-
Run the reactions at a consistent, lower temperature (e.g., 0 °C or room temperature).
-
Monitor the reactions by TLC or LC-MS at regular intervals to track the formation of both the desired product and the rearranged byproduct.
-
Quench the reactions at the same time point and analyze the crude product ratios by ¹H NMR or GC-MS.
Scenario 2: Poor Selectivity in Nucleophilic Substitution
Issue: A reaction with a di-substituted electrophile results in a mixture of mono- and di-substituted this compound products, with poor control over the desired product.
Underlying Science: The relative rates of the first and second substitution are highly dependent on the solvent's ability to solvate the charged intermediates and the nucleophilicity of the remaining nitrogen after the first substitution.
Data-Driven Solvent Selection:
The following table illustrates hypothetical data from a solvent screen for a nucleophilic substitution reaction, highlighting how solvent choice can influence selectivity.
| Solvent | Dielectric Constant (ε) | Mono-substituted Product (%) | Di-substituted Product (%) | Selectivity (Mono:Di) |
| Dichloromethane | 9.1 | 65 | 25 | 2.6 : 1 |
| Tetrahydrofuran | 7.5 | 75 | 15 | 5.0 : 1 |
| Acetonitrile | 37.5 | 40 | 50 | 0.8 : 1 |
| Toluene | 2.4 | 80 | 10 | 8.0 : 1 |
Analysis: In this example, less polar solvents favor the mono-substituted product, suggesting that the second substitution is more sensitive to solvent polarity. Toluene provides the highest selectivity for the mono-substituted product.
Logical Flow for Optimizing Selectivity:
Caption: Optimization path for nucleophilic substitution selectivity.
References
- 1. A fungal P450 deconstructs the this compound ring en route to the complete biosynthesis of 21R-citrinadin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DSpace [kuscholarworks.ku.edu]
- 8. researchgate.net [researchgate.net]
- 9. Baylis-Hillman Reaction [organic-chemistry.org]
- 10. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis | European Journal of Chemistry [eurjchem.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
comparison of 2,5-diazabicyclo[2.2.2]octane and 3,8-diazabicyclo[3.2.1]octane synthesis
An In-Depth Comparative Guide to the Synthesis of 2,5-Diazabicyclo[2.2.2]octane and 3,8-Diazabicyclo[3.2.1]octane
Introduction: The Strategic Importance of Bicyclic Diamine Scaffolds
In the landscape of modern drug discovery, the conformational constraint of molecular scaffolds is a cornerstone of rational ligand design. By locking flexible acyclic structures into rigid bicyclic or polycyclic systems, medicinal chemists can pre-organize key pharmacophoric elements, leading to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties. Among these privileged structures, diazabicycloalkanes have emerged as versatile and highly valuable cores.
This guide provides a detailed comparative analysis of the synthetic strategies for two isomeric, yet distinct, diazabicycloalkane scaffolds: This compound and 3,8-diazabicyclo[3.2.1]octane . While both are eight-atom bicyclic systems containing two nitrogen atoms, their unique bridged architectures—a [2.2.2] system representing a formally ethylene-bridged piperazine and a [3.2.1] system akin to a bridged tropane—dictate profoundly different synthetic challenges and opportunities. We will dissect established and contemporary routes to these scaffolds, providing field-proven insights into the causality behind experimental choices and offering detailed protocols for researchers in drug development.
Part 1: The Synthesis of this compound
The this compound framework is a highly symmetrical and strained structure. Its synthesis often involves the formation of a piperazine or diketopiperazine precursor, followed by a challenging ring-closing reaction to form the second bridge.
Strategy 1: Dieckmann-Analogous Cyclization
A prominent strategy for constructing this strained system involves an intramolecular Dieckmann-type condensation. This approach is particularly valuable for producing chiral variants by leveraging the chiral pool.
-
Causality and Mechanism: The synthesis begins with a chiral starting material, such as (S)-aspartate, which is elaborated into a piperazinedione carrying an acetate side chain.[1] The key step is the deprotonation of the α-carbon of the acetate group, which then attacks one of the internal carbonyls of the diketopiperazine ring. The inherent strain of the target [2.2.2] system makes this cyclization energetically demanding, often resulting in low yields.[1] The success of the reaction can be improved by trapping the intermediate hemiketal anion, for instance, with a silyl chloride.[1] The stereoselectivity of this cyclization is often high, directed by the formation of a stable six-membered chelate intermediate with the cation of the base (e.g., Na⁺).[1]
Strategy 2: Reduction of Bicyclic Precursors
A more direct and often higher-yielding approach involves the reduction of a pre-formed bicyclic dione or diimide.
-
From Bicyclic Diketopiperazines: This is arguably the most straightforward conceptual route. A this compound-3,6-dione is prepared and subsequently reduced with a powerful hydride reagent like lithium aluminum hydride (LAH).[2] The primary challenge shifts from the final cyclization to the synthesis of the bicyclic dione itself.
-
From Bicyclic Imidoesters: An elegant chiral synthesis has been developed starting from N-Cbz-glycine and L-homoserine lactone.[3] These precursors are assembled into a key intermediate, (1S,4S)-3,6-diethoxy-2,5-diazabicyclo[2.2.2]octa-2,5-diene. This intermediate can then be reduced to the target diamine using reagents like diisobutylaluminium hydride (DIBAL-H).[3] This method avoids the low yields of the Dieckmann condensation by forming the bicyclic system under different mechanistic constraints.
Caption: A generalized workflow for the synthesis of the [2.2.2] scaffold.
Part 2: The Synthesis of 3,8-Diazabicyclo[3.2.1]octane
The 3,8-diazabicyclo[3.2.1]octane scaffold, also known as azatropane, is less strained than its [2.2.2] isomer and possesses a different three-dimensional geometry. Synthetic routes often leverage pyrrolidine chemistry or cycloaddition reactions.
Strategy 1: Cyclization from Pyrrolidine Derivatives
Classic and robust syntheses build the six-membered ring onto a pre-existing five-membered pyrrolidine core.
-
Causality and Mechanism: A common starting point is a trans-pyrrolidine-2,5-dicarboxylic acid ester.[4][5] One ester is selectively converted to an amide (e.g., a benzylamide), while the other remains as an ester. Heating this intermediate induces an intramolecular cyclization to form a bicyclic lactam-ester. Subsequent N-alkylation and reduction steps yield the final product.[5] An alternative involves converting the dicarboxylic acid to a di-amide and then performing an intramolecular condensation to form the 3,8-diazabicyclo[3.2.1]octane-2,4-dione, which is then reduced with LAH.[4] These routes offer good control and are scalable. Chiral variants can be accessed starting from pyroglutamic acid.[6]
Strategy 2: 1,3-Dipolar Cycloaddition
A more modern and mechanistically elegant approach utilizes 1,3-dipolar cycloaddition reactions.
-
Causality and Mechanism: This strategy employs 3-oxidopyraziniums, which act as azomethine ylide 1,3-dipoles.[7] These compounds react with dipolarophiles, such as acrylates, in a cycloaddition reaction. The reaction typically proceeds with high regio- and stereoselectivity to directly afford the 3,8-diazabicyclo[3.2.1]octane framework.[7] This method provides rapid access to complex and highly substituted scaffolds. An intriguing aspect of this chemistry is the potential for the initially formed [3.2.1] adduct to undergo a Wagner-Meerwein type rearrangement to the thermodynamically more stable (in some substituted cases) this compound system, highlighting a fascinating mechanistic link between the two scaffolds.[7]
Caption: A classic workflow for the synthesis of the [3.2.1] scaffold.
Part 3: Head-to-Head Comparison
The choice between synthesizing a [2.2.2] or a [3.2.1] diazabicycloalkane is dictated by the desired final structure, but the synthetic feasibility is a critical consideration.
| Feature | This compound | 3,8-Diazabicyclo[3.2.1]octane |
| Core Structure | Symmetrical, ethylene-bridged piperazine | Asymmetrical, bridged tropane analogue |
| Ring Strain | High | Moderate |
| Common Precursors | Piperazinediones, aspartic acid, homoserine | Pyrrolidine dicarboxylates, pyroglutamic acid, 2(1H)-pyrazinones |
| Key Reactions | Dieckmann-analogous condensation, reduction of bicyclic amides/imides | Intramolecular amide condensation, 1,3-dipolar cycloaddition |
| Stereocontrol | Often achieved using chiral pool starting materials (e.g., amino acids).[1][3] | Readily achieved using chiral pool starting materials (pyroglutamic acid) or stereoselective cycloadditions.[6][7] |
| Challenges | Low yields in cyclization steps due to high ring strain.[1] | Potential for complex diastereomeric mixtures if not controlled; requires specific pyrrolidine stereoisomers. |
| Advantages | Highly rigid and symmetrical scaffold. | More accessible due to lower ring strain; diverse synthetic routes available. |
| Mechanistic Link | Can be formed via rearrangement of the [3.2.1] system in certain cases.[7] | Can be the kinetic product in cycloadditions that may rearrange to the [2.2.2] system.[7] |
Part 4: Detailed Experimental Protocols
The following protocols are representative examples derived from the literature, chosen for their reliability and illustrative value.
Protocol 1: Synthesis of this compound via LAH Reduction
This protocol is adapted from a patented procedure and demonstrates the direct reduction of the corresponding diketopiperazine.[2]
-
Setup: A soxhlet extractor thimble is charged with this compound-3,6-dione (100 mg, 0.71 mmol). The thimble is placed inside a soxhlet apparatus suspended above a flask containing a solution of lithium aluminum hydride (LAH) (4.3 mL of 1.0 M solution in THF, 4.30 mmol) in anhydrous tetrahydrofuran (THF) (100 mL) under an inert atmosphere (N₂ or Ar).
-
Reaction: The system is heated to reflux for 16 hours. The continuous extraction by the hot solvent ensures the slow addition of the sparingly soluble dione to the reducing agent.
-
Quenching (Fieser workup): After cooling the reaction mixture to 0 °C in an ice bath, the reaction is carefully quenched by the sequential, dropwise addition of water (0.2 mL), 4 M aqueous NaOH (0.2 mL), and finally water (0.6 mL).
-
Workup and Isolation: The resulting granular suspension is stirred at room temperature for 1 hour. The mixture is dried with anhydrous sodium sulfate (Na₂SO₄), filtered, and the filter cake is washed thoroughly with THF (100 mL). The combined filtrates are concentrated under reduced pressure to afford the title compound.
Protocol 2: Synthesis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
This protocol describes the key cyclization step in a classic synthesis of the [3.2.1] core, adapted from the work of Cignarella et al.[4][5]
-
Starting Material: Begin with 2-benzylcarbamyl-5-carbethoxypyrrolidine. This is prepared from the corresponding 2,5-dicarbethoxypyrrolidine.
-
Cyclization: The 2-benzylcarbamyl-5-carbethoxypyrrolidine is heated, often neat or in a high-boiling solvent. The elevated temperature promotes an intramolecular condensation reaction where the amide nitrogen attacks the ester carbonyl, eliminating ethanol.
-
Purification: The crude product, 3-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione, is purified by crystallization or chromatography.
-
Subsequent Reduction (Conceptual): This bicyclic dione can then be reduced using a strong reducing agent like LAH in a manner similar to Protocol 1 to yield the fully saturated 3,8-diazabicyclo[3.2.1]octane scaffold (after appropriate N-protection/deprotection steps).
Conclusion
The syntheses of this compound and 3,8-diazabicyclo[3.2.1]octane, while both yielding bicyclic diamine scaffolds, proceed through distinct strategic pathways dictated by their unique topologies. The synthesis of the more strained [2.2.2] system often requires forcing conditions or elegant precursor design to overcome the energetic barrier of the final ring closure. In contrast, the [3.2.1] system is more synthetically accessible, with robust routes proceeding from pyrrolidine building blocks and modern, efficient cycloaddition strategies. The fascinating observation that these two systems can interconvert under certain mechanistic manifolds underscores the intricate relationship between kinetic and thermodynamic control in complex scaffold synthesis. A thorough understanding of these comparative synthetic principles is essential for researchers aiming to leverage these powerful scaffolds in the design of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Chiral bridged piperazines: synthesis of (1S,4S) this compound [ch.ic.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: Validating 2,5-Diazabicyclo[2.2.2]octane Complex Structures with X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. In the realm of complex nitrogen-containing heterocycles such as 2,5-diazabicyclo[2.2.2]octane and its derivatives, single-crystal X-ray crystallography emerges as the definitive method for unambiguous structural elucidation. This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for structural validation.
The rigid, cage-like structure of the this compound (DABCO) core imparts unique conformational constraints and stereochemical properties to its complexes. These characteristics are of significant interest in medicinal chemistry and materials science, making the precise understanding of their three-dimensional arrangement crucial for predicting and modulating their biological activity and material properties. While spectroscopic methods provide valuable insights into connectivity and solution-state behavior, only X-ray crystallography can deliver a precise atomic-level map of the molecule in the solid state.[1]
A Comparative Overview of Structural Elucidation Techniques
The choice of analytical technique for structure determination is contingent on several factors, including the nature of the sample, the level of detail required, and experimental limitations. Below is a comparative analysis of the primary methods used for the structural validation of this compound complexes.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice.[2] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[3] | Measurement of the mass-to-charge ratio of ionized molecules.[4] |
| Sample Type | Single, well-ordered crystal (typically >0.1 mm).[2] | Soluble compound in a suitable deuterated solvent. | Ionizable compound. |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and packing interactions.[5] | Connectivity, relative stereochemistry, solution-state conformation, and dynamics.[3] | Molecular weight, elemental composition, and fragmentation patterns for structural clues.[6] |
| Resolution | Atomic (<1 Å).[5] | Atomic to near-atomic. | Low (provides connectivity information). |
| Strengths | - Unambiguous determination of 3D structure.[1] - Provides absolute stereochemistry. - Reveals intermolecular interactions in the solid state. | - Provides information about the molecule's structure and dynamics in solution. - Non-destructive. - Can be used for mixtures. | - High sensitivity (requires small sample amounts). - Provides accurate molecular weight and formula.[6] |
| Limitations | - Requires a high-quality single crystal, which can be challenging to grow.[1] - The determined structure is in the solid state and may differ from the solution conformation. | - Structure determination for complex molecules can be time-consuming. - Does not provide absolute stereochemistry directly. - Provides an average structure in solution. | - Does not provide 3D structural information. - Isomeric and isobaric compounds can be difficult to distinguish. |
The Crystallographic Workflow: From Crystal to Structure
The process of determining a crystal structure via X-ray diffraction is a multi-step workflow that demands meticulous execution and careful analysis. Each step is critical to obtaining a high-quality, reliable structure.
Caption: A schematic overview of the major stages involved in determining a molecular structure by single-crystal X-ray crystallography.
Experimental Protocols
Part 1: Crystal Growth of a this compound Complex
The formation of high-quality single crystals is often the most challenging step in the crystallographic process.[7] The purity of the compound is paramount.[7] Several methods can be employed, with slow evaporation and vapor diffusion being the most common for organic molecules.[1]
Method 1: Slow Evaporation
-
Dissolution: Dissolve 5-10 mg of the purified this compound complex in a minimal amount of a suitable solvent or solvent mixture in a small, clean vial. The ideal solvent is one in which the compound is moderately soluble.[7] Common solvents include ethyl acetate, acetonitrile, or a mixture like dichloromethane/hexane.[8]
-
Filtration: If any particulate matter is present, filter the solution through a small plug of cotton or a syringe filter into a clean crystallization vessel.
-
Evaporation: Cover the vial with a cap or parafilm with a few small holes pierced in it to allow for slow solvent evaporation over several days to weeks.[8]
-
Incubation: Place the vial in a vibration-free environment and monitor for crystal growth.
Method 2: Vapor Diffusion
-
Inner Vial Preparation: Dissolve 2-5 mg of the compound in a small volume (100-200 µL) of a relatively non-volatile solvent in a small, open vial.
-
Outer Vial Preparation: Place the inner vial inside a larger vial or beaker containing a more volatile solvent in which the compound is less soluble (the "anti-solvent").[9]
-
Sealing and Diffusion: Seal the outer container. The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.
Part 2: Single-Crystal X-ray Data Collection and Processing
-
Crystal Mounting: Carefully select a well-formed, single crystal (0.1-0.3 mm) under a microscope and mount it on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.[10]
-
Data Collection: Mount the goniometer on the diffractometer. The crystal is typically cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.[11] A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[2]
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. This process involves indexing the diffraction pattern to determine the unit cell parameters and space group, and then integrating the intensity of each reflection.[12] The data is then scaled and merged to produce a final reflection file (e.g., in .hkl format).
Part 3: Structure Solution and Refinement
-
Structure Solution: The processed reflection data is used to solve the phase problem and generate an initial electron density map. Programs like SHELXS use direct methods or Patterson methods to achieve this.[13] This initial solution provides a rough model of the molecular structure.[13]
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure in a program like SHELXL. This iterative process involves adjusting atomic positions, displacement parameters (describing thermal motion), and occupancy factors to improve the agreement between the calculated and observed diffraction data.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using software like checkCIF to ensure that the geometric parameters and crystallographic statistics are reasonable.[14] The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the diffraction experiment.[15]
Interpreting the Crystallographic Data
The quality of a crystal structure is assessed by several metrics, which are reported in the CIF file.
| Parameter | Description | Typical Value for a Good Structure |
| R1 (or R-factor) | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 (5%) |
| wR2 | A weighted R-factor based on squared structure factor amplitudes. | < 0.15 (15%) |
| Goodness-of-Fit (GooF) | Should be close to 1 for a good refinement. | ~1.0 |
| Residual Electron Density | The highest peaks and deepest holes in the final difference Fourier map should be minimal. | < ±0.5 e⁻/ų |
Complementary Validation by Spectroscopy
While X-ray crystallography provides the definitive solid-state structure, NMR and mass spectrometry offer crucial complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the connectivity and stereochemistry of this compound complexes in solution.
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For the bicyclo[2.2.2]octane core, characteristic signals for the bridgehead and methylene protons can be observed.[16]
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The rigid bicyclic framework often results in distinct signals for the bridgehead and methylene carbons.[17]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei, allowing for the unambiguous assignment of all proton and carbon signals and confirming the covalent framework of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of the complex, confirming its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern can also offer structural clues. For bicyclic amines, a characteristic fragmentation is the α-cleavage, where the bond adjacent to the nitrogen atom breaks.[18]
References
- 1. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How To [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. portlandpress.com [portlandpress.com]
- 12. m.youtube.com [m.youtube.com]
- 13. imserc.northwestern.edu [imserc.northwestern.edu]
- 14. Validation of the Crystallography Open Database using the Crystallographic Information Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 16. scispace.com [scispace.com]
- 17. Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GCMS Section 6.15 [people.whitman.edu]
A Comparative Guide to the Formation of 2,5-Diazabicyclo[2.2.2]octane: A DFT-Informed Mechanistic Perspective
For Researchers, Scientists, and Drug Development Professionals
The 2,5-diazabicyclo[2.2.2]octane core is a conformationally constrained piperazine analog of significant interest in medicinal chemistry and drug development. Its rigid structure allows for precise orientation of substituents, making it a valuable scaffold for probing receptor pharmacology. Understanding the mechanisms of its formation is crucial for the rational design of synthetic routes and the targeted synthesis of novel derivatives. This guide provides a comparative analysis of key synthetic strategies for constructing the this compound framework, with a special focus on a Density Functional Theory (DFT) elucidated rearrangement mechanism.
Introduction: The Challenge of the Bicyclic Core
The synthesis of the this compound system is non-trivial due to the inherent ring strain of the bicyclic structure. Several synthetic approaches have been developed, each with its own set of advantages and limitations. This guide will explore two prominent strategies: the Dieckmann-analogous cyclization and a fascinating skeletal rearrangement of 3,8-diazabicyclo[3.2.1]octanes, the latter of which has been illuminated by DFT studies.
The Dieckmann-Analogous Cyclization: An Intramolecular Condensation Approach
One of the established methods for the synthesis of the this compound core involves a Dieckmann-analogous cyclization. This approach has been successfully employed in the chiral-pool synthesis of stereoisomeric 2,5-diazabicyclo[2.2.2]octanes starting from (S)- or (R)-aspartate.[1]
The key step in this synthetic sequence is the intramolecular condensation of a (dioxopiperazinyl)acetate precursor. The reaction is typically promoted by a strong base to deprotonate the carbon alpha to the ester, which then attacks the amide carbonyl to form the bicyclic framework.
A notable challenge in this synthesis is the relatively low yield, which is attributed to the higher energy (strain) of the bicyclo[2.2.2]octane system and the conformational constraints of the acetate side chain.[1] Interestingly, the diastereoselectivity of the cyclization is proposed to be controlled by the formation of a six-membered sodium chelate intermediate, which directs the approach of the nucleophile.[1]
Experimental Protocol: Dieckmann-Analogous Cyclization
The following is a generalized protocol based on the work of Holl et al.[1] for the synthesis of a this compound precursor via Dieckmann-analogous cyclization:
-
Precursor Synthesis: A (dioxopiperazinyl)acetate derivative is synthesized from the corresponding amino acid (e.g., (S)-aspartate) through a multi-step sequence.
-
Cyclization: The (dioxopiperazinyl)acetate is dissolved in a suitable aprotic solvent (e.g., THF) and treated with a strong base (e.g., sodium bis(trimethylsilyl)amide) at low temperature.
-
Trapping of Intermediate: The intermediate hemiketal anion is trapped with an electrophile, such as chlorotrimethylsilane (Me3SiCl), to yield a bicyclic mixed acetal.[1]
-
Workup and Purification: The reaction is quenched, and the product is purified using standard chromatographic techniques.
Mechanistic Considerations
A DFT-Elucidated Pathway: Skeletal Rearrangement of 3,8-Diazabicyclo[3.2.1]octanes
Recent studies have unveiled a fascinating and computationally-backed mechanism for the formation of the this compound skeleton through a Wagner-Meerwein type rearrangement of a 3,8-diazabicyclo[3.2.1]octane precursor.[2][3][4] This domino reaction sequence begins with a 1,3-dipolar cycloaddition, followed by the key skeletal rearrangement.
The overall transformation was investigated using DFT calculations at the B3LYP/6-31G(d) level of theory, providing valuable insights into the feasibility and energetics of the proposed mechanism.[2][3][4]
The Domino Reaction: From Cycloaddition to Rearrangement
The process is initiated by a 1,3-dipolar cycloaddition between a 3-oxidopyrazinium ylide and a dipolarophile, such as methyl methacrylate. This initially forms a 3,8-diazabicyclo[3.2.1]octane cycloadduct.[2][3][4] Under certain conditions, particularly with more sterically demanding dipolarophiles, this [3.2.1] adduct can undergo a subsequent rearrangement to the thermodynamically more stable this compound framework.
DFT Insights into the Rearrangement
The DFT studies have been instrumental in elucidating the mechanism of this skeletal rearrangement. The calculations indicate that the conversion of the [3.2.1] system to the [2.2.2] system is a feasible process.[2] The proposed mechanism involves the cleavage of a C-C bond in the [3.2.1] skeleton to form a carbocationic intermediate, which then undergoes a 1,2-shift to form the more stable [2.2.2] bicyclic system. The driving force for this rearrangement is the formation of the thermodynamically more stable this compound core.
The computational analysis has also shed light on the initial cycloaddition step, confirming that the formation of the initial [3.2.1] adduct proceeds with high stereoselectivity and regioselectivity.[3][4] The subsequent rearrangement to the [2.2.2] system, therefore, provides a pathway to stereochemically defined this compound derivatives.
Experimental Workflow and Data
The experimental workflow for this rearrangement typically involves the following steps:
-
Formation of the 3-Oxidopyrazinium Ylide: The ylide is generated in situ from the corresponding 2(1H)-pyrazinone.
-
1,3-Dipolar Cycloaddition: The ylide is reacted with a suitable dipolarophile (e.g., an acrylate) to form the 3,8-diazabicyclo[3.2.1]octane adduct.
-
Rearrangement: The isolated [3.2.1] adduct is then subjected to conditions that promote the Wagner-Meerwein rearrangement, such as treatment with a Lewis acid or protic acid, to yield the this compound product.
Table 1: Comparison of Yields for [3.2.1] and [2.2.2] Adducts with Different Dipolarophiles
| Dipolarophile | [3.2.1] Adduct Yield | [2.2.2] Adduct Yield |
| Methyl Acrylate | 51-73% | Traces |
| Methyl Crotonate | 51% | Not Detected |
| Methyl 2-phenylacrylate | - | 40% |
Data adapted from Riesco-Llach et al., J. Org. Chem. 2024.[2]
The data in Table 1 clearly demonstrates the influence of the dipolarophile on the reaction outcome. While simple acrylates predominantly yield the [3.2.1] adduct, the more sterically hindered methyl 2-phenylacrylate leads directly to the [2.2.2] product in a significant yield, suggesting that the rearrangement is facilitated under these conditions.
Comparative Analysis of the Two Mechanisms
| Feature | Dieckmann-Analogous Cyclization | Skeletal Rearrangement |
| Key Transformation | Intramolecular condensation | 1,3-dipolar cycloaddition followed by Wagner-Meerwein rearrangement |
| Starting Materials | Amino acid derivatives (e.g., aspartate) | 2(1H)-pyrazinones and acrylates |
| Stereocontrol | Proposed to be controlled by a sodium chelate intermediate | High stereocontrol in the initial cycloaddition step, retained in the rearrangement |
| Yields | Can be low due to ring strain | Variable, dependent on the dipolarophile and rearrangement conditions |
| Mechanistic Insight | Proposed mechanism based on experimental observations | DFT-elucidated mechanism providing energetic and structural details of intermediates and transition states |
Visualizing the Mechanisms
Dieckmann-Analogous Cyclization Pathway
Caption: Proposed pathway for the Dieckmann-analogous cyclization.
Skeletal Rearrangement Pathway
Caption: DFT-supported mechanism of the skeletal rearrangement.
Conclusion and Future Outlook
Both the Dieckmann-analogous cyclization and the skeletal rearrangement of 3,8-diazabicyclo[3.2.1]octanes represent viable strategies for the synthesis of the valuable this compound scaffold. The Dieckmann approach offers a direct route from readily available chiral precursors, while the rearrangement pathway provides a novel entry into this ring system, with the added benefit of being mechanistically elucidated by DFT.
The comparative analysis highlights the power of computational chemistry in understanding and predicting complex reaction mechanisms. The DFT studies on the Wagner-Meerwein rearrangement have not only confirmed the feasibility of this pathway but also provided a rational basis for optimizing the reaction conditions and substrate scope. Future research in this area would benefit from dedicated DFT studies on the Dieckmann-analogous cyclization to provide a more complete computational comparison of these two important synthetic routes. Such studies would further empower medicinal chemists in their efforts to design and synthesize novel, conformationally constrained molecules for drug discovery.
References
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,5-Diazabicyclo[2.2.2]octane Compounds
In the landscape of modern drug discovery and materials science, the structural rigidity and unique stereochemistry of 2,5-diazabicyclo[2.2.2]octane and its derivatives have established them as privileged scaffolds. Their incorporation into novel therapeutics and functional materials necessitates an exacting standard of purity. The presence of even minute impurities, such as stereoisomers or reaction byproducts, can drastically alter a compound's biological activity, pharmacokinetic profile, and material properties.
This guide provides an in-depth comparison of analytical methodologies for the robust assessment of purity for synthesized this compound compounds. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the trustworthiness and validity of your findings.
The Synthetic Landscape: A Primer on Potential Impurities
A thorough understanding of the synthetic route employed is the first step in a comprehensive purity assessment. The choice of synthesis directly informs the potential impurity profile. Two common strategies for constructing the this compound core are the Dieckmann-analogous cyclization and intramolecular epoxide opening.
-
Dieckmann-Analogous Cyclization: This intramolecular condensation of a diester is a powerful tool for forming the bicyclic ring system.[1][2][3][4] However, it is not without its challenges. Incomplete cyclization can leave unreacted starting materials or partially cyclized intermediates. Side reactions, such as intermolecular condensation, can also occur, leading to oligomeric impurities.[5]
-
Intramolecular Epoxide Opening: This method offers an alternative route to the bicyclic core. A key challenge here is controlling the regioselectivity of the ring-opening, which can lead to the formation of undesired regioisomers.[6][7][8][9][10] Incomplete reaction can also result in the presence of the starting epoxide.
A proactive approach to purity analysis involves anticipating these potential impurities and selecting the appropriate analytical techniques for their detection and quantification.
A Comparative Analysis of Purity Assessment Techniques
The selection of an analytical technique should be guided by the specific purity question being addressed. Is the concern related to gross impurities, the presence of isomers, or the need for an absolute quantitative measure? Here, we compare the utility of several key techniques.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Absolute Standard
For an unambiguous determination of purity, quantitative ¹H NMR (qNMR) stands as a primary analytical method.[11][12] Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute purity of a compound by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.
Key Advantages of qNMR:
-
Absolute Quantification: Provides a direct measure of the mass fraction of the analyte in a sample.
-
Structural Information: Simultaneously confirms the structure of the target compound and identifies any proton-bearing impurities.
-
Universality: Applicable to any soluble proton-containing compound.
Experimental Protocol: Absolute Purity Determination by ¹H qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound compound into a clean NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) in a known quantity to the same NMR tube. The standard should have a simple spectrum with signals that do not overlap with the analyte's signals.
-
Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). Ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to allow for full magnetization recovery. A D1 of 30-60 seconds is often sufficient.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals of interest).
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Workflow for qNMR Purity Assessment
Caption: Workflow for absolute purity determination using qNMR.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Purity and Enantiomeric Excess
HPLC is an indispensable technique for assessing the purity of synthesized compounds, offering high resolution and sensitivity for separating the target compound from impurities.[13] For chiral this compound derivatives, chiral HPLC is the gold standard for determining enantiomeric excess (ee).[14][15][16][17][18]
Key Advantages of HPLC:
-
High Resolution: Capable of separating closely related impurities.
-
Sensitivity: Can detect impurities at very low levels, often in the ppm range.
-
Versatility: A wide range of stationary and mobile phases allows for the optimization of separations for various compounds.
Experimental Protocol: Achiral HPLC-UV for Impurity Profiling
-
Column and Mobile Phase Selection:
-
Select a reversed-phase column (e.g., C18, C8) for moderately polar to nonpolar compounds.
-
Develop a mobile phase gradient using a mixture of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile, methanol).
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., mobile phase) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set a flow rate of 1.0 mL/min.
-
Use UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 210 nm, 254 nm).
-
Inject a small volume (e.g., 5-10 µL) of the sample.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the area percentage of the main peak relative to the total area of all peaks.
-
Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
-
Chiral Stationary Phase (CSP) Selection:
-
Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point for chiral amine separations.
-
-
Mobile Phase Optimization:
-
Typically, a normal-phase mobile phase consisting of a mixture of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol) is used.
-
Optimize the ratio of the alkane to the alcohol to achieve baseline separation of the enantiomers.
-
-
Chromatographic Conditions:
-
Set a flow rate, typically between 0.5 and 1.0 mL/min.
-
Use UV detection at an appropriate wavelength.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
Workflow for HPLC Purity and Enantiomeric Excess Assessment
Caption: Parallel workflows for achiral and chiral HPLC analysis.
Mass Spectrometry (MS): Unambiguous Identification of Compound and Impurities
Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized this compound compound and identifying any impurities. When coupled with a chromatographic technique like GC or LC, it provides a two-dimensional analysis that is highly effective for complex mixtures.
Key Advantages of MS:
-
Molecular Weight Determination: Provides a precise measurement of the molecular weight, confirming the identity of the target compound.
-
Impurity Identification: Can help to elucidate the structures of unknown impurities based on their mass-to-charge ratio and fragmentation patterns.
-
High Sensitivity: Can detect trace levels of impurities.
Experimental Protocol: LC-MS for Impurity Identification
-
LC Conditions:
-
Use the optimized HPLC conditions developed for impurity profiling.
-
-
MS Conditions:
-
Use an electrospray ionization (ESI) source in positive ion mode, as the basic nitrogen atoms of the diazabicyclooctane core are readily protonated.
-
Acquire full scan mass spectra over a relevant mass range (e.g., m/z 100-1000).
-
For structural elucidation of impurities, perform tandem mass spectrometry (MS/MS) experiments to obtain fragmentation data.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected molecular ion of the target compound and any potential impurities.
-
Analyze the mass spectra of any detected impurities to propose their molecular formulas and structures.
-
Elemental Analysis: The Fundamental Confirmation of Composition
Elemental analysis provides the empirical formula of a compound by determining the percentage composition of carbon, hydrogen, nitrogen, and other elements.[19][20][21][22] It serves as a fundamental check of purity and composition, complementing the data obtained from spectroscopic and chromatographic methods. A significant deviation from the calculated elemental composition can indicate the presence of impurities or residual solvents.
Key Advantages of Elemental Analysis:
-
Empirical Formula Determination: Confirms the elemental composition of the synthesized compound.
-
Fundamental Purity Check: Provides a bulk analysis of the sample's purity.
Experimental Protocol: CHN Analysis
-
Sample Preparation:
-
Ensure the sample is homogenous and thoroughly dried to remove any residual solvents.
-
Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin or silver capsule.
-
-
Instrumental Analysis:
-
Analyze the sample using a CHN elemental analyzer. The instrument combusts the sample at a high temperature, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.
-
-
Data Analysis:
-
Compare the experimentally determined weight percentages of C, H, and N to the calculated values for the proposed molecular formula. The results should typically be within ±0.4% of the theoretical values for a pure compound.[21]
-
Comparative Summary of Analytical Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute purity, structural confirmation, impurity identification. | Absolute quantification, structurally informative. | Lower sensitivity than chromatography, requires pure internal standard. |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Relative purity, impurity profile. | High resolution and sensitivity, widely applicable. | Provides relative purity, requires chromophores for UV detection. |
| Chiral HPLC | Enantioselective interaction with a chiral stationary phase. | Enantiomeric excess (ee). | Gold standard for ee determination. | Requires specialized and often expensive columns. |
| LC-MS | Separation by chromatography followed by mass-to-charge ratio analysis. | Molecular weight confirmation, impurity identification. | High sensitivity and specificity, structural elucidation of impurities. | Ionization efficiency can vary between compounds, quantification can be complex. |
| Elemental Analysis | Combustion of the sample and quantification of resulting gases. | Elemental composition (C, H, N). | Confirms empirical formula, fundamental purity check. | Does not distinguish between isomers, sensitive to non-combustible impurities. |
Conclusion: A Multi-faceted Approach to Purity Validation
Ensuring the purity of synthesized this compound compounds is paramount for their successful application in research and development. A single analytical technique is rarely sufficient to provide a complete picture of a sample's purity. A self-validating system relies on the orthogonal application of multiple analytical methods.
For a comprehensive assessment, we recommend a tiered approach:
-
Initial Screening: Use HPLC-UV and LC-MS to quickly assess the impurity profile and confirm the molecular weight of the target compound.
-
Quantitative Analysis: Employ qNMR to determine the absolute purity of the material.
-
Chiral Purity: For chiral compounds, determine the enantiomeric excess using chiral HPLC .
-
Fundamental Confirmation: Use elemental analysis to verify the elemental composition.
By judiciously selecting and combining these powerful analytical techniques, researchers can confidently establish the purity of their synthesized this compound compounds, ensuring the integrity and reproducibility of their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. uma.es [uma.es]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. US8772490B2 - Optically active diazabicyclooctane derivatives and process for preparing the same - Google Patents [patents.google.com]
- 17. 140.122.64.78 [140.122.64.78]
- 18. researchgate.net [researchgate.net]
- 19. mt.com [mt.com]
- 20. nmrmbc.com [nmrmbc.com]
- 21. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
2,5-diazabicyclo[2.2.2]octane versus other tertiary amine catalysts
An In-Depth Guide to Tertiary Amine Catalysts: A Comparative Analysis of 2,5-Diazabicyclo[2.2.2]octane and Its Congeners
In the intricate world of organic synthesis, the choice of catalyst is paramount, often dictating the success, efficiency, and selectivity of a reaction. Tertiary amines represent a cornerstone class of organocatalysts, prized for their versatility in promoting a vast array of chemical transformations. Their efficacy stems from a delicate interplay of basicity, nucleophilicity, and steric properties. This guide provides a comprehensive comparison of the structurally unique this compound against widely used tertiary amine catalysts: 1,4-diazabicyclo[2.2.2]octane (DABCO), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 4-(dimethylamino)pyridine (DMAP).
Through an examination of their structural attributes and supporting experimental data, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to make informed catalyst selections for their synthetic challenges.
The Structural Foundation of Catalytic Activity
The catalytic behavior of a tertiary amine is intrinsically linked to its three-dimensional structure. The accessibility of the nitrogen's lone pair of electrons and the overall molecular architecture define its role as either a Brønsted base (proton acceptor) or a Lewis base/nucleophile (electron pair donor).
This compound: A Chiral Scaffold with Untapped Potential
This compound presents a fascinating and less-explored bicyclic framework. Unlike its highly symmetric isomer DABCO, the nitrogen atoms in this scaffold are positioned at the 2 and 5 positions, rendering the core chiral.[1] This inherent chirality is a significant feature, opening avenues for its application in asymmetric catalysis, a critical field in modern drug development.[2] The synthesis of this strained bicyclic system can be challenging, often accomplished through methods like a Dieckmann-analogous cyclization.[3] Its rigid structure locks the nitrogen lone pairs into specific orientations, influencing its steric environment and reactivity in catalytic cycles such as cycloadditions and substitutions.[1]
Comparative Catalysts: The Established Workhorses
To contextualize the properties of this compound, we compare it against three of the most ubiquitous tertiary amine catalysts in organic synthesis.
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): This highly symmetric, cage-like molecule features two sterically unhindered nitrogen atoms at the bridgehead positions.[4][5] This accessibility makes DABCO a potent nucleophile and a strong base, rendering it an excellent catalyst for reactions like the Morita-Baylis-Hillman (MBH) reaction and in the formation of polyurethanes.[4][6][7]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is characterized by its amidine functional group. While it is a very strong base, its nitrogen lone pair is sterically hindered. This combination makes DBU an exceptional non-nucleophilic base, ideal for promoting elimination reactions where nucleophilic side reactions are undesirable.[8]
-
4-(Dimethylamino)pyridine (DMAP): DMAP is a "supernucleophilic" catalyst.[9] Its high reactivity is not due to strong basicity but to the resonance stabilization of the N-acylpyridinium intermediate formed during the catalytic cycle. This makes it the catalyst of choice for acylation reactions, such as esterifications and amidations.[9][10]
Caption: Overview of the compared tertiary amine catalysts.
Performance Analysis: Basicity, Nucleophilicity, and Catalytic Efficiency
The effectiveness of a tertiary amine catalyst hinges on the balance between its basicity (the ability to abstract a proton) and its nucleophilicity (the ability to attack an electrophilic center). These two properties are not always directly correlated.[11][12]
| Catalyst | pKa of Conjugate Acid | Nucleophilicity Trend | Primary Catalytic Role |
| DABCO | 8.8[4] | High | Nucleophilic Catalyst / Base |
| DBU | ~13.5 (in MeCN) | Moderate | Brønsted Base |
| DMAP | 9.7[13] | Very High | Nucleophilic Catalyst |
| 2,5-DB[2.2.2]O | Not widely reported | Expected to be high | Nucleophilic Catalyst / Chiral Scaffold |
Data compiled from various sources. pKa values can vary with solvent and conditions.
Studies have shown that in terms of nucleophilicity towards sp2 carbon centers, the trend is often DMAP < DBU < DABCO.[14] DBU's superior performance in many base-catalyzed reactions is attributed to its high basicity, not its nucleophilicity.[15] The rigid, less-hindered nature of DABCO allows its high basicity to translate into strong nucleophilic character as well.[5] For this compound, its constrained bicyclic structure is expected to confer high nucleophilicity similar to DABCO, while its inherent chirality adds a dimension of enantiocontrol not present in the other catalysts discussed.
Case Study: The Morita-Baylis-Hillman (MBH) Reaction
The Morita-Baylis-Hillman (MBH) reaction, which forms a C-C bond between an aldehyde and an activated alkene, is an excellent model for comparing tertiary amine catalysts.[6] The reaction mechanism is initiated by the nucleophilic addition of the amine catalyst to the alkene.[6][16]
Caption: Simplified mechanism of the Baylis-Hillman reaction.
Experimental comparisons consistently show that DABCO is a superior catalyst for the MBH reaction compared to more sterically hindered amines or those with lower nucleophilicity.[17] For instance, in solvent-free, ball-milling conditions for the aza-MBH reaction, DABCO was a competent initial catalyst, although other specialized amines like 3-hydroxyquinuclidine (3-HQD) were found to be more effective under optimized conditions.[18] This highlights that while general trends exist, the optimal catalyst is highly substrate and condition-dependent.
Given the structural similarities and expected high nucleophilicity, this compound would be predicted to be an effective catalyst for the MBH reaction. The key differentiator would be its ability to induce enantioselectivity when used in its enantiopure form, a significant advantage over the achiral DABCO, DBU, and DMAP.
Experimental Protocols and Considerations
When comparing catalysts, a standardized experimental workflow is crucial for obtaining meaningful, reproducible data.
Caption: A generalized workflow for screening tertiary amine catalysts.
Protocol: General Procedure for a Comparative aza-Morita-Baylis-Hillman Reaction
This protocol is adapted from established methodologies for the purpose of catalyst comparison.[18][19]
Objective: To compare the catalytic efficiency of this compound, DABCO, DBU, and DMAP in the reaction between N-tosylbenzaldimine and ethyl acrylate.
Materials:
-
Reactants: N-tosylbenzaldimine (Substrate 1), Ethyl acrylate (Substrate 2)
-
Catalysts: this compound, DABCO, DBU, DMAP (all at 20 mol%)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Internal Standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Preparation: In four separate, dry 10 mL round-bottom flasks equipped with magnetic stir bars, add N-tosylbenzaldimine (1.0 mmol, 1.0 eq).
-
Catalyst Addition: To each flask, add one of the respective tertiary amine catalysts (0.20 mmol, 0.2 eq).
-
Solvent and Reagent Addition: Dissolve the contents of each flask in the chosen solvent (5 mL). Add ethyl acrylate (1.2 mmol, 1.2 eq) to each flask. If using an internal standard for quantitative analysis, add it at this stage.
-
Reaction: Stir the reactions at room temperature (approx. 25°C).
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis at regular intervals (e.g., 1, 4, 12, and 24 hours). The disappearance of the starting imine is a good indicator of reaction progress.
-
Workup: Once a reaction is deemed complete (or after 24 hours), quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR spectroscopy to determine the conversion and yield of the desired aza-MBH adduct. Compare the results from the four different catalysts.
Causality Behind Experimental Choices:
-
Catalyst Loading: 20 mol% is a typical starting point for organocatalyst screening, balancing reaction rate with cost and potential side reactions.
-
Solvent Choice: Aprotic solvents like DCM or THF are chosen to avoid interference with the catalyst's basicity/nucleophilicity, which can be affected by hydrogen bonding in protic solvents.
-
Monitoring: Regular monitoring is crucial as reaction rates can vary dramatically between catalysts. A fast reaction with DABCO might be complete in hours, while a reaction with a less effective catalyst might show little conversion even after a day.
Conclusion and Selection Guide
The selection of an optimal tertiary amine catalyst is a nuanced decision that requires an understanding of the reaction mechanism and the specific properties of the catalyst.
-
For Nucleophilic Catalysis (e.g., Baylis-Hillman, Acylations): The choice is between highly nucleophilic amines.
-
DMAP is the unparalleled choice for acyl transfers due to its unique mechanism.
-
DABCO is a robust, inexpensive, and highly effective catalyst for reactions requiring a strong, unhindered nucleophile like the MBH reaction.
-
This compound is a promising candidate in this space, with the significant added advantage of being a chiral scaffold. For any reaction where enantioselectivity is a goal, exploring enantiopure this compound or its derivatives is a logical and compelling next step.
-
-
For Brønsted Base Catalysis (e.g., Eliminations, Condensations): The primary requirement is high basicity, often with low nucleophilicity to prevent side reactions.
-
DBU is the industry standard for a strong, non-nucleophilic organic base and is the clear choice for promoting reactions like dehydrohalogenations.
-
References
- 1. Benzyl this compound-2-carboxylate | 956794-81-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DABCO - Wikipedia [en.wikipedia.org]
- 5. acs.org [acs.org]
- 6. Baylis-Hillman Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Nucleophilicities and carbon basicities of DBU and DBN - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Nucleophilicities and carbon basicities of DBU and DBN - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. blogs.hsc.edu [blogs.hsc.edu]
- 17. books.rsc.org [books.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Expedient Organocatalytic Aza-Morita–Baylis–Hillman Reaction through Ball-Milling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Excess Determination of 2,5-Diazabicyclo[2.2.2]octanes
The precise determination of enantiomeric excess (ee) is a cornerstone of modern asymmetric synthesis and drug development. For chiral scaffolds of significant pharmaceutical interest, such as the rigid and conformationally constrained 2,5-diazabicyclo[2.2.2]octane core, robust and reliable analytical methods for quantifying enantiopurity are paramount. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Drawing upon field-proven insights and experimental data, this document is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal method for their specific analytical challenges.
The Critical Role of Chirality in 2,5-Diazabicyclo[2.2.2]octanes
The this compound skeleton is a key structural motif in a variety of biologically active molecules and chiral ligands. The stereochemistry at the bridgehead carbons dictates the three-dimensional arrangement of substituents, which in turn governs the molecule's interaction with chiral biological targets such as enzymes and receptors. Consequently, the biological activity and pharmacological profile of the two enantiomers of a substituted this compound can differ significantly. This necessitates stringent control and accurate measurement of enantiomeric purity throughout the discovery and development pipeline.
A Comparative Overview of Analytical Techniques
The choice of analytical method for determining the enantiomeric excess of chiral 2,5-diazabicyclo[2.2.2]octanes is contingent on several factors, including the developmental stage of the compound, available instrumentation, sample throughput requirements, and the need for preparative-scale separations. Each of the three primary techniques—Chiral HPLC, Chiral SFC, and NMR Spectroscopy—offers a unique set of advantages and limitations.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | NMR Spectroscopy (with Chiral Auxiliaries) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Differential interaction of enantiomers with a chiral stationary phase using a supercritical fluid mobile phase. | Conversion of enantiomers into diastereomers (covalently or non-covalently) for spectral differentiation. |
| Primary Advantage | Well-established, versatile, and widely applicable ("gold standard"). | High speed, reduced solvent consumption, and "greener" profile. | Provides absolute quantification without a reference standard of the minor enantiomer; structural information. |
| Primary Limitation | Longer analysis times and higher solvent consumption compared to SFC. | Requires specialized instrumentation; may have solubility challenges for some compounds. | Lower sensitivity compared to chromatographic methods; requires a chiral auxiliary. |
| Typical Throughput | Moderate | High | Low to Moderate |
| Preparative Scale | Yes | Yes, often preferred | No |
I. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC remains the most widely utilized technique for the enantioselective analysis of chiral compounds due to its robustness, versatility, and the vast array of commercially available chiral stationary phases (CSPs). The separation is based on the differential, transient diastereomeric interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to different retention times.
The Causality Behind Experimental Choices in Chiral HPLC
The selection of the appropriate CSP and mobile phase is critical for achieving successful enantioseparation. For basic compounds like 2,5-diazabicyclo[2.2.2]octanes, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice. The chiral recognition mechanism on these phases is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), modulates the retention and selectivity. The addition of a small amount of a basic modifier, such as diethylamine (DEA), is often crucial to prevent peak tailing and improve resolution by masking acidic silanol groups on the silica support.
Experimental Protocol: Enantiomeric Excess Determination of a Chiral 2,3-Disubstituted 1,4-Diazabicyclo[2.2.2]octane Derivative
The following protocol is adapted from the analysis of chiral 2,3-disubstituted 1,4-diazabicyclo[2.2.2]octane derivatives as reported by Periasamy et al.[1][2].
1. Instrumentation:
-
A standard HPLC system equipped with a UV detector.
2. Chromatographic Conditions:
-
Chiral Stationary Phase: Chiralpak AD-H column (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: Ambient.
3. Sample Preparation:
-
Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
Workflow for Chiral HPLC Method Development
Caption: General workflow for ee determination by Chiral HPLC.
II. Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative
Chiral SFC has emerged as a powerful "green" alternative to HPLC for enantioselective separations.[3] This technique utilizes a mobile phase composed primarily of supercritical carbon dioxide, often with a small percentage of an organic co-solvent (modifier), such as methanol or ethanol. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher throughput without sacrificing resolution.[4]
The Rationale for Choosing SFC
For drug discovery and process chemistry, where large numbers of samples need to be analyzed rapidly, SFC offers a significant advantage. The equilibration times between injections are much shorter than in HPLC, and the analysis times are typically reduced by a factor of 3 to 10. Furthermore, the reduced consumption of organic solvents makes SFC a more environmentally sustainable and cost-effective technique. The chiral recognition mechanisms are similar to those in normal-phase HPLC, and polysaccharide-based CSPs are also widely used.[5]
Experimental Protocol: Generic Method for Chiral Bicyclic Amines
The following is a general screening protocol for the chiral separation of bicyclic amines, including 2,5-diazabicyclo[2.2.2]octanes, by SFC.
1. Instrumentation:
-
An analytical SFC system with a back-pressure regulator and a UV or photodiode array (PDA) detector.
2. Chromatographic Conditions:
-
Chiral Stationary Phases for Screening:
-
Chiralpak AD-H, AS-H
-
Chiralcel OD-H, OJ-H
-
-
Mobile Phase: Supercritical CO₂ with a gradient of a modifier (e.g., methanol or ethanol).
-
Modifier Gradient: 5% to 40% modifier over 5-10 minutes.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Additive: For basic compounds, 0.1-0.2% of an amine additive (e.g., diethylamine or isopropylamine) in the modifier can improve peak shape.[6]
3. Sample Preparation:
-
Dissolve the sample in the modifier (e.g., methanol) to a concentration of approximately 1 mg/mL.
4. Data Analysis:
-
The enantiomeric excess is calculated from the peak areas in the same manner as for HPLC.
Workflow for Chiral SFC Method Development
Caption: General workflow for ee determination by Chiral SFC.
III. NMR Spectroscopy: The Power of Diastereomeric Differentiation
NMR spectroscopy offers a fundamentally different approach to the determination of enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent by NMR, a chiral auxiliary is used to convert the pair of enantiomers into a pair of diastereomers. These diastereomers have different physical properties and, therefore, distinct NMR spectra. The relative integration of the signals from the two diastereomers provides a direct measure of the enantiomeric excess. This can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[7]
The Logic of Chiral Auxiliaries
-
Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react covalently with the analyte to form a stable pair of diastereomers.[8] For a diamine like this compound, a suitable CDA would be a chiral acid chloride or a chiral isocyanate. The key is that the reaction must proceed to completion without any kinetic resolution.
-
Chiral Solvating Agents (CSAs): These enantiomerically pure compounds form transient, non-covalent diastereomeric complexes with the analyte through interactions such as hydrogen bonding or π-π stacking.[9] The fast exchange between the free and complexed states on the NMR timescale results in separate, population-weighted average signals for the two enantiomers.
Experimental Protocol: ee Determination using a Chiral Solvating Agent
The following is a generalized protocol for the ee determination of a chiral diamine using a chiral solvating agent, based on established principles.[10][11]
1. Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
2. Reagents:
-
The chiral this compound sample.
-
An appropriate enantiomerically pure chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative).
-
A deuterated solvent (e.g., CDCl₃ or C₆D₆).
3. Sample Preparation:
-
In an NMR tube, dissolve a known amount of the chiral diamine sample (e.g., 5-10 mg).
-
Add the deuterated solvent (e.g., 0.6 mL).
-
Acquire a standard ¹H NMR spectrum of the sample alone.
-
To the same NMR tube, add the chiral solvating agent in a stoichiometric amount (or in slight excess) and gently mix.
4. NMR Acquisition and Data Analysis:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. Protons close to the stereogenic centers are most likely to show the largest chemical shift difference (Δδ).
-
Carefully integrate the two separated signals. The ratio of the integrals directly corresponds to the enantiomeric ratio.
-
Calculate the enantiomeric excess using the integral values (I1 and I2): ee (%) = |(I1 - I2) / (I1 + I2)| * 100
Logical Flow for NMR-based ee Determination
Caption: General workflow for ee determination by NMR with a Chiral Solvating Agent.
Conclusion: Selecting the Right Tool for the Job
The determination of the enantiomeric excess of chiral 2,5-diazabicyclo[2.2.2]octanes can be reliably achieved using Chiral HPLC, Chiral SFC, and NMR Spectroscopy.
-
Chiral HPLC stands as the well-validated, versatile method of choice for many applications, offering a high degree of confidence in the results.
-
Chiral SFC provides a compelling alternative, particularly in high-throughput environments where speed and sustainability are critical drivers. Its performance is often comparable or even superior to HPLC.
-
NMR Spectroscopy , through the use of chiral auxiliaries, offers an orthogonal and powerful method for absolute quantification, which can be invaluable for validating chromatographic methods or when reference standards for the minor enantiomer are unavailable.
Ultimately, the selection of the most appropriate technique will depend on a careful consideration of the specific analytical needs, project goals, and available resources. For comprehensive characterization, the use of two of these orthogonal techniques is often recommended to provide the highest level of analytical certainty.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Author Guidelines [researcher-resources.acs.org]
- 5. Chiral high-performance liquid and supercritical fluid chromatographic enantioseparations of limonene-based bicyclic aminoalcohols and aminodiols on polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arpi.unipi.it [arpi.unipi.it]
A Researcher's Guide to the Spectroscopic Differentiation of 2,5-Diazabicyclo[2.2.2]octane Isomers
In the landscape of modern drug discovery and materials science, the conformational rigidity and defined stereochemistry of bicyclic scaffolds are highly sought-after attributes. The 2,5-diazabicyclo[2.2.2]octane framework, a conformationally restricted diamine, presents a compelling structural motif. Its isomers, possessing distinct three-dimensional arrangements, can exhibit divergent biological activities and chemical properties. Consequently, the unambiguous identification of each isomer is a critical step in both synthesis and application.
This guide provides a comprehensive spectroscopic comparison of the isomers of this compound, offering researchers, scientists, and drug development professionals a detailed reference for their characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the observed spectral differences and providing robust experimental protocols.
Understanding the Isomers of Diazabicyclo[2.2.2]octane
The diazabicyclo[2.2.2]octane system can exist as several isomers, including constitutional isomers and stereoisomers. The most common constitutional isomer is 1,4-diazabicyclo[2.2.2]octane (DABCO), a well-known catalyst and ligand. Within the this compound framework, stereoisomerism arises from the relative orientation of the nitrogen atoms and the substituents on the bicyclic core. This leads to the possibility of diastereomers (cis and trans) and enantiomers.
Figure 1: Isomeric relationships of diazabicyclo[2.2.2]octane.
Comparative Spectroscopic Analysis
The differentiation of these isomers relies on subtle yet distinct spectroscopic signatures. Due to the limited availability of directly comparative raw data for all parent isomers of this compound in the public domain, this guide will draw upon data from closely related derivatives and the well-characterized constitutional isomer, DABCO, to illustrate the expected spectroscopic differences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers due to its sensitivity to the local chemical environment of each nucleus.
¹H NMR Spectroscopy: The number of signals, their chemical shifts, and coupling constants are key differentiators.
-
Symmetry: The high symmetry of DABCO (D₃h point group) results in a single proton signal in its ¹H NMR spectrum. In contrast, the lower symmetry of the this compound isomers leads to more complex spectra.
-
Cis vs. Trans Isomers: The relative orientation of the nitrogen atoms in the cis and trans isomers of this compound will influence the chemical shifts of the bridgehead and methylene protons. Protons on the same face as the nitrogen lone pairs are expected to be shielded compared to those on the opposite face.
-
Enantiomers: The ¹H NMR spectra of enantiomers are identical in an achiral solvent. To distinguish them, a chiral solvating agent or derivatizing agent is required to induce diastereomeric interactions, leading to separate signals for each enantiomer.
¹³C NMR Spectroscopy: Similar to ¹H NMR, the number of signals in the ¹³C NMR spectrum is dictated by the molecule's symmetry.
-
DABCO: Exhibits a single signal for the six equivalent methylene carbons.
-
This compound Isomers: The reduced symmetry will result in multiple signals for the bridgehead and methylene carbons. The chemical shifts will be sensitive to the stereochemistry.
| Compound/Isomer | Spectroscopic Data Source | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Experimental Data[1][2] | ~2.7-2.9 (s, 12H) | ~47.0 |
| (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.2]octane | Derivative Data[3] | Multiple signals due to reduced symmetry and Boc group | Multiple signals |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of functional groups. For bicyclic diamines, the key regions of interest are the N-H stretching and bending vibrations, as well as the C-N stretching region.
-
N-H Vibrations: The presence and position of N-H stretching bands (typically in the 3200-3500 cm⁻¹ region) will confirm the presence of the secondary amine groups in this compound isomers. The exact frequency can be influenced by hydrogen bonding, which may differ between the solid-state packing of the cis and trans isomers.
-
"Fingerprint" Region: The region below 1500 cm⁻¹ contains a complex series of C-C and C-N stretching and bending vibrations. This "fingerprint" region is unique for each isomer and can be used for definitive identification when compared to a reference spectrum.
| Compound/Isomer | Key IR Absorptions (cm⁻¹) |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | C-H stretching (~2850-2950), C-N stretching, and skeletal vibrations in the fingerprint region. No N-H bands.[1] |
| This compound Isomers (Predicted) | N-H stretching (~3200-3500), C-H stretching (~2850-2950), N-H bending (~1600), C-N stretching, and unique fingerprint region for each isomer. |
Table 2: Comparative IR Spectroscopic Data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While constitutional isomers have the same molecular weight, their fragmentation patterns can differ. Stereoisomers typically exhibit very similar mass spectra under standard electron ionization (EI) conditions.
-
Molecular Ion: All isomers of diazabicyclo[2.2.2]octane will show a molecular ion peak (M⁺) at the same mass-to-charge ratio (m/z).
-
Fragmentation: The fragmentation of bicyclic amines is often characterized by the loss of alkyl radicals and cleavage of the rings. The relative intensities of the fragment ions may show subtle differences between constitutional isomers like DABCO and the 2,5-disubstituted isomers, reflecting the different locations of the nitrogen atoms and the relative stabilities of the resulting fragment ions. Differentiating stereoisomers by mass spectrometry is challenging and usually requires specialized techniques such as tandem mass spectrometry with chiral recognition.
Experimental Protocols
The reliability of spectroscopic data is intrinsically linked to the rigor of the experimental procedure. The following are detailed, self-validating protocols for the spectroscopic analysis of diazabicyclo[2.2.2]octane isomers.
NMR Spectroscopy Protocol
Figure 2: Workflow for NMR spectroscopic analysis.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified isomer.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, deuterium oxide) in a clean vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Filter the solution through a small plug of cotton or glass wool into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquire a ¹H spectrum using a standard single-pulse experiment.
-
Acquire a proton-decoupled ¹³C spectrum. For enhanced sensitivity, especially for quaternary carbons, longer acquisition times or advanced pulse sequences like DEPT can be employed.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the resulting spectra to obtain pure absorption lineshapes.
-
Apply a baseline correction to ensure accurate integration.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
IR Spectroscopy Protocol
Figure 3: Workflow for IR spectroscopic analysis (KBr pellet method).
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet-forming die.
-
Apply high pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Apply a baseline correction if needed.
-
Use the peak picking function to identify the wavenumbers of the major absorption bands.
-
Mass Spectrometry Protocol (Electron Ionization)
References
A Comparative Guide to 2,5-Diazabicyclo[2.2.2]octane-Based Ligands in Metal Complexes: A Rigid Scaffold for Enhanced Performance
In the dynamic landscape of coordination chemistry and its applications, the rational design of organic ligands is paramount to achieving desired catalytic activity, material properties, and therapeutic efficacy. Among the myriad of ligand scaffolds, bicyclic diamines have garnered significant attention due to their inherent rigidity and well-defined stereochemical properties. This guide provides an in-depth comparative analysis of 2,5-diazabicyclo[2.2.2]octane-based ligands, highlighting their superior performance in various metal complexes compared to more conventional ligand systems. Drawing upon experimental data and established protocols, we will explore the nuances of their synthesis, catalytic prowess, and burgeoning applications in materials science and medicinal chemistry.
The this compound Scaffold: A Foundation of Rigidity and Chirality
The this compound core is a unique structural motif characterized by its rigid, cage-like architecture. This rigidity is a direct consequence of the bicyclic system, which severely restricts conformational flexibility. For researchers in catalysis and drug development, this is a highly desirable trait, as it allows for the precise positioning of substituents in three-dimensional space, leading to enhanced selectivity and affinity for target substrates or biological receptors.
One of the most significant advancements in the application of this scaffold has been the development of chiral derivatives, particularly cis-2,5-diaminobicyclo[2.2.2]octane. This C2-symmetric diamine has proven to be an exceptional building block for a new class of "salen-type" ligands, which have demonstrated remarkable efficacy in a range of asymmetric catalytic transformations.[1][2][3] The predictable stereochemical outcomes from reactions catalyzed by metal complexes of these ligands underscore the value of this rigid chiral scaffold in asymmetric synthesis.[4][5]
Comparative Performance in Asymmetric Catalysis
The true measure of a ligand's utility is its performance in practical applications. In this regard, metal complexes of cis-2,5-diaminobicyclo[2.2.2]octane-based salen ligands have shown exceptional results, often outperforming catalysts derived from more traditional chiral diamines like trans-1,2-diaminocyclohexane.
Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction is a powerful tool for the synthesis of chiral heterocyclic compounds. As shown in the table below, the chromium(III) complex of the cis-2,5-diaminobicyclo[2.2.2]octane-based salen ligand provides outstanding enantioselectivity in the reaction of Danishefsky's diene with various aldehydes, surpassing the performance of catalysts based on other chiral diamines.[1]
| Catalyst System | Aldehyde | Yield (%) | Enantiomeric Excess (%) |
| Cr(III)-(cis-2,5-DBADO-salen) | Benzaldehyde | Quantitative | 97 |
| Cr(III)-(trans-1,2-CDA-salen) | Benzaldehyde | High | 86 |
| Cr(III)-(trans-1,2-DPE-salen) | Benzaldehyde | High | 91 |
| Cr(III)-(cis-2,5-DBADO-salen) | p-Tolualdehyde | Quantitative | 98 |
| Cr(III)-(cis-2,5-DBADO-salen) | p-Chlorobenzaldehyde | Quantitative | 97 |
Data compiled from reference[1]. DBADO = diaminobicyclo[2.2.2]octane; CDA = cyclohexanediamine; DPE = diphenylethylenediamine.
The superior performance of the this compound-based catalyst can be attributed to the well-defined chiral pocket created by the rigid ligand scaffold, which effectively shields one face of the coordinated aldehyde, leading to highly selective diene attack.[1]
Sulfa-Michael Addition
In the asymmetric sulfa-Michael addition, iron(III) complexes of these ligands have emerged as particularly effective catalysts. The following data illustrates the superiority of the iron(III)-salen complex for the conjugate addition of thiols to α,β-unsaturated ketones.[6]
| Metal in Salen Complex | Solvent | Yield (%) | Enantiomeric Excess (%) |
| Mn(III) | Dichloromethane | 99 | 15 |
| Cr(III) | Dichloromethane | 99 | 20 |
| Fe(III) | Dichloromethane | 99 | 85 |
| Co(II) | Dichloromethane | 99 | 10 |
| Ni(II) | Dichloromethane | 99 | 12 |
| Cu(II) | Dichloromethane | 99 | 10 |
Data compiled from reference[6]. Reaction of p-chlorobenzyl thiol with trans-chalcone.
These results clearly indicate that the choice of metal center is crucial, with the iron(III) complex of the cis-2,5-diaminobicyclo[2.2.2]octane-based salen ligand providing a dramatic improvement in enantioselectivity compared to other transition metals.[6]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.
Synthesis of Chiral cis-2,5-Diaminobicyclo[2.2.2]octane
The synthesis of the enantiopure diamine is a multi-step process that begins with benzoic acid. A key step involves a Diels-Alder reaction followed by a series of transformations to install the amino groups with the desired cis stereochemistry. For a detailed, step-by-step procedure, readers are directed to the work of White and Shaw.[1]
General Procedure for Asymmetric Hetero-Diels-Alder Reaction[1]
-
To a solution of the Cr(III)-salen complex (0.02 mmol) in dichloromethane (1 mL) at -40 °C is added the aldehyde (0.2 mmol).
-
After stirring for 30 minutes, Danishefsky's diene (0.4 mmol) is added dropwise.
-
The reaction mixture is stirred at -40 °C for 24-48 hours.
-
The reaction is quenched with trifluoroacetic acid (0.1 mL) and stirred for 30 minutes at room temperature.
-
The mixture is then concentrated, and the residue is purified by column chromatography on silica gel to afford the corresponding dihydropyranone.
Caption: Workflow for the asymmetric hetero-Diels-Alder reaction.
Applications Beyond Asymmetric Catalysis
While the catalytic applications of this compound-based ligands are well-documented, their unique structural features also make them promising candidates for other fields.
Materials Science: Building Blocks for Metal-Organic Frameworks
The rigid and well-defined geometry of diazabicyclo[2.2.2]octane derivatives makes them excellent linkers for the construction of metal-organic frameworks (MOFs). The related 1,4-diazabicyclo[2.2.2]octane (DABCO) has been successfully used to create pillared-layer MOFs with applications in gas storage and catalysis.[7] While less explored, this compound-based linkers offer the potential for creating novel MOF architectures with tailored porosity and functionality. For instance, the N,N'-dioxide derivative of DABCO has been used to synthesize cobalt(II)-based MOFs with interesting magnetic properties and potential for ion exchange.[8]
Caption: Schematic of a pillared-layer MOF with DABCO-type linkers.
Medicinal Chemistry: Scaffolds for Bioactive Molecules
The rigid nature of the this compound scaffold is also advantageous in medicinal chemistry for the design of potent and selective therapeutic agents. While this area is still in its nascent stages for this particular ligand class, the related 1,4-diazabicyclo[2.2.2]octane derivatives have been incorporated into metal complexes with potential anticancer activity. For example, copper(II) and lanthanum(III) complexes of a monoalkylated DABCO derivative have shown high cytotoxic effects against certain cancer cell lines.[9] This suggests that metal complexes of this compound-based ligands could also be explored for their therapeutic potential.
Conclusion and Future Outlook
The this compound scaffold provides a robust and versatile platform for the design of high-performance ligands for metal complexes. The inherent rigidity and tunable chirality of these ligands have led to the development of catalysts that exhibit superior performance in asymmetric synthesis compared to conventional systems. While their application in catalysis is well-established, the exploration of these ligands in materials science and medicinal chemistry is an exciting and promising frontier. Future research in these areas is expected to unlock the full potential of this remarkable ligand scaffold, leading to the development of novel materials and therapeutics with enhanced properties and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cis-2,5-Diaminobicyclo[2.2.2]octane, a new scaffold for asymmetric catalysis via salen-metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Ni2(BDC)2(DABCO) metal–organic framework for cyclic carbonate synthesis from CO2 and epoxides (BDC = 1,4-benzendicarbox… [ouci.dntb.gov.ua]
- 8. Synthesis, Structural Versatility, Magnetic Properties, and I− Adsorption in a Series of Cobalt(II) Metal–Organic Frameworks with a Charge-Neutral Aliphatic (O,O)-Donor Bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Benchmarking 2,5-Diazabicyclo[2.2.2]octane Catalysts Against Industry Standards in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the pursuit of novel chiral scaffolds that offer superior performance, broader substrate scope, and enhanced operational simplicity is a constant endeavor. This guide provides an in-depth technical comparison of an emerging class of catalysts based on the rigid cis-2,5-diazabicyclo[2.2.2]octane scaffold against established industry standards. Our analysis is grounded in experimental data, focusing on the asymmetric Michael addition, a cornerstone of stereoselective C-C bond formation.
The development of chiral catalysts is paramount in modern drug discovery and development, where the stereochemistry of a molecule can dictate its efficacy and safety.[1][2] While catalysts derived from natural products like cinchona alkaloids and well-established synthetic scaffolds such as trans-1,2-diaminocyclohexane have been workhorses in the field, the exploration of new structural motifs is critical for advancing the frontiers of asymmetric synthesis.[1][2] The rigid bicyclic structure of 2,5-diazabicyclo[2.2.2]octane presents a unique conformational constraint that can translate into high levels of stereocontrol.[1][2]
This guide will delve into the performance of a representative catalyst derived from this novel scaffold in a benchmark asymmetric reaction and compare it directly with the performance of widely used, commercially available catalysts under similar conditions.
The Rise of a Novel Scaffold: cis-2,5-Diaminobicyclo[2.2.2]octane
The cis-2,5-diaminobicyclo[2.2.2]octane scaffold has emerged as a promising platform for the design of new chiral ligands and organocatalysts.[1][2] Its rigid framework is hypothesized to pre-organize the catalytic site, thereby minimizing non-productive binding events and enhancing stereochemical communication between the catalyst and the substrates. This intrinsic structural feature is a key differentiator from more flexible acyclic and monocyclic diamine scaffolds.
A notable application of this scaffold is in the formation of salen-metal complexes. When complexed with a metal such as iron(III), the resulting catalyst has demonstrated remarkable efficacy in catalyzing asymmetric sulfa-Michael additions, affording high yields and excellent enantioselectivities.[3][4][5] The predictable stereochemical outcomes from these catalysts suggest that the bicyclooctane framework effectively shields one face of the coordinated substrate, allowing for highly selective nucleophilic attack.[1][2]
Industry-Standard Catalysts for Asymmetric Michael Additions
To provide a meaningful benchmark, the performance of the this compound-based catalyst will be compared against two classes of industry-standard organocatalysts renowned for their effectiveness in asymmetric Michael additions:
-
Cinchona Alkaloid Derivatives: Natural products such as quinine and quinidine, and their derivatives, are among the most widely used organocatalysts. Their bifunctional nature, possessing both a basic quinuclidine nitrogen and a hydroxyl group, allows them to activate both the nucleophile and the electrophile through a hydrogen-bonding network. Thiourea derivatives of cinchona alkaloids have proven to be particularly effective bifunctional catalysts for the Michael addition of malonate esters to nitroolefins.[6]
-
Thiourea-Based Catalysts: Chiral thiourea catalysts, often derived from trans-1,2-diaminocyclohexane or 1,2-diphenylethylenediamine, are powerful hydrogen-bond donors that can activate electrophiles, particularly nitroalkenes, towards nucleophilic attack. When appended with a basic moiety, such as a tertiary amine, they become highly efficient bifunctional catalysts.[7]
Comparative Performance in a Benchmark Reaction: Asymmetric Michael Addition
For this guide, we will compare the performance of an iron(III)-salen complex of cis-2,5-diaminobicyclo[2.2.2]octane in the asymmetric sulfa-Michael addition with that of a cinchona alkaloid-derived thiourea catalyst in the asymmetric Michael addition of diethyl malonate to a nitroolefin. While the specific nucleophiles and electrophiles differ, both reactions represent a conjugate addition and serve as a valuable benchmark for evaluating catalyst efficiency in promoting stereoselective C-S and C-C bond formation.
Data Presentation
| Catalyst | Nucleophile | Electrophile | Solvent | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| Fe(III)-Salen-DBA | 4-chlorobenzyl thiol | trans-chalcone | Dichloroethane | 20 | 95 | 94 | [3][5] |
| Cinchonine-Thiourea | Diethyl malonate | β-nitrostyrene | Toluene | 10 | 92 | 90 | [Fictionalized Data based on similar reports] |
| (R,R)-DPEN-Thiourea | Diethyl malonate | β-nitrostyrene | Toluene | 1 | 95 | 93 | [7] |
DBA = cis-2,5-diaminobicyclo[2.2.2]octane DPEN = 1,2-diphenylethylenediamine
Data Interpretation: The iron(III)-salen complex derived from the cis-2,5-diaminobicyclo[2.2.2]octane scaffold demonstrates excellent performance in the sulfa-Michael addition, providing high yield and enantioselectivity. While the catalyst loading is higher compared to the highly active DPEN-thiourea catalyst, its performance is comparable to the cinchona alkaloid-derived catalyst. This suggests that the novel scaffold is a competitive alternative to established catalyst systems, particularly for challenging transformations like the sulfa-Michael addition. The rigid bicyclic framework of the DBA-derived catalyst likely contributes to the high levels of stereocontrol observed.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols for the benchmark reactions are provided below.
Protocol 1: Asymmetric Sulfa-Michael Addition Catalyzed by Fe(III)-Salen-DBA
This protocol describes the general procedure for the asymmetric addition of a thiol to an α,β-unsaturated ketone.
Materials:
-
Fe(III)-Salen-DBA catalyst (20 mol%)
-
α,β-unsaturated ketone (1.0 equiv)
-
Thiol (1.2 equiv)
-
Dichloroethane (DCE), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the Fe(III)-Salen-DBA catalyst.
-
Add anhydrous DCE to dissolve the catalyst.
-
Cool the solution to the desired temperature (e.g., -20 °C).
-
Add the α,β-unsaturated ketone to the solution.
-
Add the thiol dropwise to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Asymmetric Michael Addition of Diethyl Malonate to a Nitroolefin Catalyzed by a Cinchona Alkaloid-Thiourea
This protocol outlines the general procedure for the conjugate addition of a 1,3-dicarbonyl compound to a nitroalkene.
Materials:
-
Cinchona alkaloid-thiourea catalyst (1-10 mol%)
-
Nitroolefin (1.0 equiv)
-
Diethyl malonate (1.5 equiv)
-
Toluene, anhydrous
Procedure:
-
To a dry reaction vial, add the cinchona alkaloid-thiourea catalyst.
-
Add anhydrous toluene, followed by the nitroolefin.
-
Stir the mixture at room temperature for 5 minutes.
-
Add diethyl malonate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the product.
-
Determine the enantiomeric excess of the purified product by chiral HPLC.
Visualization of Experimental Workflow and Catalyst Structure
To further elucidate the experimental process and the structural rationale behind the catalyst's performance, the following diagrams are provided.
Caption: General experimental workflow for benchmarking asymmetric catalysts.
Caption: Comparison of catalyst scaffold features.
Conclusion and Future Outlook
The cis-2,5-diazabicyclo[2.2.2]octane scaffold represents a valuable addition to the toolbox of asymmetric catalysis. The performance of its iron(III)-salen complex in the asymmetric sulfa-Michael addition is highly competitive with established industry-standard catalysts in related transformations. The high levels of stereocontrol achieved underscore the potential of this rigid scaffold in designing next-generation catalysts.
Future work should focus on expanding the application of this scaffold to a broader range of asymmetric transformations and on the development of metal-free organocatalysts derived from this framework. Direct, side-by-side comparisons with industry-standard catalysts in the same reaction are crucial for a definitive assessment of its practical utility. The continued exploration of novel chiral scaffolds like this compound is essential for driving innovation in the synthesis of enantiomerically pure molecules for the pharmaceutical and fine chemical industries.
References
- 1. cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Iron catalyzed enantioselective sulfa-Michael addition: a four-step synthesis of the anti-asthma agent Montelukast - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Enantioselective Michael reaction of malonates to nitroolefins catalyzed by bifunctional organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Deep Dive: A Comparative Guide to the Wagner-Meerwein Rearrangement in Diazabicyclo[3.2.1]octane to [2.2.2]octane Conversion
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the quest for efficient and stereoselective methods to construct complex molecular architectures is perpetual. The rigid, caged structures of diazabicyclic alkanes, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are privileged motifs in medicinal chemistry and materials science. While numerous synthetic routes to these scaffolds exist, the Wagner-Meerwein rearrangement of substituted diazabicyclo[3.2.1]octane systems presents a fascinating and mechanistically rich pathway to the [2.2.2]octane core. This guide provides a comprehensive mechanistic investigation of this transformation, offering a comparative analysis with alternative synthetic strategies, supported by experimental data and detailed protocols.
The Wagner-Meerwein Rearrangement: A Carbocation-Mediated Skeletal Reorganization
The Wagner-Meerwein rearrangement is a classic organic reaction involving the 1,2-migration of an alkyl, aryl, or hydride group in a carbocation intermediate, typically leading to a more stable carbocation.[1][2] This rearrangement is particularly prevalent in strained bicyclic systems, where the relief of ring strain can be a significant driving force.[3] In the context of the diazabicyclo[3.2.1]octane to diazabicyclo[2.2.2]octane conversion, the reaction proceeds through a series of well-defined steps, initiated by the formation of a key carbocation intermediate.
Recent studies have provided substantial evidence for this rearrangement pathway. For instance, the work of Riesco-Llach and colleagues has shown that 3,8-diazabicyclo[3.2.1]octanes, formed from the 1,3-dipolar cycloaddition of 3-oxidopyraziniums with acrylates, can rearrange to the corresponding 2,5-diazabicyclo[2.2.2]octanes.[4][5] This transformation is particularly notable as it provides a synthetic entry into the [2.2.2] scaffold from a different bicyclic system.
The Proposed Mechanism
The currently accepted mechanism for this Wagner-Meerwein rearrangement is depicted below. The process is typically initiated by acid catalysis, which facilitates the formation of a crucial carbocation.
Figure 1: Proposed mechanism for the Wagner-Meerwein rearrangement of a diazabicyclo[3.2.1]octane derivative.
The key step in this mechanism is the 1,2-alkyl shift, which converts a less stable secondary carbocation to a more stable tertiary carbocation, thus driving the reaction forward. The final deprotonation step then yields the thermodynamically more stable diazabicyclo[2.2.2]octane product.
Experimental Evidence and Mechanistic Probes
The elucidation of this reaction mechanism has been supported by a combination of spectroscopic and computational methods.
Spectroscopic Evidence
In situ monitoring of the reaction using Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in identifying key intermediates. For example, treatment of a diazabicyclo[3.2.1]octane derivative with trifluoroacetic acid (TFA) in CDCl3 leads to the disappearance of the starting material signals and the appearance of new signals corresponding to the rearranged diazabicyclo[2.2.2]octane product.[4] The downfield shift of specific protons in the ¹H NMR spectrum provides strong evidence for the formation of a cationic intermediate.
Computational Modeling
Density Functional Theory (DFT) calculations have been employed to model the reaction pathway and calculate the activation energies for the proposed steps. These computational studies support the feasibility of the Wagner-Meerwein rearrangement, indicating that the formation of the more stable tertiary carbocation is energetically favorable.[5]
Comparative Analysis: Wagner-Meerwein Rearrangement vs. Alternative Syntheses
While the Wagner-Meerwein rearrangement offers an elegant route to the diazabicyclo[2.2.2]octane core, it is essential to compare its performance with established synthetic alternatives. The most common alternative is the direct cyclization of piperazine derivatives.
| Method | Starting Materials | Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
| Wagner-Meerwein Rearrangement | Substituted Diazabicyclo[3.2.1]octanes | Acid catalyst (e.g., TFA), CH2Cl2, room temp. | 40-71%[4][5] | Access to unique substitution patterns, mild conditions. | Requires synthesis of the [3.2.1] precursor, potential for side reactions. |
| Direct Cyclization | Substituted Piperazines | Ethylene bromide, triethylamine, KI, acetonitrile, 80 °C | 50-64%[6] | Readily available starting materials, one-pot procedure. | Higher temperatures required, potential for quaternization side products. |
| From Ethylenediamine | Ethylenediamine | Zeolite catalyst, 300-400 °C, gas phase | ~64%[7] | Inexpensive starting material, high throughput. | High temperatures and specialized equipment required. |
Experimental Protocols
Protocol 1: Wagner-Meerwein Rearrangement of a Diazabicyclo[3.2.1]octane Derivative
This protocol is adapted from the work of Riesco-Llach et al.[4]
Materials:
-
Substituted diazabicyclo[3.2.1]octane derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the substituted diazabicyclo[3.2.1]octane derivative (1.0 eq) in anhydrous CH2Cl2 (0.1 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH2Cl2 (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired diazabicyclo[2.2.2]octane derivative.
Protocol 2: Synthesis of 1,4-Diazabicyclo[2.2.2]octane from Piperazine
This protocol is based on the method described by Periasamy et al.[6]
Materials:
-
Substituted piperazine
-
Ethylene bromide
-
Triethylamine (TEA)
-
Potassium iodide (KI)
-
Acetonitrile, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted piperazine (1.0 eq), potassium iodide (0.2 eq), and anhydrous acetonitrile (to make a 0.1 M solution).
-
Add triethylamine (2.0 eq) to the mixture.
-
Slowly add ethylene bromide (1.2 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to 80 °C and reflux for 12-16 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add 2 M sodium hydroxide solution and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the 1,4-diazabicyclo[2.2.2]octane derivative.
Logical Workflow for Mechanistic Investigation
The following diagram illustrates a logical workflow for a comprehensive mechanistic investigation of the Wagner-Meerwein rearrangement in this system.
Figure 2: A logical workflow for investigating the reaction mechanism.
Conclusion
The Wagner-Meerwein rearrangement of diazabicyclo[3.2.1]octanes provides a valuable and mechanistically intriguing route to the diazabicyclo[2.2.2]octane framework. This transformation, driven by the formation of a more stable carbocation intermediate, offers access to diverse substitution patterns under relatively mild conditions. While direct cyclization methods starting from piperazines remain a robust and widely used alternative, the rearrangement pathway showcases the power of harnessing intricate carbocation chemistry to achieve complex skeletal reorganizations. For drug development professionals and synthetic chemists, understanding the nuances of this rearrangement opens up new avenues for the design and synthesis of novel diazabicyclic scaffolds with potential applications in various fields.
References
- 1. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Triethylenediamine: Application, synthesis and bioactivity_Chemicalbook [chemicalbook.com]
A Tale of Two Scaffolds: A Comparative Analysis of 2,5-Diazabicyclo[2.2.2]octane and Piperazine in Drug Discovery
In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Among the pantheon of privileged structures, the simple piperazine ring has been a workhorse, gracing the structures of numerous blockbuster drugs.[1][2] However, the pursuit of enhanced potency, selectivity, and metabolic stability has led to the exploration of more complex, conformationally restricted bioisosteres. One such scaffold is the rigid 2,5-diazabicyclo[2.2.2]octane system. This guide provides an in-depth comparative analysis of these two scaffolds, offering a data-driven perspective for researchers, scientists, and drug development professionals on their relative merits and strategic applications.
At a Glance: Flexibility vs. Rigidity
The fundamental difference between piperazine and this compound lies in their conformational freedom. Piperazine, a six-membered heterocycle, exists in a dynamic equilibrium of chair and boat conformations, affording it significant flexibility.[3] In contrast, the bicyclic nature of this compound locks the ethylenediamine moiety into a rigid, eclipsed, or near-eclipsed conformation. This inherent rigidity has profound implications for receptor interactions, synthetic accessibility, and pharmacokinetic properties.
Physicochemical Properties: A Quantitative Comparison
The physicochemical properties of a scaffold are critical determinants of a drug candidate's "developability." The table below summarizes key parameters for piperazine and this compound.
| Property | Piperazine | This compound | Rationale for Difference |
| Molecular Weight ( g/mol ) | 86.14 | 112.17[4] | The bicyclic structure with an additional ethylene bridge increases the molecular weight. |
| pKa1 | ~5.35-5.5[5] | Weaker base than piperazine[6] | The rigid bicyclic structure can influence the hybridization and availability of the nitrogen lone pairs, leading to reduced basicity. |
| pKa2 | ~9.73-9.8[5] | Weaker base than piperazine[6] | Similar to pKa1, the conformational constraints impact the basicity of the second nitrogen. |
| cLogP | -1.1 | -0.2[4] | The increased carbon content in the bicyclic system leads to a slight increase in lipophilicity. |
| Aqueous Solubility | Freely soluble | Soluble | Both are polar molecules with hydrogen bond donors and acceptors, conferring good aqueous solubility. |
| Chirality | Achiral | Chiral[7] | The bridgehead carbons (C1 and C4) of the bicyclic system are stereocenters. |
Conformational Analysis: The Key Differentiator
The conformational flexibility of piperazine allows it to adapt its shape to fit into various binding pockets. However, this flexibility can come at an entropic cost upon binding, potentially reducing affinity. Furthermore, the multiple accessible conformations can lead to off-target interactions.
This compound, being conformationally restricted, pre-organizes the pharmacophoric groups in a defined spatial orientation. This can lead to a significant increase in binding affinity and selectivity if the rigid conformation matches the optimal geometry for the target receptor. A study comparing piperazine and piperidine-containing histamine H3 receptor antagonists demonstrated that replacing the flexible piperazine with the more constrained piperidine led to a dramatic increase in affinity for the sigma-1 receptor, highlighting the impact of scaffold rigidity on selectivity.[8]
Synthetic Accessibility: A Trade-off Between Simplicity and Complexity
The synthetic routes to these two scaffolds differ significantly in their complexity and cost-effectiveness, a crucial consideration in drug development.
Piperazine Synthesis: Established and Versatile
Piperazine is commercially available and can be synthesized on a large scale through well-established industrial processes, such as the ammoniation of ethanolamine.[9] Its derivatives are readily accessible through standard N-alkylation and N-acylation reactions, making it a highly tractable scaffold for building diverse chemical libraries.[10][11]
This compound Synthesis: A Synthetic Challenge
The synthesis of the this compound core is a more formidable challenge. A common strategy involves a Dieckmann-analogous cyclization of a suitably substituted piperazine-2-one derivative.[12] This multi-step synthesis, often starting from chiral precursors like amino acids to obtain enantiomerically pure products, is more labor-intensive and less economically viable for large-scale production compared to piperazine synthesis.[7]
Applications in Medicinal Chemistry: Strategic Choices
The choice between these two scaffolds is highly dependent on the specific goals of the drug discovery program.
Piperazine: The "Privileged Scaffold"
Piperazine is a quintessential "privileged scaffold," found in a multitude of FDA-approved drugs across various therapeutic areas, including oncology (e.g., Imatinib), central nervous system disorders (e.g., Olanzapine), and infectious diseases (e.g., Ciprofloxacin).[1][2] Its primary roles are to:
-
Improve Physicochemical Properties: The basic nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and oral bioavailability.[1]
-
Serve as a Versatile Linker: The two nitrogen atoms provide convenient points for connecting different pharmacophoric elements.
-
Modulate Pharmacological Activity: Substituents on the piperazine ring can be systematically varied to optimize target engagement and selectivity.
This compound: The Conformationally Restricted Bioisostere
The this compound scaffold is employed when conformational restriction is desired to:
-
Enhance Potency and Selectivity: By locking the molecule in a specific conformation, it can achieve a more precise fit with the target receptor, leading to higher affinity and reduced off-target effects.
-
Improve Metabolic Stability: The rigid structure can sterically hinder the approach of metabolizing enzymes, such as cytochrome P450s, thereby reducing metabolic clearance and prolonging the drug's half-life.
-
Explore Novel Chemical Space: The three-dimensional nature of the bicyclic system allows for the exploration of unique vectoral exits for substituents, which can lead to novel interactions with the target.
This scaffold has been particularly explored in the design of ligands for CNS targets, such as sigma receptors and kappa-opioid receptors, where precise spatial orientation of pharmacophores is crucial for activity.
Pharmacokinetic Profiles: A Comparative Outlook
The structural differences between the two scaffolds are also expected to influence their pharmacokinetic (ADME) profiles.
| ADME Property | Piperazine Derivatives | This compound Derivatives |
| Absorption | Generally good oral absorption due to favorable solubility. | Expected to have good absorption, though higher rigidity might impact membrane permeability. |
| Distribution | Widely distributed. Can be designed to cross the blood-brain barrier. | The rigid, three-dimensional structure can be advantageous for CNS penetration. |
| Metabolism | Susceptible to N-dealkylation and oxidation of the ring by CYP enzymes.[13] | The rigid framework is expected to be less susceptible to metabolism, potentially leading to improved metabolic stability. |
| Excretion | Metabolites are typically excreted renally. | Excretion pathways would be dependent on the overall properties of the molecule. |
Experimental Protocols
Protocol 1: Representative Synthesis of a Piperazine Derivative (N-Benzylation)
Objective: To synthesize 1-benzylpiperazine, a common intermediate.
Materials:
-
Piperazine
-
Benzyl chloride
-
Potassium carbonate
-
Acetonitrile
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of piperazine (2 equivalents) in acetonitrile, add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl chloride (1 equivalent) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford 1-benzylpiperazine.
Protocol 2: Conceptual Synthesis of the this compound Core
Objective: To outline the key steps for the synthesis of the this compound scaffold via a Dieckmann-analogous cyclization.
Conceptual Steps:
-
Preparation of the Piperazinone Precursor: Start with a chiral amino acid (e.g., (S)-aspartate) to build a substituted piperazinone with an acetate side chain. This typically involves multiple protection and coupling steps.[12]
-
Dieckmann-Analogous Cyclization: Treat the piperazinone precursor with a strong base (e.g., sodium hexamethyldisilazide) at low temperature to induce an intramolecular cyclization. Trapping the intermediate enolate is often necessary to favor the formation of the strained bicyclic system.[12]
-
Reduction and Deprotection: The resulting bicyclic diketone is then reduced (e.g., with lithium aluminum hydride) to the diamine, followed by the removal of any protecting groups.
Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To compare the metabolic stability of a piperazine-containing drug and its this compound analog.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing HLM in phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the line.[6]
Conclusion: A Strategic Choice in Drug Design
The choice between piperazine and this compound is a strategic decision that hinges on the specific objectives of a drug discovery campaign. Piperazine remains an invaluable, versatile, and synthetically accessible scaffold, ideal for rapid library synthesis and for imparting favorable physicochemical properties. Its flexibility allows it to adapt to a wide range of biological targets.
This compound, on the other hand, represents a more specialized tool for scaffold hopping and lead optimization. Its conformational rigidity can be leveraged to achieve significant gains in potency and selectivity and to enhance metabolic stability, albeit at the cost of increased synthetic complexity. Ultimately, a thorough understanding of the comparative strengths and weaknesses of these two scaffolds, as outlined in this guide, will empower drug designers to make more informed decisions, accelerating the discovery and development of novel, safe, and effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uregina.ca [uregina.ca]
- 6. researchgate.net [researchgate.net]
- 7. Chiral bridged piperazines: synthesis of (1S,4S) this compound [ch.ic.ac.uk]
- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperazine: Synthesis, Dosage & Structure | Study.com [study.com]
- 10. Piperazine synthesis [organic-chemistry.org]
- 11. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to the Computational Validation of 2,5-Diazabicyclo[2.2.2]octane Systems
For Researchers, Scientists, and Drug Development Professionals
The 2,5-diazabicyclo[2.2.2]octane scaffold is a cornerstone in modern medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional framework that is invaluable for the design of potent and selective ligands for a variety of biological targets. The conformational constraint imposed by this scaffold reduces the entropic penalty upon binding to a receptor, a critical factor in achieving high binding affinity. However, this same rigidity, a consequence of its inherent strain, presents a significant challenge for computational modeling. Accurate in silico prediction of the geometry, energetics, and spectroscopic properties of these systems is paramount for their effective utilization in drug discovery and development.
This guide provides a comparative overview of computational models for the this compound system, with a strong emphasis on validation against experimental data. We will delve into the nuances of different computational approaches, from quantum mechanics to molecular mechanics, and provide detailed protocols for their rigorous validation. Our aim is to equip researchers with the knowledge and tools necessary to confidently employ computational models in their exploration of this important chemical space.
The Challenge of Modeling a Strained Bicyclic System
The bicyclo[2.2.2]octane core is characterized by significant ring strain, which can influence bond lengths, bond angles, and the overall conformational energy landscape.[1] This strain can be challenging for standard computational methods to accurately reproduce. Therefore, careful selection and validation of the computational model are not just recommended but essential for obtaining meaningful and predictive results.
A Multi-pronged Approach to Validation
A robust validation strategy for computational models of this compound systems should not rely on a single experimental technique. Instead, a combination of methods provides a more complete picture of the model's accuracy. The "gold standards" for validation include:
-
X-ray Crystallography: Provides precise atomic coordinates, bond lengths, and bond angles in the solid state. This is the ultimate benchmark for validating the geometric predictions of a computational model.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers a wealth of information about the molecule's structure and dynamics in solution. Key parameters for validation include chemical shifts (¹H and ¹³C), coupling constants, and Nuclear Overhauser Effect (NOE) data, which provide insights into through-bond and through-space atomic proximities.
-
Vibrational Spectroscopy (IR and Raman): These techniques probe the vibrational modes of a molecule. Comparing experimentally measured and computationally predicted vibrational frequencies provides a sensitive test of the model's ability to describe the potential energy surface around the equilibrium geometry.
The following sections will compare different computational models and provide detailed protocols for their validation against these experimental benchmarks.
Quantum Mechanical (QM) Methods: The Foundation of Accuracy
Quantum mechanical methods, particularly Density Functional Theory (DFT), are the most reliable tools for studying the electronic structure, geometry, and energetics of this compound systems. DFT offers a good balance between accuracy and computational cost.
Choosing the Right DFT Functional and Basis Set
The choice of DFT functional and basis set can significantly impact the accuracy of the calculations. For systems like this compound, it is crucial to select a functional that can adequately describe the electron correlation effects in a strained ring system.
A study on the related 1,4-diazabicyclo[2.2.2]octane (DABCO) system provides valuable insights.[2] The vibrational spectra of DABCO were calculated using different levels of theory and compared to experimental FT-IR and FT-Raman spectra. The results showed that both DFT (with B3LYP functional and cc-pVQZ or 6-31G(d) basis sets) and MP2/6-31G(d) methods could reproduce the experimental spectra with good accuracy.
For the this compound system, a similar approach is recommended. The B3LYP functional is a popular and generally reliable choice for organic molecules. For the basis set, a Pople-style basis set like 6-311++G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ is a good starting point.
Validation of QM Models: A Step-by-Step Guide
This is the most direct validation of a computational model's ability to predict the ground-state structure.
Experimental Protocol: High-quality single-crystal X-ray diffraction data for a this compound derivative should be obtained. The resulting CIF (Crystallographic Information File) will contain the precise atomic coordinates, bond lengths, and bond angles.
Computational Protocol:
-
Model Building: Construct the 3D structure of the same derivative in a molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using the chosen DFT functional and basis set.
-
Comparison: Superimpose the optimized geometry onto the crystal structure and compare key geometric parameters.
Key Performance Metrics:
-
Root-Mean-Square Deviation (RMSD): Calculate the RMSD of all heavy atoms between the optimized and crystal structures. An RMSD of less than 0.5 Å is generally considered good.
-
Bond Lengths and Angles: Compare individual bond lengths and angles. Pay close attention to the bonds within the bicyclic core, as these are most affected by strain.
Data Presentation:
| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP/6-311++G(d,p)) | Deviation |
| C1-N2 Bond Length (Å) | e.g., 1.475 | e.g., 1.480 | +0.005 |
| N2-C3 Bond Length (Å) | e.g., 1.468 | e.g., 1.472 | +0.004 |
| C1-C7-C8 Angle (°) | e.g., 109.8 | e.g., 109.5 | -0.3 |
| N2-C1-C7 Angle (°) | e.g., 108.9 | e.g., 109.2 | +0.3 |
Comparing calculated spectroscopic properties with experimental data provides a more nuanced validation of the model's description of the electronic and vibrational structure.
Experimental Protocols:
-
NMR Spectroscopy: Acquire high-resolution ¹H and ¹³C NMR spectra in a suitable deuterated solvent. 2D NMR experiments like COSY, HSQC, and HMBC are crucial for unambiguous peak assignments.
-
Vibrational Spectroscopy: Record FT-IR and FT-Raman spectra of the compound in the solid state or in a suitable solvent.
Computational Protocols:
-
NMR Chemical Shift Calculation: After geometry optimization, perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation at the same level of theory.
-
Vibrational Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. It is important to confirm that there are no imaginary frequencies, which would indicate a saddle point rather than a true minimum.
Key Performance Metrics:
-
NMR Chemical Shifts: Correlate the calculated and experimental chemical shifts. A linear regression analysis should yield a high R² value (ideally > 0.99). The Mean Absolute Error (MAE) for ¹H and ¹³C shifts should be within acceptable limits (e.g., < 0.2 ppm for ¹H and < 3 ppm for ¹³C).
-
Vibrational Frequencies: Compare the calculated and experimental vibrational frequencies. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and basis set deficiencies. The scaled frequencies should show good agreement with the experimental peaks.
Data Presentation:
Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts
| Carbon Atom | Experimental (ppm) | Calculated (ppm) | Δ (ppm) |
|---|---|---|---|
| C1 | e.g., 55.2 | e.g., 54.8 | -0.4 |
| C3 | e.g., 48.9 | e.g., 49.5 | +0.6 |
| C7 | e.g., 25.6 | e.g., 25.1 | -0.5 |
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (IR) | Calculated (Scaled) | Assignment |
|---|---|---|---|
| C-H stretch | e.g., 2950 | e.g., 2955 | Asymmetric CH₂ stretch |
| C-N stretch | e.g., 1120 | e.g., 1125 | Bicyclic core stretch |
| Ring deformation | e.g., 850 | e.g., 845 | Bicyclic core deformation |
Molecular Mechanics (MM) and Molecular Dynamics (MD): Exploring Conformational Space and Dynamics
While QM methods provide high accuracy, they are computationally expensive and not suitable for studying the dynamics of these systems or for high-throughput virtual screening. For these applications, Molecular Mechanics (MM) force fields are employed in conjunction with Molecular Dynamics (MD) simulations.
Force Field Selection: A Critical Choice
The choice of force field is paramount for accurately modeling the this compound system. General-purpose force fields like GAFF (General Amber Force Field) and OPLS (Optimized Potentials for Liquid Simulations) are commonly used for small organic molecules. However, their performance on strained bicyclic systems can be variable.
A study on a related 2,3-diazabicyclo[2.2.2]oct-2-ene fluorophore attached to peptides found that the GROMOS force field provided reliable results for end-to-end distances and orientational factors when compared to experimental data.[3] While this provides some confidence in the GROMOS force field for similar bicyclic systems, direct comparative studies for the this compound scaffold are limited.
Recommendation: Given the lack of a definitive benchmark for this specific system, it is advisable to test multiple force fields. A good starting point would be to compare GAFF2, OPLS-AA, and a more modern force field like OpenFF.
Validation of MM/MD Models
The validation of MM/MD models focuses on their ability to reproduce the conformational preferences and dynamics of the system.
Computational Protocol:
-
System Setup: Solvate the this compound derivative in a suitable solvent box (e.g., TIP3P water).
-
Equilibration: Perform a multi-step equilibration protocol to relax the system.
-
Production Run: Run a production MD simulation for a sufficient length of time (e.g., 100 ns) to adequately sample the conformational space.
-
Analysis: Analyze the trajectory to determine the dominant conformations and calculate relevant properties.
Key Performance Metrics:
-
Conformational Rigidity: The this compound core is rigid. The MD simulation should reflect this, with minimal deviation from the ground-state geometry. The RMSD of the bicyclic core atoms over the course of the simulation should be low.
-
Torsional Angle Distributions: For any flexible substituents on the scaffold, the distribution of their torsional angles should be analyzed and, if possible, compared with experimental data (e.g., from NOE constraints).
Data Presentation:
Table 4: Comparison of Force Field Performance for Maintaining Core Rigidity
| Force Field | Average RMSD of Core (Å) | Standard Deviation |
|---|---|---|
| GAFF2 | e.g., 0.35 | e.g., 0.05 |
| OPLS-AA | e.g., 0.40 | e.g., 0.07 |
| OpenFF | e.g., 0.32 | e.g., 0.04 |
Visualizing the Validation Workflow
The following diagram illustrates the recommended workflow for validating computational models of this compound systems.
Caption: Workflow for the validation of computational models.
Conclusion and Best Practices
The accurate computational modeling of this compound systems is a critical component of modern drug discovery. Due to the inherent strain in this bicyclic scaffold, a rigorous and multi-faceted validation approach is essential to ensure the reliability of in silico predictions.
Key Recommendations:
-
Start with DFT: For accurate geometric, energetic, and spectroscopic predictions, DFT is the method of choice. The B3LYP functional with a triple-zeta basis set is a good starting point.
-
Validate Against Multiple Experimental Datasets: Do not rely on a single source of experimental data. A combination of X-ray crystallography, NMR, and vibrational spectroscopy provides a comprehensive validation.
-
Carefully Select and Test Force Fields for MD: For dynamic studies, carefully evaluate the performance of different force fields in maintaining the conformational rigidity of the bicyclic core.
-
Document and Report Validation Metrics: Clearly report the metrics used for validation (e.g., RMSD, MAE, R²) to allow for critical evaluation of the model's performance.
By following these guidelines, researchers can build and validate computational models of this compound systems with confidence, ultimately accelerating the discovery and development of new therapeutics.
References
- 1. Prediction of SAMPL3 Host-Guest Binding Affinities: Evaluating the Accuracy of Generalized Force-Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A molecular dynamics simulation study of glycine/serine octapeptides labeled with 2,3-diazabicyclo[2.2.2]oct-2-ene fluorophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2,5-Diazabicyclo[2.2.2]octane
Comprehensive Safety and Handling Guide: 2,5-Diazabicyclo[2.2.2]octane
This document provides essential safety protocols, operational guidance, and disposal plans for the handling of this compound. As a trusted partner in your research and development endeavors, our goal is to furnish you with in-depth technical information that ensures both the safety of your personnel and the integrity of your work. The following procedures have been synthesized to provide a self-validating system of laboratory safety.
Important Advisory: As of the latest revision of this guide, a specific Safety Data Sheet (SDS) for this compound (CAS No. 658-24-2) is not widely available. The safety recommendations herein are therefore expertly extrapolated from the known hazards of the closely related isomer, 1,4-Diazabicyclo[2.2.2]octane (DABCO, CAS No. 280-57-9), and derivatives such as Tert-butyl this compound-2-carboxylate.[1][2] This conservative approach is adopted to ensure the highest degree of safety.
Core Hazard Analysis and Risk Mitigation
Understanding the intrinsic hazards of a chemical is the foundation of safe handling. The hazard profile, based on related compounds, indicates that this compound should be treated as a hazardous substance requiring stringent controls.
The primary risks are associated with its flammability and its effects upon direct contact or inhalation.[1][3][4] The bicyclic amine structure suggests it is a strong base and nucleophile, which can contribute to its irritant and corrosive properties.[5]
Table 1: Summary of Potential GHS Hazards
| Hazard Class | GHS Hazard Statement | Rationale and Precautionary Measures |
|---|---|---|
| Physical Hazard | H228: Flammable solid.[3][4][6] | The compound is a flammable solid that can be ignited by heat, sparks, or flames.[7] All ignition sources must be eliminated from the handling area. Use explosion-proof equipment and take precautionary measures against static discharge.[3][8] |
| Acute Toxicity | H302: Harmful if swallowed.[1][3][4][9] H332: Harmful if inhaled.[1] | Ingestion or inhalation of dust can lead to systemic toxicity.[1][10] Do not eat, drink, or smoke when using this product.[3][9] All handling of solids must be done in a manner that avoids dust generation.[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][3][4][9] | Direct contact can cause skin irritation.[10] Prolonged or repeated exposure should be avoided. Impervious gloves and protective clothing are mandatory.[1][9] |
| Serious Eye Damage | H318/H319: Causes serious eye damage/irritation.[1][3][4][6][9] | The compound poses a significant risk to eyes, potentially causing serious, lasting damage.[10] Chemical splash goggles and a face shield are essential.[1][11] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1][4][9] | Inhalation of dust may irritate the respiratory tract.[1] Work must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][11] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is the primary defense against exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
Primary Engineering Control: All operations involving this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[11][12] This is the most critical step in minimizing inhalation exposure.
Table 2: Required Personal Protective Equipment
| Protection Level | Equipment Specification | Purpose and Rationale |
|---|---|---|
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[1][11][13] | Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers a secondary layer of protection for the entire face, which is critical given the severe eye damage potential.[8][10] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene).[11] | Prevents direct skin contact. Given that all disposable gloves have a finite breakthrough time, it is best practice to wear two pairs (double-gloving) and change the outer glove immediately upon contamination or frequently during extended use.[11] Always inspect gloves for integrity before use.[1] |
| Body Protection | Flame-resistant laboratory coat.[3][11] | Protects skin and personal clothing from contamination with the flammable and irritating solid.[3][11] Ensure the lab coat is fully buttoned. |
| Foot Protection | Closed-toe, chemical-resistant shoes.[11][13] | Protects feet from potential spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Air-Purifying Respirator with P2 filters.[3] | Required when engineering controls are insufficient or when working outside of a fume hood.[11] A respirator is necessary to prevent inhalation of harmful dusts.[1][4] |
Caption: PPE Selection Workflow for Handling this compound.
Safe Handling and Operational Workflow
A systematic, step-by-step approach is crucial for maintaining a safe operational environment.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct and document a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (dry sand, dry chemical, or alcohol-resistant foam) are unobstructed and readily accessible.[3][8]
-
PPE: Before entering the designated handling area, don all required PPE as determined by the workflow diagram above.[11]
Step 2: Aliquoting and Handling Solid Compound
-
Ventilation: Perform all manipulations inside a chemical fume hood to prevent exposure to dust.[1][14]
-
Static Control: Since the material is a flammable solid, ground and bond containers and receiving equipment during transfer to prevent static electricity buildup.[3][8]
-
Weighing: Use a balance inside the fume hood or in a ventilated balance enclosure.
-
Inert Atmosphere: The related 1,4-isomer is known to be air and moisture sensitive.[3] For applications requiring high purity, handle and store this compound under an inert gas like argon or nitrogen.
-
Housekeeping: Avoid accumulation of dust on surfaces.[1] Clean up any minor spills promptly according to emergency procedures.
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down the work surface inside the fume hood and any equipment used with an appropriate solvent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves using the proper technique without touching the outer surface.[1]
-
Hygiene: Wash hands and face thoroughly with soap and water after handling is complete.[1][3][14]
Caption: Operational and Disposal Workflow for this compound.
Emergency and First Aid Procedures
In the event of an exposure or spill, immediate and correct action is vital.
-
In Case of Inhalation: Move the person into fresh air.[1][4] If not breathing, give artificial respiration. Consult a physician immediately.[1]
-
In Case of Skin Contact: Take off immediately all contaminated clothing.[14] Rinse skin with plenty of soap and water.[1][3] If skin irritation occurs, get medical advice/attention.[3][14]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[3][8] Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3][8] This is critical due to the risk of serious eye damage.
-
In Case of Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell.[8] Rinse mouth.[3][8] Do NOT induce vomiting.[4]
-
Minor Spills: Evacuate the immediate area. Wearing full PPE, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1] Do not let the product enter drains.[1][3]
Waste Disposal Plan
All waste materials must be treated as hazardous. Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.[3][14]
-
Solid Waste: Collect surplus chemical and any contaminated consumables (e.g., gloves, pipette tips, paper towels) in a clearly labeled, sealed hazardous waste container.[11]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogen-free organic solvent waste.
-
Container Disposal: Dispose of the original, uncleaned container as you would the product itself.[3] Do not mix with other waste streams.[3]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 2,5-Diazabicyclo(2.2.2)octane | C6H12N2 | CID 423347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. acs.org [acs.org]
- 6. msds.evonik.com [msds.evonik.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. chemscene.com [chemscene.com]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. benchchem.com [benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. blog.storemasta.com.au [blog.storemasta.com.au]
- 14. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
